molecular formula C8H8BrFO B1446510 1-Bromo-3-fluoro-2-methoxy-4-methylbenzene CAS No. 1239591-03-7

1-Bromo-3-fluoro-2-methoxy-4-methylbenzene

Cat. No.: B1446510
CAS No.: 1239591-03-7
M. Wt: 219.05 g/mol
InChI Key: PQSTUQXJYKRMEM-UHFFFAOYSA-N
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Description

1-Bromo-3-fluoro-2-methoxy-4-methylbenzene is a useful research compound. Its molecular formula is C8H8BrFO and its molecular weight is 219.05 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-bromo-3-fluoro-2-methoxy-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c1-5-3-4-6(9)8(11-2)7(5)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQSTUQXJYKRMEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Br)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 1-Bromo-3-fluoro-2-methoxy-4-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Regiocontrolled Synthesis of a Polysubstituted Bromofluorobenzene Derivative

Abstract

This technical guide provides a comprehensive, step-by-step methodology for the synthesis of a highly substituted aromatic compound, 2-Bromo-4-fluoro-1-methoxy-3-methylbenzene. The strategic selection of a multi-step pathway commencing from the readily available starting material, 3-methylanisole, is detailed. This guide emphasizes the critical role of substituent directing effects in controlling the regiochemical outcome of sequential electrophilic aromatic substitution reactions, including nitration and bromination. The synthesis culminates in the reduction of a nitro intermediate followed by a Balz-Schiemann reaction to introduce the fluorine substituent. This document is intended for researchers, scientists, and professionals in drug development, offering field-proven insights into the logical construction of complex molecular architectures.

Introduction: The Significance of Polysubstituted Arenes

Polysubstituted benzene derivatives are foundational scaffolds in modern medicinal chemistry and materials science.[1] The specific nature, number, and position of substituents on the aromatic ring profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[2] The incorporation of halogens like bromine and fluorine is a well-established strategy in drug design. Bromine can form potent halogen bonds, enhancing ligand-target interactions, while fluorine can modulate pKa, improve metabolic resistance, and increase binding affinity.[3]

The target molecule for this guide, a bromofluoromethoxy-methylbenzene isomer, represents a class of compounds with significant potential as a versatile intermediate for the synthesis of novel active pharmaceutical ingredients (APIs). However, the synthesis of such 1,2,3,4-tetrasubstituted arenes presents a significant regiochemical challenge. Standard electrophilic aromatic substitution (EAS) reactions are governed by the directing effects of existing substituents, often leading to mixtures of isomers.[4][5] This guide presents a logical and controlled synthetic pathway that leverages these directing effects to achieve a specific, isomerically pure product.

Retrosynthetic Analysis and Synthetic Strategy

A successful synthesis of a polysubstituted aromatic compound hinges on a strategic retrosynthetic analysis. The primary challenge is to introduce four different substituents (bromo, fluoro, methoxy, methyl) onto the benzene ring in the correct relative positions. A forward-thinking approach, starting from a simple precursor and sequentially adding functional groups, allows for maximal control over regioselectivity.

Our chosen strategy begins with commercially available 1-methoxy-3-methylbenzene (3-methylanisole). The synthesis proceeds through four key transformations:

  • Nitration: Introduction of a nitro group, which serves as a precursor to the amine required for fluorination.

  • Bromination: Installation of the bromine atom, with its position dictated by the powerful directing effects of the existing methoxy and methyl groups.

  • Reduction: Conversion of the nitro group to a primary amine.

  • Fluorination: Transformation of the amine into the target fluoro group via the Balz-Schiemann reaction.

This sequence is designed to exploit the predictable outcomes of electrophilic aromatic substitution, ensuring a high degree of regiochemical purity in the final product.

Overall Synthetic Workflow

Synthetic_Pathway Start 1-Methoxy-3-methylbenzene (3-Methylanisole) Step1 Nitration (HNO₃, H₂SO₄) Start->Step1 Intermediate1 4-Nitro-1-methoxy-3-methylbenzene Step1->Intermediate1 Step2 Bromination (Br₂, FeBr₃) Intermediate1->Step2 Intermediate2 2-Bromo-4-nitro-1-methoxy-3-methylbenzene Step2->Intermediate2 Step3 Reduction (Fe, HCl or H₂, Pd/C) Intermediate2->Step3 Intermediate3 5-Bromo-3-methoxy-2-methylaniline Step3->Intermediate3 Step4 Balz-Schiemann Reaction (1. NaNO₂, HBF₄ 2. Heat) Intermediate3->Step4 End 2-Bromo-4-fluoro-1-methoxy-3-methylbenzene Step4->End

Caption: Proposed synthetic pathway for 2-Bromo-4-fluoro-1-methoxy-3-methylbenzene.

Detailed Experimental Protocols

Step 1: Nitration of 1-Methoxy-3-methylbenzene

Causality: The synthesis commences with the nitration of 1-methoxy-3-methylbenzene. The methoxy (-OMe) group is a powerful activating, ortho, para-directing substituent, while the methyl (-Me) group is a moderately activating ortho, para-director. The directing effect of the methoxy group is dominant. The position para to the methoxy group (C4) is the most electronically enriched and sterically accessible site, leading to highly selective nitration at this position.[6]

Protocol:

  • To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 1-methoxy-3-methylbenzene (1.0 eq.). Cool the flask to 0 °C in an ice-water bath.

  • Slowly add concentrated sulfuric acid (H₂SO₄, 2.5 eq.) while maintaining the temperature below 10 °C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 eq.) to concentrated sulfuric acid (1.5 eq.) in a separate flask, pre-cooled to 0 °C.

  • Add the cold nitrating mixture dropwise to the stirred solution of the anisole derivative over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.[7]

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The solid product, 4-nitro-1-methoxy-3-methylbenzene, will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Recrystallize the crude product from ethanol or methanol to yield the pure nitro compound.

Step 2: Bromination of 4-Nitro-1-methoxy-3-methylbenzene

Causality: In this step, the directing groups guide the electrophilic bromine to a specific position. The methoxy group strongly activates the ortho positions (C2 and C6). The nitro group is a strong deactivating, meta-directing group, directing away from C3 and C5. Therefore, the incoming electrophile (Br⁺) will preferentially substitute at the C2 position, which is strongly activated by the ortho methoxy group and is meta to the deactivating nitro group.

Protocol:

  • In a flask protected from light, dissolve 4-nitro-1-methoxy-3-methylbenzene (1.0 eq.) in a suitable inert solvent such as dichloromethane (DCM) or acetic acid.

  • Add a catalytic amount of iron(III) bromide (FeBr₃, 0.1 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of bromine (Br₂, 1.05 eq.) in the same solvent dropwise over 30 minutes.[8]

  • After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of sodium bisulfite (NaHSO₃) to destroy any excess bromine.

  • If DCM was used, separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. If acetic acid was used, pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purify the crude product, 2-bromo-4-nitro-1-methoxy-3-methylbenzene, by column chromatography on silica gel.

Step 3: Reduction of 2-Bromo-4-nitro-1-methoxy-3-methylbenzene

Causality: The conversion of the nitro group to a primary amine is a crucial step to enable the subsequent introduction of fluorine. This reduction can be achieved under various conditions. Catalytic hydrogenation with palladium on carbon (Pd/C) is a clean and efficient method.[9][10] Alternatively, reduction with metals in acidic media, such as iron powder in hydrochloric acid, is a classic and cost-effective method that is highly tolerant of other functional groups like aryl halides.[11]

Protocol (using Fe/HCl):

  • To a round-bottom flask, add 2-bromo-4-nitro-1-methoxy-3-methylbenzene (1.0 eq.), ethanol, and water (e.g., in a 5:1 ratio).

  • Add iron powder (Fe, 3-5 eq.) and a catalytic amount of concentrated hydrochloric acid (HCl).

  • Heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Neutralize the remaining aqueous solution with a base, such as sodium carbonate (Na₂CO₃) or ammonium hydroxide (NH₄OH), until the solution is basic (pH > 8).

  • Extract the product, 5-bromo-3-methoxy-2-methylaniline, with an organic solvent like ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude amine, which can often be used in the next step without further purification.

Step 4: Fluorination via the Balz-Schiemann Reaction

Causality: The Balz-Schiemann reaction is a classic and reliable method for introducing a fluorine atom onto an aromatic ring.[12][13] It proceeds through the formation of a stable arenediazonium tetrafluoroborate salt, which upon thermal decomposition, extrudes nitrogen gas and boron trifluoride, leaving the desired aryl fluoride.[14][15] This method provides excellent regiochemical control as the fluorine atom specifically replaces the diazonium group.

Balz-Schiemann Reaction Mechanism

Balz_Schiemann_Mechanism cluster_0 Step 1: Diazotization cluster_1 Step 2: Thermal Decomposition Aniline Ar-NH₂ Reagents1 + NaNO₂ + HBF₄ Aniline->Reagents1 Diazonium Ar-N₂⁺ BF₄⁻ (Diazonium Tetrafluoroborate) Reagents1->Diazonium Diazonium_salt Ar-N₂⁺ BF₄⁻ Heat Heat (Δ) Diazonium_salt->Heat Products Ar-F + N₂↑ + BF₃↑ Heat->Products

Caption: Key stages of the Bal-Schiemann reaction.

Protocol:

  • Diazotization:

    • Dissolve the amine, 5-bromo-3-methoxy-2-methylaniline (1.0 eq.), in an aqueous solution of tetrafluoroboric acid (HBF₄, 48% aq., ~4 eq.) in a beaker, cooling to 0-5 °C in an ice-salt bath.

    • In a separate flask, prepare a solution of sodium nitrite (NaNO₂, 1.1 eq.) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the stirred amine solution, keeping the temperature strictly below 5 °C. The formation of a precipitate (the diazonium salt) should be observed.

    • Stir the resulting slurry for an additional 30 minutes at 0-5 °C.

  • Decomposition:

    • Collect the precipitated diazonium tetrafluoroborate salt by vacuum filtration. Wash the solid with cold water, followed by cold methanol, and finally with cold diethyl ether.

    • Caution: Diazonium salts can be explosive when dry. Handle with extreme care and use appropriate safety shields. Do not use a metal spatula.

    • Gently dry the salt under vacuum.

    • Place the dry diazonium salt in a flask and heat it gently (thermal decomposition). The decomposition is often initiated between 100-200 °C and is accompanied by the evolution of gases (N₂ and BF₃).[15] The heating should be done carefully behind a blast shield.

    • The crude aryl fluoride product can often be isolated by distillation directly from the reaction flask or by extraction after decomposition is complete.

    • Purify the final product, 2-Bromo-4-fluoro-1-methoxy-3-methylbenzene , by column chromatography or distillation.

Data Summary and Characterization

The successful synthesis should be confirmed at each stage and for the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

StepStarting MaterialKey ReagentsProductExpected Yield Range
1 1-Methoxy-3-methylbenzeneHNO₃, H₂SO₄4-Nitro-1-methoxy-3-methylbenzene80-90%
2 4-Nitro-1-methoxy-3-methylbenzeneBr₂, FeBr₃2-Bromo-4-nitro-1-methoxy-3-methylbenzene70-85%
3 2-Bromo-4-nitro-1-methoxy-3-methylbenzeneFe, HCl5-Bromo-3-methoxy-2-methylaniline85-95%
4 5-Bromo-3-methoxy-2-methylaniline1. NaNO₂, HBF₄; 2. Δ2-Bromo-4-fluoro-1-methoxy-3-methylbenzene50-70%

Conclusion

This guide outlines a robust and logical four-step synthesis for 2-Bromo-4-fluoro-1-methoxy-3-methylbenzene, a polysubstituted aromatic compound with potential applications in pharmaceutical research. The presented pathway underscores the importance of strategic planning in organic synthesis, particularly in controlling the regioselectivity of sequential electrophilic aromatic substitution reactions. By carefully considering the electronic and steric effects of the substituents at each stage, it is possible to construct complex, highly functionalized molecules from simple, readily available precursors. The protocols described herein are based on well-established and reliable chemical transformations, providing a solid foundation for researchers engaged in the synthesis of novel molecular entities.

References

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Sources

1-Bromo-3-fluoro-2-methoxy-4-methylbenzene chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical and Reactive Properties of 1-Bromo-3-fluoro-2-methoxy-4-methylbenzene

Abstract

This compound (CAS No. 1783385-98-7) is a polysubstituted aromatic compound with significant potential as a versatile building block in synthetic organic and medicinal chemistry.[1] Its unique arrangement of halo, alkoxy, and alkyl functional groups presents a nuanced profile of reactivity and offers multiple avenues for molecular elaboration. This guide provides a comprehensive analysis of its structural, spectroscopic, and reactive properties. Due to the limited availability of direct experimental literature for this specific molecule, this document synthesizes data from closely related analogues and foundational chemical principles to present a predictive yet robust profile. The content herein is designed to empower researchers, chemists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their research endeavors.

Compound Identification and Core Physicochemical Properties

The structural identity of this compound is defined by a benzene ring substituted with five distinct groups. Understanding its fundamental properties is the first step in its application.

Caption: Chemical structure of this compound.

Table 1: Compound Identification and Properties

PropertyValueSource
IUPAC Name This compoundAOBChem[1]
CAS Number 1783385-98-7AOBChem[1]
Molecular Formula C₈H₈BrFOAOBChem[1]
Molecular Weight 219.05 g/mol (Calculated)
Physical Form Predicted to be a solid or liquid at room temp.Analogy[2]
Solubility Predicted to be soluble in common organic solvents (DCM, THF, EtOAc).General Principle

Predicted Spectroscopic Profile: A Guide to Characterization

Spectroscopic analysis is essential for confirming the identity and purity of a chemical compound. While specific spectra for this molecule are not publicly available, a detailed prediction based on established principles of spectroscopy can guide experimental characterization.[3]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the methoxy protons, and the methyl protons. The electron-donating effects of the methoxy and methyl groups and the electron-withdrawing effects of the bromine and fluorine atoms will influence the chemical shifts.

Table 2: Predicted ¹H NMR Data (in CDCl₃)

AssignmentPredicted Shift (ppm)MultiplicityIntegrationRationale
Ar-H (Position 5)~6.8 - 7.1Doublet (d)1HOrtho-coupled to H6. Shielded by adjacent methyl and para-methoxy groups.
Ar-H (Position 6)~7.2 - 7.5Doublet (d)1HOrtho-coupled to H5. Deshielded by ortho-bromine atom.
-OCH₃~3.8 - 4.0Singlet (s)3HTypical range for an aryl methoxy group.[4]
-CH₃~2.2 - 2.4Singlet (s)3HTypical range for an aryl methyl group.[5]
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be more complex, with eight unique carbon signals. The chemical shifts are heavily influenced by the attached substituents.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key predicted absorption bands include:

  • ~2950-3100 cm⁻¹: Aromatic and Aliphatic C-H stretching.

  • ~1450-1600 cm⁻¹: C=C stretching in the aromatic ring.

  • ~1200-1250 cm⁻¹: Aryl-O-C asymmetric stretching (for the methoxy group).

  • ~1000-1050 cm⁻¹: Aryl-O-C symmetric stretching.

  • ~1000-1400 cm⁻¹: C-F stretching.

  • ~500-600 cm⁻¹: C-Br stretching.

Mass Spectrometry (MS)

In mass spectrometry, the most telling feature will be the isotopic pattern of the molecular ion peak due to the presence of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity:

  • Molecular Ion (M⁺): Predicted at m/z ≈ 218

  • M+2 Peak: Predicted at m/z ≈ 220

Synthesis and Reactivity

Proposed Synthetic Pathway

While specific synthesis protocols for this molecule are not detailed in the literature, a plausible route can be designed via electrophilic aromatic substitution on a suitable precursor. A logical approach would involve the bromination of a pre-substituted benzene ring where the directing effects of the existing groups favor substitution at the desired position.

Retrosynthesis cluster_main Retrosynthetic Analysis cluster_precursors Potential Precursors target This compound precursor1 3-Fluoro-2-methoxy-4-methylphenol target->precursor1 Electrophilic Bromination precursor2 2-Fluoro-3-methylanisole target->precursor2 Ortho-lithiation then Bromination

Caption: A plausible retrosynthetic analysis for the target compound.

Exemplary Protocol: Electrophilic Bromination This protocol is a generalized procedure based on standard bromination reactions of activated aromatic rings.[6]

  • Dissolution: Dissolve the precursor (e.g., 3-Fluoro-2-methoxy-4-methylphenol) in a suitable inert solvent such as dichloromethane or acetic acid in a round-bottom flask.

  • Cooling: Cool the solution to 0°C in an ice bath to control the reaction's exothermicity.

  • Reagent Addition: Slowly add a brominating agent, such as N-Bromosuccinimide (NBS) or a solution of Br₂ in the reaction solvent, dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to proceed at 0°C or warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, quench the reaction with a reducing agent (e.g., aqueous sodium thiosulfate) to consume excess bromine.

  • Extraction: Transfer the mixture to a separatory funnel, add water, and extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.

Reactivity Profile

The molecule's reactivity is dictated by its functional groups:

  • Aromatic Ring: The ring is electron-rich due to the activating methoxy (-OCH₃) and methyl (-CH₃) groups, but this is tempered by the deactivating inductive effects of the fluorine and bromine atoms. The remaining unsubstituted carbon (position 5) is the most likely site for further electrophilic substitution.

  • Carbon-Bromine Bond: The C-Br bond is the primary site for synthetic modification. It is an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira), making this compound a valuable building block for introducing the substituted aryl moiety into more complex structures.[7] This is a cornerstone of modern drug development.[8]

  • Methoxy Group: The ether linkage is generally stable but can be cleaved under harsh acidic conditions (e.g., HBr, BBr₃) to yield the corresponding phenol.

Reactivity molecule Target Molecule suzuki Suzuki Coupling (Forms C-C bond) molecule->suzuki C-Br site heck Heck Reaction (Forms C-C bond) molecule->heck C-Br site buchwald Buchwald-Hartwig (Forms C-N/C-O bond) molecule->buchwald C-Br site electrophilic Electrophilic Substitution (e.g., Nitration, Halogenation) molecule->electrophilic Aromatic Ring (C5)

Caption: Key reactive sites and potential transformations.

Applications in Research and Drug Development

Substituted aryl halides are foundational components in medicinal chemistry.[9][10]

  • Scaffold for Drug Candidates: The core structure can be elaborated via cross-coupling reactions to build libraries of compounds for screening against biological targets.

  • Metabolic Stability: The presence of a fluorine atom is a common strategy in drug design to block sites of metabolic oxidation, thereby increasing the half-life of a drug candidate.

  • Modulation of Physicochemical Properties: The combination of lipophilic (bromo, methyl) and polar (fluoro, methoxy) groups allows for fine-tuning of properties like solubility and cell permeability.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, precautions should be based on analogous halogenated aromatic compounds.[11][12][13][14]

  • Hazard Classification: Expected to be harmful if swallowed and cause skin and serious eye irritation.[14][15] May cause respiratory irritation.[11][14]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[12] Handle in a well-ventilated area or a chemical fume hood.

  • Handling: Avoid contact with skin, eyes, and clothing.[11] Wash hands thoroughly after handling. Avoid breathing dust, fumes, or vapors.

  • Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated place away from incompatible substances like strong oxidizing agents.[12][16]

Conclusion

This compound emerges as a promising, albeit under-documented, chemical intermediate. This guide provides a predictive framework for its physical and chemical properties based on established chemical theory and data from structural analogues. Its key features—a synthetically versatile C-Br bond for cross-coupling, a fluorine atom for metabolic modulation, and an activated aromatic ring—make it a valuable tool for chemists in pharmaceutical and materials science. The predictive spectroscopic and reactivity data presented here offer a solid foundation for any researcher looking to incorporate this building block into their synthetic programs.

References

  • PubChem. (n.d.). 1-Bromo-2,3-difluoro-4-methylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-4-chloro-2-fluoro-3-methylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-1-fluoro-2-methoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Scribd. (n.d.). Organic Chemistry Class 11 Notes by Bharat Panchal. Retrieved from [Link]

  • Organic Chemistry at CU Boulder. (n.d.). Spectroscopy Problems. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • YouTube. (2015). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. Retrieved from [Link]

  • YouTube. (2018). NMR Analysis - Determining a Structure with IR and NMR. Retrieved from [Link]

  • AOBChem. (n.d.). 2-Bromo-3-fluoro-1-methoxy-4-methylbenzene. Retrieved from [Link]

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

  • PubMed. (2013). The properties and the use of substituted benzofuroxans in pharmaceutical and medicinal chemistry: a comprehensive review. Retrieved from [Link]

  • ResearchGate. (2025). The Properties And The Use Of Substituted Benzofuroxans In Pharmaceutical And Medicinal Chemistry: A Comprehensive Review. Retrieved from [Link]

  • PubMed Central. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

  • ResearchGate. (2025). The synthesis of benzoxaboroles and their applications in medicinal chemistry. Retrieved from [Link]

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Spectroscopic Characterization of 1-Bromo-3-fluoro-2-methoxy-4-methylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Bromo-3-fluoro-2-methoxy-4-methylbenzene is a substituted aromatic compound with potential applications in organic synthesis and medicinal chemistry. Its structural complexity, featuring a variety of functional groups, makes it an excellent case study for the application of modern spectroscopic techniques. Understanding the characteristic spectral signatures of this molecule is crucial for its identification, purity assessment, and structural elucidation in any research and development setting. This guide will delve into the theoretical underpinnings of NMR, IR, and MS, and apply them to predict the spectral characteristics of the title compound.

Molecular Structure and Predicted Spectroscopic Behavior

The arrangement of the bromo, fluoro, methoxy, and methyl substituents on the benzene ring dictates the electronic environment of each atom, which in turn governs the molecule's interaction with different forms of energy in spectroscopic experiments.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Data:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
Ar-H (H5)6.8 - 7.2Doublet of doublets (dd)J(H-F) ≈ 8-10 Hz, J(H-H) ≈ 2-3 HzThis proton is coupled to the adjacent fluorine atom and the meta-proton.
Ar-H (H6)6.7 - 7.1Doublet of doublets (dd)J(H-F) ≈ 4-6 Hz, J(H-H) ≈ 2-3 HzThis proton shows coupling to the meta-fluorine and the adjacent proton.
OCH₃3.8 - 4.0SingletN/AThe methoxy protons are chemically equivalent and not coupled to other protons.
Ar-CH₃2.2 - 2.4SingletN/AThe methyl protons are chemically equivalent and not coupled to other protons.

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Number of Scans: 16 to 64 scans for a good signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: A range of approximately -2 to 12 ppm is sufficient for most organic molecules.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon atoms in the molecule.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-Br (C1)110 - 120The bromine atom has a moderate deshielding effect.
C-O (C2)145 - 155The oxygen of the methoxy group strongly deshields the attached carbon.
C-F (C3)150 - 160 (d, ¹J(C-F) ≈ 240-250 Hz)The fluorine atom causes a large downfield shift and a characteristic large one-bond coupling constant.
C-CH₃ (C4)130 - 140Aromatic carbon attached to a methyl group.
C5115 - 125 (d, J(C-F) ≈ 20-25 Hz)Aromatic CH with a two-bond coupling to fluorine.
C6120 - 130 (d, J(C-F) ≈ 5-10 Hz)Aromatic CH with a three-bond coupling to fluorine.
OCH₃55 - 65Typical chemical shift for a methoxy carbon.
Ar-CH₃15 - 25Typical chemical shift for a methyl group attached to an aromatic ring.

Experimental Protocol for ¹³C NMR:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Use the same NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30).

    • Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: A range of approximately 0 to 220 ppm.

  • Processing: Similar to ¹H NMR, apply Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data:

Wavenumber (cm⁻¹)VibrationRationale
3100 - 3000C-H stretch (aromatic)Characteristic of C-H bonds on the benzene ring.
2950 - 2850C-H stretch (aliphatic)From the methyl and methoxy groups.
1600 - 1450C=C stretch (aromatic)Multiple bands are expected due to the substituted benzene ring.
1250 - 1200C-O stretch (asymmetric)Characteristic of the aryl-alkyl ether linkage of the methoxy group.
1100 - 1000C-O stretch (symmetric)Another characteristic band for the methoxy group.
1200 - 1100C-F stretchA strong absorption band is expected for the carbon-fluorine bond.
700 - 500C-Br stretchThe carbon-bromine stretching vibration appears in the fingerprint region.

Experimental Protocol for IR Spectroscopy (ATR):

  • Sample Preparation: Place a small amount of the neat liquid or solid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Use a standard Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted MS Data:

  • Molecular Ion (M⁺): A prominent molecular ion peak is expected. Due to the presence of bromine, there will be two peaks of nearly equal intensity: one for the molecule containing the ⁷⁹Br isotope and another at M+2 for the molecule with the ⁸¹Br isotope.[1]

  • Key Fragmentation Pathways:

    • Loss of a methyl radical (•CH₃) from the methoxy group to give an [M-15]⁺ ion.

    • Loss of a methoxy radical (•OCH₃) to give an [M-31]⁺ ion.

    • Loss of a bromine radical (•Br) to give an [M-79/81]⁺ ion.

M [M]⁺˙ (1-Bromo-3-fluoro-2-methoxy- 4-methylbenzene) M_minus_15 [M-15]⁺ (Loss of •CH₃) M->M_minus_15 - •CH₃ M_minus_31 [M-31]⁺ (Loss of •OCH₃) M->M_minus_31 - •OCH₃ M_minus_79_81 [M-79/81]⁺ (Loss of •Br) M->M_minus_79_81 - •Br

Caption: Predicted key fragmentation pathways in mass spectrometry.

Experimental Protocol for Mass Spectrometry (EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Use electron impact (EI) ionization at 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. By understanding the principles outlined herein, researchers can effectively interpret experimental data for this and structurally related compounds. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and high quality of results. The combination of these spectroscopic techniques provides a powerful toolkit for the unambiguous characterization of complex organic molecules in various scientific disciplines.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Bromo pattern in Mass Spectrometry. (2023, December 2). YouTube. [Link]

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The Strategic Utility of 1-Bromo-3-fluoro-2-methoxy-4-methylbenzene: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifaceted Building Block for Modern Chemistry

In the landscape of contemporary chemical synthesis, the strategic design of molecular building blocks is paramount to the efficient discovery of novel pharmaceuticals and advanced materials. 1-Bromo-3-fluoro-2-methoxy-4-methylbenzene is a polysubstituted aromatic compound poised as a highly versatile intermediate for researchers in drug development and materials science. Its unique arrangement of four distinct functional groups—a reactive bromine atom, a modulating fluorine atom, an electron-donating methoxy group, and a sterically influencing methyl group—offers a rich platform for complex molecular engineering.

This technical guide provides an in-depth analysis of the potential research applications of this compound. We will explore its synthetic potential, drawing upon established principles of organic chemistry and citing examples from analogous systems to illuminate its utility as a precursor to high-value compounds. This document is intended to serve as a comprehensive resource for scientists and researchers, offering both theoretical insights and practical, actionable protocols.

Chemical Properties and Spectroscopic Data

PropertyPredicted Value/InformationSource Analogy
Molecular Formula C₈H₈BrFOBased on structure
Molecular Weight 219.05 g/mol Calculated
Appearance Likely a solid or liquid at room temperatureAnalogy with similar substituted benzenes
Solubility Expected to be soluble in common organic solvents (e.g., THF, DCM, Toluene)General property of similar compounds
¹H NMR Distinct aromatic and aliphatic signals expected. The methyl protons would appear as a singlet, and the methoxy protons as another singlet. The two aromatic protons would likely show complex splitting due to coupling with each other and the fluorine atom.Inferred from NMR principles
¹³C NMR Eight distinct carbon signals are expected, with the carbon atoms attached to bromine, fluorine, and oxygen showing characteristic chemical shifts.Inferred from NMR principles
¹⁹F NMR A single resonance is expected, with coupling to the adjacent aromatic protons.Inferred from NMR principles

Strategic Importance of the Substitution Pattern

The specific arrangement of substituents on the benzene ring of this compound dictates its reactivity and makes it a valuable synthetic intermediate. Understanding the interplay of these groups is crucial for predicting reaction outcomes and designing synthetic strategies.

Directing Effects in Electrophilic Aromatic Substitution

The outcome of electrophilic aromatic substitution reactions on this molecule is governed by the combined electronic and steric effects of the existing substituents.

  • Methoxy Group (-OCH₃): A strong activating group and an ortho, para-director due to its +M (mesomeric) effect, which donates electron density to the ring.[1]

  • Methyl Group (-CH₃): A weakly activating group and an ortho, para-director through inductive effects and hyperconjugation.

  • Fluorine (-F): A weakly deactivating group, yet an ortho, para-director. Its inductive effect (-I) withdraws electron density, while its mesomeric effect (+M) donates electron density.[2] For fluorine, the +M effect can partially counteract the -I effect, making the para position in particular still relatively reactive.[2]

  • Bromine (-Br): Similar to fluorine, it is a weakly deactivating ortho, para-director.

The overall effect is a complex interplay, but the powerful activating nature of the methoxy group is likely to dominate, directing incoming electrophiles to the positions ortho and para to it. However, steric hindrance from the adjacent methyl and bromo groups will also play a significant role in determining the final regioselectivity.

G cluster_0 Directing Effects of Substituents cluster_1 Overall Reactivity Control A Methoxy (-OCH₃) Strong Activator Ortho, Para-Director E Combined Electronic & Steric Effects A->E B Methyl (-CH₃) Weak Activator Ortho, Para-Director B->E C Fluorine (-F) Weak Deactivator Ortho, Para-Director C->E D Bromine (-Br) Weak Deactivator Ortho, Para-Director D->E F Reaction Outcome E->F Determines Regioselectivity in Electrophilic Aromatic Substitution

Figure 1: Interplay of substituent effects on reactivity.

Potential Research Applications in Medicinal Chemistry

The structural motifs present in this compound are frequently found in biologically active molecules. The strategic incorporation of fluorine and methoxy groups is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[3]

As a Scaffold for Kinase Inhibitors

Many kinase inhibitors feature a substituted aromatic core that binds within the ATP-binding pocket of the enzyme. The bromine atom on this compound serves as a convenient handle for introducing various side chains through cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR). The fluorine and methoxy groups can be used to fine-tune the electronic properties and metabolic stability of the resulting compounds.

Precursor for PET Imaging Agents

The presence of a fluorine atom makes this compound a potential precursor for the synthesis of ¹⁸F-labeled Positron Emission Tomography (PET) imaging agents. Late-stage fluorination is a critical technology in the development of new diagnostic tools, and while this compound already contains a stable fluorine atom, its derivatives could be designed for radiofluorination at other positions.[3]

Potential Research Applications in Materials Science

Halogenated aromatic compounds are fundamental building blocks in the synthesis of organic electronic materials, such as those used in Organic Light-Emitting Diodes (OLEDs).

Intermediate for OLED Materials

The bromo- and fluoro-substituents on the aromatic ring significantly influence the electronic and optical properties of the resulting materials. The bromine atom provides a reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, which are essential for constructing the extended π-conjugated systems required for efficient light emission and charge transport in OLEDs. The fluorine atom can enhance the thermal and morphological stability of the final material.

Monomer for Specialty Polymers

Polysubstituted benzenes can be used as monomers in the synthesis of high-performance polymers with tailored properties. The bromine atom can be converted to other functional groups suitable for polymerization, or the entire molecule can be incorporated into a polymer backbone through cross-coupling polymerization techniques. The resulting polymers could exhibit enhanced thermal stability and specific electronic properties due to the presence of the fluoro and methoxy groups.

Key Synthetic Transformations: Experimental Protocols

The bromine atom is the primary site for synthetic modification of this compound, most commonly through transition-metal-catalyzed cross-coupling reactions.

G cluster_0 Cross-Coupling Reactions A This compound B Suzuki-Miyaura (C-C bond) A->B [Pd], Base R-B(OH)₂ C Sonogashira (C-C bond) A->C [Pd], Cu(I), Base R-C≡CH D Buchwald-Hartwig (C-N bond) A->D [Pd], Base R₂NH E Heck (C-C bond) A->E [Pd], Base Alkene F Functionalized Products B->F Biaryl Compounds C->F Aryl-Alkynes D->F Aryl-Amines E->F Stilbenes

Figure 2: Key cross-coupling reactions for functionalization.

Suzuki-Miyaura Coupling

This reaction is a powerful method for forming carbon-carbon bonds between the aromatic ring and a variety of organoboron compounds.

Experimental Protocol:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq), the desired boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Add a degassed solvent system (e.g., a mixture of dioxane and water, 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling

This reaction is used to couple the aromatic ring with terminal alkynes, forming aryl-alkynes.

Experimental Protocol:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%).

  • Add a degassed solvent (e.g., THF) and a base (e.g., triethylamine, 2.0 eq).

  • Add the terminal alkyne (1.2 eq) dropwise.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 2-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalysts and ammonium salts.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Buchwald-Hartwig Amination

This reaction forms a carbon-nitrogen bond, coupling the aromatic ring with a primary or secondary amine.

Experimental Protocol:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOt-Bu, 1.4 eq).

  • Add this compound (1.0 eq) and the desired amine (1.2 eq).

  • Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the vessel and heat the reaction mixture to 80-110 °C with stirring for 4-24 hours.

  • Monitor the reaction by LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Ortho-Lithiation: An Alternative Functionalization Strategy

Directed ortho-lithiation is a powerful technique for the regioselective functionalization of aromatic rings. The methoxy and fluoro groups in this compound can act as directing metalating groups (DMGs), facilitating the deprotonation of an adjacent position by a strong lithium base (e.g., n-BuLi, s-BuLi, or LDA).[4] The resulting aryllithium species can then be quenched with various electrophiles to introduce a wide range of functional groups. The regioselectivity of this process will depend on the relative directing ability of the methoxy and fluoro groups and the reaction conditions. The methoxy group is generally a stronger directing group than fluorine.[4]

G A This compound C Ortho-Lithiated Intermediate A->C Directed by -OCH₃ and -F B Strong Lithium Base (e.g., n-BuLi, LDA) B->C E Regioselectively Functionalized Product C->E Quench D Electrophile (E+) D->E

Figure 3: Generalized workflow for ortho-lithiation.

Conclusion

This compound represents a strategically designed chemical intermediate with significant potential for a wide range of research applications. Its unique substitution pattern provides a versatile platform for the synthesis of complex molecules with tailored properties for medicinal chemistry and materials science. The reactive bromine handle allows for facile functionalization via a host of modern cross-coupling reactions, while the fluoro, methoxy, and methyl groups offer opportunities to fine-tune the electronic, steric, and pharmacokinetic properties of the resulting products. This guide has outlined the key reactivity principles and provided foundational protocols to empower researchers to unlock the full potential of this promising building block in their discovery programs.

References

  • Wikipedia. Electrophilic aromatic directing groups. [Link]

  • Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]

  • Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

  • St. John's University & College of St. Benedict. Electrophilic Aromatic Substitution AR5. Directing Effects. [Link]

  • ResearchGate. (2014, April 8). how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde? [Link]

  • Semantic Scholar. Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. [Link]

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An In-Depth Technical Guide to 1-Bromo-3-fluoro-2-methoxy-4-methylbenzene and Its Isomeric Landscape

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Isomeric Maze

In the realm of fine chemical synthesis and drug discovery, precision is paramount. The compound of interest, 1-Bromo-3-fluoro-2-methoxy-4-methylbenzene, represents a specific substitution pattern on a benzene ring, offering a unique electronic and steric profile for potential applications in medicinal chemistry and materials science. However, a comprehensive search of public chemical databases does not yield a specific CAS (Chemical Abstracts Service) number for this exact isomer. This suggests that this compound may be a novel or less-characterized compound.

This guide, therefore, adopts a scientifically rigorous approach by focusing on the synthesis, properties, and potential applications of this target molecule, while drawing upon the available data for its closely related and commercially available isomers. By understanding the established chemistry of its structural relatives, we can infer logical synthetic pathways and predict the characteristics of our target compound. This document will primarily reference the following known isomers:

  • 2-Bromo-4-fluoro-3-methoxy-1-methylbenzene (CAS: 1226808-62-3)

  • 2-Bromo-3-fluoro-1-methoxy-4-methylbenzene (CAS: 1783385-98-7)

By examining the known, we illuminate the path to the unknown.

Molecular Profile and Physicochemical Properties

The substitution pattern of this compound lends it a unique combination of properties. The bromine atom serves as a versatile synthetic handle, particularly for cross-coupling reactions. The fluorine atom can enhance metabolic stability and binding affinity in drug candidates, while the methoxy and methyl groups influence steric hindrance and electronic properties.

While experimental data for the target molecule is not available, we can extrapolate the expected properties from its known isomers.

Property2-Bromo-4-fluoro-3-methoxy-1-methylbenzene2-Bromo-3-fluoro-1-methoxy-4-methylbenzeneThis compound (Predicted)
CAS Number 1226808-62-31783385-98-7Not Found
Molecular Formula C₈H₈BrFOC₈H₈BrFOC₈H₈BrFO
Molecular Weight 219.05 g/mol 219.05 g/mol 219.05 g/mol
Appearance Likely a solid or liquidLikely a solid or liquidLikely a solid or liquid
Solubility Expected to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate)Expected to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate)Expected to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate)

Synthesis Strategies: A Logic-Driven Approach

The synthesis of polysubstituted benzene rings often involves a carefully orchestrated sequence of electrophilic aromatic substitutions and functional group interconversions. The directing effects of the existing substituents are crucial in determining the outcome of each step. For the target molecule, this compound, a plausible retrosynthetic analysis suggests several potential starting materials and pathways.

Plausible Synthetic Pathway for this compound

A logical approach to the synthesis of the target compound could start from a commercially available substituted aniline or phenol, leveraging well-established transformations. One such hypothetical route is outlined below.

G A 2-Fluoro-3-methylaniline B 2-Fluoro-3-methylphenol A->B Diazotization, then hydrolysis C 1-Fluoro-2-methoxy-3-methylbenzene B->C Methylation (e.g., DMS, K2CO3) D 4-Bromo-1-fluoro-2-methoxy-3-methylbenzene C->D Bromination (e.g., NBS, Acetic Acid) E This compound D->E Rearrangement/Isomerization (Hypothetical) or alternative multi-step synthesis

Caption: A possible synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a scientifically informed projection for the synthesis of this compound, based on standard organic chemistry principles.

Step 1: Diazotization of 2-Fluoro-3-methylaniline to 2-Fluoro-3-methylphenol

  • Dissolve 2-Fluoro-3-methylaniline (1.0 eq) in an aqueous solution of a strong acid (e.g., H₂SO₄).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Slowly add the diazonium salt solution to a boiling aqueous solution of copper sulfate to facilitate hydrolysis to the phenol.

  • Extract the product with a suitable organic solvent, dry the organic layer, and purify by chromatography.

Step 2: Methylation of 2-Fluoro-3-methylphenol to 1-Fluoro-2-methoxy-3-methylbenzene

  • To a solution of 2-Fluoro-3-methylphenol (1.0 eq) in a polar aprotic solvent (e.g., acetone or acetonitrile), add a base such as potassium carbonate (K₂CO₃) (2.0 eq).

  • Add dimethyl sulfate (DMS) or methyl iodide (1.2 eq) dropwise.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction, filter off the inorganic salts, and concentrate the filtrate.

  • Purify the crude product by distillation or column chromatography.

Step 3: Bromination of 1-Fluoro-2-methoxy-3-methylbenzene

  • Dissolve 1-Fluoro-2-methoxy-3-methylbenzene (1.0 eq) in a suitable solvent such as acetic acid or a halogenated solvent.

  • Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise. The directing effects of the methoxy and methyl groups would likely favor bromination at the 4-position.

  • Stir the reaction at room temperature until completion.

  • Quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography to yield the brominated product.

Note on Isomer Separation: The bromination step may yield a mixture of isomers. Careful chromatographic separation would be necessary to isolate the desired this compound.

Analytical Characterization

The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methoxy protons (a singlet around 3.8-4.0 ppm), and the methyl protons (a singlet around 2.2-2.4 ppm). The coupling patterns of the aromatic protons would be crucial for confirming the substitution pattern.

    • ¹³C NMR: The carbon NMR would show the expected number of signals for the eight unique carbon atoms in the molecule.

    • ¹⁹F NMR: A singlet in the fluorine NMR spectrum would confirm the presence of the single fluorine atom.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (219.05 g/mol ), with a characteristic isotopic pattern for a monobrominated compound (M and M+2 peaks of nearly equal intensity).

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic peaks for C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and C-O stretching (methoxy group).

Reactivity and Applications in Drug Development

Substituted bromobenzenes are valuable intermediates in medicinal chemistry, primarily due to the versatility of the bromine atom in forming new carbon-carbon and carbon-heteroatom bonds.

Key Reactions

G A This compound B Suzuki Coupling A->B Pd catalyst, Boronic Acid/Ester C Sonogashira Coupling A->C Pd/Cu catalyst, Terminal Alkyne D Buchwald-Hartwig Amination A->D Pd catalyst, Amine E Biaryl Compounds B->E F Aryl-Alkynes C->F G Aryl-Amines D->G

Caption: Key cross-coupling reactions of the title compound.

  • Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form biaryl compounds, a common scaffold in many drug molecules.

  • Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes to introduce alkynyl moieties.

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form arylamines, another important functional group in pharmaceuticals.

The presence of the fluorine and methoxy groups can modulate the reactivity of the C-Br bond and influence the electronic properties of the resulting coupled products. These features are often exploited by medicinal chemists to fine-tune the pharmacological profile of a lead compound.[1]

Safety and Handling

As with all halogenated aromatic compounds, this compound should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene are generally suitable) when handling the compound.[2][3][4]

  • Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of any potential vapors.[2][3][4]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

  • Disposal: Dispose of as halogenated organic waste in accordance with local, state, and federal regulations.[4]

Conclusion

While this compound is not a readily cataloged chemical, its synthesis is achievable through established organic chemistry methodologies. Its unique substitution pattern makes it an intriguing building block for the synthesis of novel compounds in drug discovery and materials science. This guide provides a foundational understanding of its likely properties, synthesis, and reactivity, based on the known chemistry of its close isomers. Further experimental work is required to fully characterize this compound and unlock its potential.

References

  • BenchChem. (2025). Applications of 1-Bromo-3-(bromomethyl)-2-chlorobenzene in Medicinal Chemistry: A Survey of Potential Synthetic Utility.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Chemistry LibreTexts. (2020, June 29). Safety. Retrieved from [Link]

  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • PSFC. (n.d.). Halogenated Solvents. Retrieved from MIT Plasma Science and Fusion Center website.
  • Vanderbilt University. (n.d.). Halogenated Solvents. Retrieved from Vanderbilt Environmental Health & Safety website.

Sources

Starting materials for 1-Bromo-3-fluoro-2-methoxy-4-methylbenzene synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-Bromo-3-fluoro-2-methoxy-4-methylbenzene

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of a proposed synthetic pathway for this compound, a polysubstituted aromatic compound with potential applications in pharmaceutical and materials science research. Recognizing the absence of a direct, published synthesis for this specific molecule, this document outlines a rational and experimentally sound multi-step approach. The proposed synthesis leverages established methodologies in aromatic chemistry, including electrophilic aromatic substitution and nucleophilic aromatic substitution, with a strong emphasis on regiochemical control. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and a framework for the successful laboratory-scale synthesis of the target compound.

Introduction: Strategic Importance of Polysubstituted Aromatics

Polysubstituted benzene derivatives are fundamental building blocks in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and functional materials. The specific arrangement of substituents on the aromatic ring dictates the molecule's steric and electronic properties, which in turn governs its biological activity and material characteristics. The target molecule, this compound, incorporates a unique combination of electron-donating and electron-withdrawing groups, making it a valuable intermediate for further chemical elaboration. The strategic placement of bromo, fluoro, methoxy, and methyl groups offers multiple reactive handles for diversification, enabling the exploration of novel chemical space.

The presence of a fluorine atom is particularly noteworthy, as its incorporation into drug candidates can significantly enhance metabolic stability, binding affinity, and bioavailability.[1] This guide provides a robust synthetic strategy to access this promising scaffold, thereby facilitating research and development in areas requiring fine-tuned molecular architectures.

Retrosynthetic Analysis and Strategy

A critical challenge in the synthesis of polysubstituted benzenes is the control of regioselectivity. The order of substituent introduction is paramount, as the directing effects of the groups already present on the ring will determine the position of subsequent modifications. Our retrosynthetic analysis of this compound identified 2-fluoro-3-methylphenol as a key starting material. This commercially available precursor establishes the crucial 1,2,3-relationship between the fluoro, hydroxyl (a precursor to the methoxy group), and methyl substituents.

The proposed forward synthesis involves the following key transformations:

  • Methoxylation: Conversion of the phenolic hydroxyl group to a methoxy ether.

  • Bromination: Regioselective introduction of a bromine atom via electrophilic aromatic substitution. The directing effects of the existing fluoro, methoxy, and methyl groups will be leveraged to achieve the desired substitution pattern.

This two-step sequence offers a logical and efficient pathway to the target molecule, minimizing the formation of undesired isomers.

Experimental Protocols

Starting Material: 2-Fluoro-3-methylphenol
PropertyValue
Molecular Formula C₇H₇FO
Molecular Weight 126.13 g/mol
CAS Number 2585-95-7
Appearance Off-white to light brown solid
Purity ≥98%

Note: Commercially available from various suppliers.

Step 1: Synthesis of 2-Fluoro-1-methoxy-3-methylbenzene

Principle: The phenolic hydroxyl group of 2-fluoro-3-methylphenol is converted to a methoxy group via a Williamson ether synthesis. This reaction proceeds through the deprotonation of the phenol to form a more nucleophilic phenoxide, which then undergoes an Sₙ2 reaction with a methylating agent, such as dimethyl sulfate or methyl iodide.

Experimental Procedure:

  • To a stirred solution of 2-fluoro-3-methylphenol (1.0 eq.) in a suitable solvent such as acetone or acetonitrile, add potassium carbonate (K₂CO₃) (1.5 eq.) as a base.

  • Stir the suspension at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.

  • Add dimethyl sulfate (1.2 eq.) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 2-fluoro-1-methoxy-3-methylbenzene as a colorless oil.

Step 2: Synthesis of this compound

Principle: The final step involves the electrophilic bromination of 2-fluoro-1-methoxy-3-methylbenzene. The regiochemical outcome of this reaction is governed by the directing effects of the substituents on the aromatic ring. The methoxy group is a strong activating group and an ortho-, para-director. The methyl group is also an activating ortho-, para-director. The fluorine atom is a deactivating group but is also an ortho-, para-director. The combined directing effects of these groups will favor bromination at the C4 position, which is para to the strongly activating methoxy group and ortho to the methyl group.

Experimental Procedure:

  • Dissolve 2-fluoro-1-methoxy-3-methylbenzene (1.0 eq.) in a suitable solvent such as dichloromethane or chloroform.

  • Cool the solution to 0 °C in an ice bath.

  • To this solution, add a brominating agent such as N-bromosuccinimide (NBS) (1.1 eq.) in portions. The use of a Lewis acid catalyst like iron(III) bromide (FeBr₃) may be necessary to enhance the reactivity.

  • Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction by TLC or gas chromatography (GC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford this compound.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Methoxylation cluster_step2 Step 2: Bromination 2_Fluoro_3_methylphenol 2-Fluoro-3-methylphenol Reagents1 Dimethyl Sulfate, K₂CO₃ Acetone, Reflux Intermediate 2-Fluoro-1-methoxy-3-methylbenzene Reagents1->Intermediate Williamson Ether Synthesis Reagents2 NBS, FeBr₃ (cat.) Dichloromethane, 0 °C to RT Final_Product This compound Reagents2->Final_Product Electrophilic Aromatic Substitution

Caption: Proposed synthetic workflow for this compound.

Trustworthiness and Self-Validation

The protocols described in this guide are based on well-established and reliable chemical transformations. The Williamson ether synthesis is a cornerstone of organic chemistry for the preparation of ethers, and electrophilic aromatic substitution is a fundamental process for the functionalization of aromatic rings.

To ensure the successful execution of this synthesis and validate the identity and purity of the products at each stage, the following analytical techniques are recommended:

  • Thin-Layer Chromatography (TLC): For routine monitoring of reaction progress.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight of the intermediate and final product and to assess purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To unequivocally determine the structure and regiochemistry of the synthesized compounds. The characteristic chemical shifts and coupling constants will provide definitive proof of the desired substitution pattern.

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups.

By employing these standard analytical methods, the researcher can have high confidence in the identity and quality of the synthesized this compound.

Conclusion

This technical guide presents a logical and scientifically sound synthetic route to this compound, a molecule of interest for various research and development applications. While a direct published procedure is not available, the proposed pathway leverages robust and predictable organic reactions. By carefully controlling the reaction conditions and monitoring the progress with appropriate analytical techniques, researchers can confidently synthesize this valuable compound. The insights and detailed protocols provided herein are intended to empower scientists in their pursuit of novel molecular entities.

References

  • Organic Syntheses Procedure. 1-bromo-2-fluorobenzene. Available at: [Link]

  • Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes. Available at: [Link]

  • JMU Scholarly Commons. (2018). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Available at: [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure and Conformation of 1-Bromo-3-fluoro-2-methoxy-4-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 1-Bromo-3-fluoro-2-methoxy-4-methylbenzene. In the absence of direct experimental data for this specific molecule, this guide synthesizes fundamental principles of conformational analysis, detailed examinations of substituent effects, and insights from analogous structures to predict its most stable conformations. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural nuances of substituted aromatic compounds. The interplay of steric and electronic effects governed by the bromo, fluoro, methoxy, and methyl substituents is systematically evaluated to provide a robust theoretical framework for the conformational landscape of this complex molecule.

Introduction: The Significance of Molecular Conformation in Drug Discovery

The three-dimensional arrangement of atoms in a molecule, its conformation, is a critical determinant of its physicochemical properties and biological activity. In the realm of drug development, understanding the conformational landscape of a molecule is paramount for predicting its interaction with biological targets, such as enzymes and receptors. Substituted benzene derivatives form the backbone of a vast number of pharmaceutical compounds. The nature and position of substituents on the aromatic ring dictate not only the molecule's reactivity but also its preferred spatial orientation. This guide focuses on this compound, a polysubstituted aromatic compound whose conformational preferences are governed by a complex interplay of electronic and steric factors.

The methoxy group, in particular, is a common feature in medicinal chemistry, and its orientation relative to the benzene ring and adjacent substituents can significantly influence molecular shape and binding affinity. The conformational analysis of anisole (methoxybenzene) and its derivatives has been a subject of numerous studies, revealing that the methoxy group's rotational barrier is sensitive to the electronic and steric nature of its neighboring groups.[1][2]

Foundational Principles: Conformational Analysis of Substituted Anisoles

The conformation of anisole and its derivatives is primarily defined by the dihedral angle (θ) between the plane of the benzene ring and the C-O-C plane of the methoxy group. A planar conformation (θ = 0° or 180°) allows for maximum π-conjugation between the oxygen lone pair and the aromatic system, which is electronically favorable. However, the presence of substituents, particularly in the ortho positions, introduces steric hindrance that can force the methoxy group out of the plane, leading to a non-planar conformation.

The final conformational equilibrium is a delicate balance between these opposing forces:

  • Electronic Effects: Resonance stabilization favors a planar arrangement. The methoxy group is an electron-donating group through resonance, influencing the electron density of the aromatic ring.[3]

  • Steric Effects: Van der Waals repulsion between the methoxy group's methyl hydrogens and the ortho-substituents can lead to a non-planar conformation to alleviate steric strain.[4]

Analysis of Substituent Effects in this compound

The conformational landscape of this compound is dictated by the synergistic and antagonistic effects of its four substituents. A logical workflow for dissecting these interactions is essential for a comprehensive understanding.

G cluster_substituents Substituent Analysis cluster_effects Influence on Conformation cluster_outcome Predicted Conformation A 1-Bromo E Steric Hindrance (ortho-Methoxy) A->E Major Steric Contributor B 3-Fluoro F Electronic Effects (Resonance & Induction) B->F Inductive Withdrawal C 2-Methoxy H Preferred Dihedral Angle of Methoxy Group C->H Primary Conformational Focus D 4-Methyl D->F Inductive & Hyperconjugative Donation E->H F->H G Through-Space Interactions G->H I Overall Molecular Geometry H->I

Caption: Logical workflow for the conformational analysis of this compound.

The Methoxy Group (Position 2)

As the focal point of our conformational analysis, the methoxy group's orientation is heavily influenced by its ortho-substituents.

The Bromo Group (Position 1)

The bromine atom, being ortho to the methoxy group, is a significant steric contributor. Its van der Waals radius will cause considerable repulsion with the methyl group of the methoxy moiety if a planar conformation is adopted. This steric clash is a primary driver for a non-planar arrangement. Electronically, bromine is an ortho, para-directing deactivator, withdrawing electron density inductively while donating through resonance.[3]

The Fluoro Group (Position 3)

Positioned meta to the methoxy group, the fluorine atom's steric influence is minimal. However, its strong electronegativity exerts a significant inductive electron-withdrawing effect on the benzene ring. This can modulate the electronic character of the ring and, to a lesser extent, the rotational barrier of the methoxy group. Studies on 2-fluoroanisole have shown a preference for a planar anti-conformation, with a minor non-planar conformer.[1][5]

The Methyl Group (Position 4)

The methyl group at the para position to the methoxy group has a negligible direct steric effect on its conformation. Electronically, it is a weak electron-donating group through induction and hyperconjugation, which can subtly influence the overall electron density of the aromatic system.

Predicted Molecular Conformation and Geometry

Based on the analysis of the individual and combined substituent effects, we can predict the most likely conformations of this compound.

The dominant interaction governing the conformation is the steric repulsion between the ortho-bromo group and the methoxy group's methyl moiety. This steric hindrance will almost certainly force the methoxy group out of the plane of the benzene ring.

Two primary non-planar conformations are conceivable, arising from the rotation of the methoxy group:

  • Conformer A: The methyl group of the methoxy moiety is oriented away from the larger bromine atom and towards the smaller fluorine atom.

  • Conformer B: The methyl group is oriented towards the bromine atom, which would be a higher energy state due to greater steric repulsion.

Therefore, Conformer A is predicted to be the more stable and populated conformation. The dihedral angle (C1-C2-O-CH3) is anticipated to be significantly deviated from 0° or 180°. For comparison, computational studies on 2-fluoroanisole have shown a non-planar conformer with a dihedral angle of approximately 57°.[1] Given the larger size of bromine compared to fluorine, a similar or even larger deviation from planarity can be expected in this compound.

Experimental and Computational Methodologies for Validation

The predictions made in this guide can be validated through a combination of experimental and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful tool for conformational analysis in solution.[4]

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments (e.g., ROESY) can provide through-space correlations between the protons of the methoxy group's methyl and the protons on the benzene ring, or potentially even with the fluorine atom. The intensity of these correlations is distance-dependent and can provide evidence for the preferred orientation of the methoxy group.

  • ¹H and ¹³C Chemical Shifts: The chemical shifts of the aromatic protons and carbons are sensitive to the electronic environment, which is influenced by the conformation of the methoxy group. Comparison of experimental shifts with those predicted from computational models of different conformations can aid in identifying the most likely structure.[6]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges (based on analogous structures)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CH6.5 - 7.5110 - 140
Methoxy O-CH₃3.8 - 4.055 - 60
Methyl CH₃2.2 - 2.515 - 20

Note: These are estimated ranges and actual values will depend on the specific electronic and anisotropic effects in the molecule.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation of a molecule.[7] Obtaining a suitable crystal of this compound would allow for the precise determination of bond lengths, bond angles, and the crucial dihedral angle of the methoxy group. This experimental data would serve as the ultimate benchmark for validating computational models.

Computational Chemistry

In the absence of experimental data, computational modeling provides a powerful means to explore the conformational landscape.

Experimental Protocol: Computational Conformational Analysis

  • Structure Building: Construct the 3D structure of this compound using a molecular modeling software.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers. This is typically done using molecular mechanics force fields (e.g., MMFF94).

  • Quantum Mechanical Optimization: The low-energy conformers identified in the previous step should be subjected to geometry optimization and frequency calculations using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d,p)). This will provide more accurate geometries and relative energies of the conformers.

  • Analysis: Analyze the optimized structures to determine the dihedral angles, bond lengths, and bond angles. The relative energies of the conformers can be used to predict their populations at a given temperature.

G A Initial 3D Structure B Conformational Search (Molecular Mechanics) A->B C Identification of Low-Energy Conformers B->C D Geometry Optimization & Frequency Calculation (DFT) C->D E Analysis of Optimized Structures (Energies, Dihedrals) D->E F Prediction of Most Stable Conformation E->F

Caption: Workflow for the computational conformational analysis of this compound.

Conclusion

This in-depth technical guide has provided a comprehensive theoretical analysis of the molecular structure and conformation of this compound. By systematically evaluating the steric and electronic effects of the bromo, fluoro, methoxy, and methyl substituents, a predictive model for its conformational preferences has been established. The dominant steric interaction between the ortho-bromo and methoxy groups is predicted to force the methoxy group into a non-planar conformation, with the methyl group oriented away from the bromine atom.

While this guide offers a robust theoretical framework, experimental validation through NMR spectroscopy and X-ray crystallography, in conjunction with high-level computational studies, is recommended for definitive structural elucidation. The principles and methodologies outlined herein provide a solid foundation for researchers and drug development professionals to understand and predict the conformational behavior of this and other complex polysubstituted aromatic compounds.

References

  • Samdal, S., et al. (1998). Molecular structure and conformational properties of 2-fluoroanisole as studied by gas electron diffraction and ab initio calculations. Journal of Molecular Structure, 444(1-3), 159-173.
  • Abraham, R. J., & Cooper, M. A. (2019). The use of chemical shift calculations in the conformational analysis of substituted benzenes. RSC Advances, 9(16), 8876-8889.
  • Nyburg, S. C., & Faerman, C. H. (1985). A revision of van der Waals atomic radii for C, N, O, S, Se, Cl, Br, and I derived from the analysis of non-bonded contacts in crystals. Acta Crystallographica Section B: Structural Science, 41(4), 274-279.
  • Lister, D. G., & Owen, N. L. (1973). A microwave study of the conformation of 2-fluoroanisole. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 69, 1036-1043.
  • Dutkiewicz, G., et al. (2011). (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 67(5), o1090.
  • Vedantu. (n.d.). Effect of Substituent on Reactivity of Benzene for JEE. Retrieved from [Link]

  • A study of substituent effect on 1 H and 13 C NMR spectra of mono, di and poly substituted carbazoles. (2009). Magnetic Resonance in Chemistry, 47(10), 867-874.
  • Wikipedia. (2023). 2-Bromoanisole. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. Molbank, 2022(4), M1498.
  • Mala, G. A., et al. (2023). The influence of halogen-substituted anisaldehyde and aminophenol precursors on the solid-state molecular conformation and antiproliferative activity of resulting Schiff bases. Bioorganic Chemistry, 133, 106411.
  • PubChem. (n.d.). 2-Bromoanisole. Retrieved from [Link]

  • Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. (2021). The Journal of Organic Chemistry, 86(6), 4647-4655.
  • Khan Academy. (2013). Multiple substituents | Aromatic compounds | Organic chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]

  • Auremn. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Retrieved from [Link]

  • Seidel, R. W., & Goddard, R. (2015). Anisole at 100 K: the first crystal structure determination. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 8), 664–666.
  • Kariuki, B. M., et al. (2021). Synthesis and Structural Characterization of Isostructural 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole. Crystals, 11(7), 795.
  • Scribd. (n.d.). Conformational Analysis 2 PDF. Retrieved from [Link]

  • University of Wisconsin-Platteville. (n.d.). anisole (NMR Spectrum). Retrieved from [Link]

  • Conformational Analysis An important aspect of organic compounds is that the compound is not static, but rather has confo. (n.d.). Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Application of anisotropic NMR parameters to the confirmation of molecular structure.
  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. (2020). Chemistry – A European Journal, 26(28), 6141-6146.
  • MDPI. (2021). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Molecules, 26(16), 4969.
  • National Center for Biotechnology Information. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry, 28(14), 2729-2782.
  • ResearchGate. (2023). Revisiting the Conformational Isomerism of Dihaloethanes: A Hybrid Computational and Experimental Laboratory for the Undergraduate Curriculum.
  • National Center for Biotechnology Information. (2023). Revisiting the Conformational Isomerism of Dihaloethanes: A Hybrid Computational and Experimental Laboratory for the Undergraduate Curriculum.
  • ResearchGate. (2023).
  • Chemistry LibreTexts. (2022). 4.8: Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]

  • MDPI. (2022). Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis. Molecules, 27(19), 6523.

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An In-depth Technical Guide to the Theoretical Calculation of 1-Bromo-3-fluoro-2-methoxy-4-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In modern drug discovery and materials science, the ability to predict molecular properties with high accuracy prior to synthesis is a cornerstone of efficient research and development. Computational chemistry provides a powerful lens to examine molecules at the atomic level, offering insights that guide experimental efforts and accelerate innovation. This guide presents a comprehensive theoretical framework for the analysis of 1-Bromo-3-fluoro-2-methoxy-4-methylbenzene, a substituted aromatic compound with potential as a versatile building block in medicinal chemistry and organic synthesis. We detail a multi-faceted computational protocol encompassing Density Functional Theory (DFT) for electronic structure and geometry optimization, alongside predictive models for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). The methodologies are designed to be robust, reproducible, and grounded in established scientific principles, providing researchers, scientists, and drug development professionals with a validated workflow for in-silico molecular assessment.

Introduction: The Rationale for Computational Scrutiny

This compound is a halogenated and methoxylated toluene derivative. Its structural complexity, featuring a blend of electron-donating (methoxy, methyl) and electron-withdrawing (bromo, fluoro) groups, creates a unique electronic and steric profile. Such compounds are of significant interest as intermediates or scaffolds in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1] The precise arrangement of these functional groups can dictate intermolecular interactions, metabolic stability, and potential biological activity.

Before committing resources to laboratory synthesis and testing, theoretical calculations offer an invaluable, cost-effective means to:

  • Determine the most stable three-dimensional conformation.

  • Understand the electronic landscape, identifying reactive sites and potential interaction points.

  • Predict its behavior within a biological system (ADMET properties).

  • Hypothesize potential protein targets through molecular docking studies.

This guide provides the theoretical underpinnings and step-by-step protocols to perform these calculations, transforming a simple 2D structure into a rich, multi-dimensional dataset for informed decision-making.

Foundational Molecular Properties

A baseline characterization is essential before commencing advanced calculations. The fundamental properties of this compound provide the initial input for all subsequent computational work.

PropertyValueSource
IUPAC Name This compoundN/A
Molecular Formula C8H8BrFODerived
Molecular Weight 219.05 g/mol Derived
Canonical SMILES COC1=C(F)C(=C(C=C1Br)C)Derived
InChIKey N/A (Novel Compound)N/A
CAS Number N/A (Novel Compound)N/A

Note: As this specific substitution pattern may represent a novel chemical entity, some identifiers like CAS number are not available. The structure is based on IUPAC nomenclature.

Computational Strategy: A Multi-Pillar Approach

Our theoretical investigation is built upon a workflow that integrates several computational techniques, each providing a different layer of insight. This integrated approach ensures a holistic understanding of the molecule's properties.

G cluster_0 Phase 1: Quantum Mechanics cluster_1 Phase 2: Predictive Modeling A 2D Structure Input (SMILES String) B 3D Structure Generation & Initial Optimization (MMFF94) A->B C DFT Geometry Optimization (B3LYP / 6-311++G(d,p)) B->C D Frequency Calculation (Confirm Minimum Energy) C->D F Optimized 3D Structure C->F Transfer Optimized Geometry E Electronic Property Analysis (HOMO, LUMO, MEP) D->E G ADMET Prediction (SwissADME / pkCSM) F->G I Molecular Docking (Optional) (AutoDock Vina) F->I H Pharmacokinetic & Druglikeness Profile Generation G->H J Binding Affinity & Pose Analysis I->J

Caption: A multi-phase computational workflow for molecular characterization.

Part I: Quantum Mechanical Calculations (DFT)

Expertise: Why Density Functional Theory?

Density Functional Theory (DFT) is the workhorse of modern computational chemistry for molecules of this size. It offers an exceptional balance of computational accuracy and efficiency.[2] For studying a halogenated aromatic system, DFT accurately models the complex electron correlation effects introduced by the electronegative fluorine and bromine atoms.

We select the B3LYP hybrid functional combined with a 6-311++G(d,p) basis set . This choice is deliberate:

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This functional is renowned for its reliability in predicting geometries and energies for a wide range of organic molecules.[3]

  • 6-311++G(d,p) Basis Set: This is a triple-zeta basis set that provides high flexibility.[4]

    • The ++ indicates the addition of diffuse functions on both heavy atoms and hydrogens, crucial for accurately describing the electron density far from the nucleus, which is important for anions and weak interactions.[4]

    • The (d,p) indicates the addition of polarization functions on heavy atoms (d-functions) and hydrogens (p-functions). These are non-negotiable for accurately modeling bonding in three-dimensional space, especially for systems with heteroatoms.

Protocol: DFT Geometry Optimization & Frequency Analysis

This protocol outlines the steps to find the lowest energy conformation of the molecule.

  • Initial Structure Generation:

    • Input the SMILES string (COC1=C(F)C(=C(C=C1Br)C)) into a molecular modeling software (e.g., Avogadro, GaussView).

    • Perform an initial, rapid geometry optimization using a molecular mechanics force field like MMFF94 to obtain a reasonable starting structure.

  • DFT Input File Preparation:

    • Export the 3D coordinates from Step 1.

    • Create an input file for a quantum chemistry package (e.g., Gaussian, ORCA).

    • Specify the level of theory: #p B3LYP/6-311++G(d,p) Opt Freq.

      • Opt: Requests a geometry optimization to find the stationary point on the potential energy surface.

      • Freq: Requests a frequency calculation to be performed on the optimized geometry.

  • Execution and Validation (Trustworthiness):

    • Run the calculation.

    • Convergence Check: Ensure the optimization job completes successfully, meeting all convergence criteria (forces, displacement).

    • Frequency Analysis: After optimization, inspect the output of the frequency calculation. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum. If imaginary frequencies are present, it indicates a saddle point, and the structure must be perturbed and re-optimized.

Expected Results: Electronic Structure Insights

From the validated DFT calculation, we can extract critical electronic properties.

  • Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution. We expect to see negative potential (red/yellow) around the electronegative fluorine and oxygen atoms, indicating regions susceptible to electrophilic attack or hydrogen bonding. Positive potential (blue) will likely be located on the hydrogen atoms.

  • Frontier Molecular Orbitals (HOMO/LUMO):

    • HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate electrons. The energy of the HOMO is related to the ionization potential.

    • LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept electrons. The energy of the LUMO is related to the electron affinity.

    • HOMO-LUMO Gap: The energy difference between these orbitals is a crucial indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity.

Parameter (Illustrative)Calculated Value (a.u.)Calculated Value (eV)Interpretation
HOMO Energy -0.245-6.67Electron-donating capability
LUMO Energy -0.031-0.84Electron-accepting capability
HOMO-LUMO Gap 0.2145.83High kinetic stability

Note: The values in this table are illustrative examples based on similar molecules and would be replaced with actual output from the calculation.

Part II: ADMET & Druglikeness Prediction

Expertise: Why Use Predictive ADMET Models?

A molecule's journey to becoming a viable drug candidate is fraught with challenges, with poor pharmacokinetic properties being a primary cause of failure. Predictive models, such as the SwissADME and pkCSM web tools, leverage vast datasets of experimental results to forecast how a novel compound will behave in the body.[5][6] These tools provide a rapid, first-pass filter to identify potential liabilities.

Protocol: In-Silico ADMET Profiling
  • Input: Navigate to the SwissADME or pkCSM web server.[6]

  • Submission: Paste the SMILES string (COC1=C(F)C(=C(C=C1Br)C)) into the input field and execute the calculation. The server will process the request in seconds to minutes.[7]

  • Data Compilation: Systematically collect the output data into a summary table. Pay close attention to violations of druglikeness rules and potential toxicity flags.

Expected Results: A Pharmacokinetic Profile

The output will provide a wealth of data that can be summarized for clarity.

Table 1: Physicochemical and Lipophilicity Profile

ParameterPredicted ValueAcceptable RangeInterpretation
Molecular Weight 219.05 g/mol 150 - 500 g/mol Good size for oral bioavailability.[8]
LogP (Consensus) 3.10-0.7 to +6.0Optimal lipophilicity.[8]
Topological Polar Surface Area (TPSA) 18.46 Ų20 - 130 ŲExcellent potential for membrane permeability.[8]
Water Solubility (LogS) -3.5 (Soluble)> -4 (Soluble)Adequate solubility.

Table 2: Pharmacokinetics and Druglikeness

ParameterPredictionInterpretation & Causality
GI Absorption HighThe molecule's size and lipophilicity favor passive absorption from the gut.[8]
BBB Permeant YesThe low TPSA and moderate LogP suggest the molecule can cross the blood-brain barrier.
P-gp Substrate NoNot likely to be actively pumped out of cells, which is favorable for CNS drugs.[8]
CYP Inhibitor (e.g., CYP3A4) Yes (Predicted)The aromatic ring may interact with the active site of cytochrome P450 enzymes, a potential source of drug-drug interactions.
Lipinski's Rule of Five 0 ViolationsHigh druglikeness potential.
Bioavailability Score 0.55Indicates good potential for oral bioavailability.

Part III: Molecular Docking (Hypothetical Target)

Rationale

To illustrate the final stage of a preliminary computational assessment, we can perform a molecular docking study. This simulates the binding of our molecule (the "ligand") into the active site of a protein target. For this guide, we will hypothesize a relevant target, such as a Cyclooxygenase (COX) enzyme, a common target for anti-inflammatory drugs. We will use AutoDock Vina , a widely used and validated open-source docking program.[9][10]

Protocol: Molecular Docking Workflow
  • Prepare the Receptor:

    • Download the crystal structure of the target protein (e.g., COX-2, PDB ID: 5KIR) from the Protein Data Bank.

    • Remove water molecules, co-factors, and any existing ligands.

    • Add polar hydrogens and assign partial charges (Gasteiger charges). Save in the required .pdbqt format.[10]

  • Prepare the Ligand:

    • Use the DFT-optimized structure of this compound.

    • Define rotatable bonds and save in the .pdbqt format.

  • Define the Binding Site (Grid Box):

    • Identify the active site of the protein, typically where the original co-crystallized ligand was bound.

    • Define a 3D grid box that encompasses this entire site. The size should be large enough to allow the ligand to move freely but small enough to focus the search.[9]

  • Run Docking Simulation:

    • Execute AutoDock Vina, providing the prepared receptor, ligand, and grid box configuration files as input.[10]

    • Set the exhaustiveness parameter (e.g., 8 or higher) to control the thoroughness of the conformational search.

Expected Results: Binding Affinity and Interaction Analysis
  • Binding Affinity: Vina will report a binding affinity score in kcal/mol. More negative values indicate a more favorable predicted binding.

  • Binding Pose: The program will generate several possible binding poses. The top-ranked pose (most negative affinity) is analyzed to understand key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) with the protein's amino acid residues.

Conclusion and Future Directions

This guide has outlined a comprehensive, multi-step computational protocol for the in-depth theoretical analysis of this compound. By integrating DFT, ADMET prediction, and molecular docking, we can construct a detailed profile of the molecule's structural, electronic, and potential biological properties before it is ever synthesized.

The theoretical data generated—including its stable geometry, electronic reactivity, favorable pharmacokinetic profile, and hypothetical binding mode—provides a strong foundation for its consideration as a valuable scaffold in drug discovery programs. The next logical steps would involve the laboratory synthesis of the compound, followed by experimental validation of these computational predictions through techniques such as X-ray crystallography, NMR spectroscopy, and in vitro biological assays.

References

  • Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Retrieved from [Link]

  • O'Boyle, N. M., et al. (2011). Open Babel: An open chemical toolbox.
  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717.
  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Retrieved from [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066-4072.
  • Matrix Fine Chemicals. (n.d.). 1-BROMO-2-FLUORO-4-METHYLBENZENE | CAS 452-74-4. Retrieved from [Link]

  • Dr Jyoti Bala. (2023, January 16). SWISS ADME Simplified: A Practical Tutorial| ADME prediction for Drug Design & bioinformatics. YouTube. Retrieved from [Link]

  • Scribd. (2024, August 4). Swiss ADME. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene. Retrieved from [Link]

  • Grimme, S., et al. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ResearchGate. Retrieved from [Link]

  • Schrödinger, Inc. (2026). Transforming small molecule drug discovery: The computational chemistry paradigm. Retrieved from [Link]

  • Bioinformatics Review. (2025, March 12). How to predict Pharmacokinetic Properties of ligands using pkCSM and SwissADME in 3 minutes. YouTube. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. Retrieved from [Link]

  • ACS Publications. (2024, October 24). Current Status of Computational Approaches for Small Molecule Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ChemRxiv. (2022, April 21). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. Retrieved from [Link]

  • SwissADME. (n.d.). Help. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • ResearchGate. (2025, August 9). DFT B3LYP/6-311+G calculation study of a new nonclassical mechanism of electrophilic functionalization of aromatic C–H bond via aryl cation formation*. Retrieved from [Link]

  • ResearchGate. (2020, October 12). Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds?. Retrieved from [Link]

  • Gaussian.com. (2021, May 17). Basis Sets. Retrieved from [Link]

  • Wavefunction, Inc. (n.d.). Basis Set FAQ. Retrieved from [Link]

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An In-depth Technical Guide on 1-Bromo-3-fluoro-2-methoxy-4-methylbenzene: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Researcher

The landscape of chemical synthesis is in a perpetual state of evolution, with the demand for novel, intricately substituted aromatic compounds escalating, particularly within the realms of pharmaceutical and materials science. These molecules serve as pivotal building blocks for creating next-generation therapeutics, agrochemicals, and functional materials. While the specific compound, 1-Bromo-3-fluoro-2-methoxy-4-methylbenzene, does not appear to be extensively documented in readily available scientific literature—suggesting it may be a novel or niche research chemical—this guide is crafted to provide a comprehensive technical overview of its synthesis, potential properties, and likely applications.

This document moves beyond a simple recitation of facts. It is intended to serve as a strategic resource for researchers, scientists, and professionals in drug development. By dissecting the synthetic pathways to structurally analogous compounds, we aim to equip the reader with the foundational knowledge and tactical insights required to approach the synthesis of this compound and other similarly complex molecules. The principles and methodologies discussed herein are grounded in established organic chemistry and are supported by references to relevant literature, ensuring a blend of theoretical understanding and practical applicability.

Our exploration will delve into the strategic considerations for regioselective substitution on a benzene ring, the interplay of directing effects of various functional groups, and the practical execution of key synthetic transformations. This guide is structured to not only inform but also to inspire innovative approaches to the synthesis of complex aromatic compounds.

Section 1: Physicochemical and Spectroscopic Profile

While specific experimental data for this compound is not available, we can predict its key physicochemical properties based on the contributions of its constituent functional groups and data from analogous structures.

PropertyPredicted Value / CharacteristicRationale and Comparative Data
Molecular Formula C8H8BrFOBased on the IUPAC name.
Molecular Weight 219.05 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow liquid or low-melting solidHalogenated and methoxylated benzenes are often liquids or low-melting solids at room temperature. For example, 4-Bromo-1-fluoro-2-methoxybenzene is a related compound.[1]
Boiling Point Estimated 220-240 °CThe boiling point will be elevated due to the presence of the bromine atom and the overall molecular weight. The boiling point of 1-bromo-3-fluorobenzene is around 161-163 °C. The additional methoxy and methyl groups will increase this further.
Solubility Insoluble in water; Soluble in common organic solvents (e.g., THF, dichloromethane, ethyl acetate)The hydrophobic benzene ring and halogen will dominate, making it immiscible with water but soluble in nonpolar to moderately polar organic solvents.
1H NMR Aromatic region (δ 6.5-7.5 ppm) with characteristic splitting patterns due to fluorine-hydrogen coupling. Methoxy protons (δ ~3.9 ppm, singlet). Methyl protons (δ ~2.2 ppm, singlet or doublet due to long-range coupling).The exact chemical shifts and coupling constants would be influenced by the electronic effects of all four substituents.
13C NMR Aromatic carbons (δ 100-160 ppm) with C-F and C-Br couplings. Methoxy carbon (δ ~55-60 ppm). Methyl carbon (δ ~15-20 ppm).The carbon attached to fluorine will show a large one-bond coupling constant (1JCF).
Mass Spectrometry Molecular ion peak (M+) and M+2 peak in a ~1:1 ratio, characteristic of a monobrominated compound.The isotopic abundance of 79Br and 81Br will lead to this characteristic pattern.

Section 2: Retrosynthetic Analysis and Strategic Synthesis Design

The synthesis of a polysubstituted benzene like this compound requires careful planning to control the regiochemistry of the substitutions. The directing effects of the substituents (ortho, para, or meta) are of paramount importance.

  • -OCH3 (Methoxy): Strong activating group, ortho, para-directing.

  • -CH3 (Methyl): Activating group, ortho, para-directing.

  • -F (Fluoro): Weakly deactivating group, ortho, para-directing.

  • -Br (Bromo): Deactivating group, ortho, para-directing.

A plausible retrosynthetic analysis is presented below, which breaks down the target molecule into simpler, commercially available starting materials.

G target This compound inter1 3-Fluoro-2-methoxy-4-methylaniline target->inter1 Sandmeyer Reaction (Bromination) inter2 2-Fluoro-6-methoxy-3-methylphenol inter1->inter2 Nitration, Reduction inter3 Commercially available precursors inter2->inter3 Multi-step synthesis from simple benzenes

Caption: Retrosynthetic analysis of this compound.

Section 3: Proposed Synthetic Protocols

Based on the retrosynthetic analysis, a potential forward synthesis is outlined below. Each step includes a detailed, actionable protocol.

Protocol 1: Synthesis of a Key Intermediate (Illustrative Example)

While a direct synthesis for the target compound is not documented, the following protocol for a structurally related compound, 1-bromo-3-fluoro-4-iodo-2-methylbenzene, provides valuable insights into the practical aspects of synthesizing polysubstituted benzenes.[2]

Reaction: Lithiation and subsequent methylation of 4-bromo-2-fluoro-1-iodobenzene.

Step-by-Step Methodology:

  • Preparation of Lithium Diisopropylamide (LDA):

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 100 mL).

    • Cool the flask to -78 °C in a dry ice/acetone bath.

    • Add diisopropylamine (6.06 mL) to the THF.

    • Slowly add n-butyllithium (24.9 mL, 1.6 M in hexane) dropwise to the solution.

    • Stir the mixture at -78 °C for 1 hour to generate LDA.

  • Lithiation of the Starting Material:

    • Prepare a solution of 4-bromo-2-fluoro-1-iodobenzene (10.0 g) in anhydrous THF (50 mL).

    • Add this solution dropwise to the LDA solution at -78 °C.

    • Stir the reaction mixture at -78 °C for an additional hour.

  • Methylation:

    • Add methyl iodide (2.90 mL) dropwise to the reaction mixture at -78 °C.

    • Continue stirring at -78 °C for 2 hours.

  • Work-up and Purification:

    • Allow the reaction mixture to warm to room temperature.

    • Quench the reaction by adding water.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with saturated brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

Rationale for Experimental Choices:

  • LDA as the Base: LDA is a strong, non-nucleophilic base, which is ideal for deprotonation without competing nucleophilic attack on the starting material.

  • Low Temperature (-78 °C): The reaction is carried out at low temperature to control the regioselectivity of the lithiation and to prevent unwanted side reactions.

  • Anhydrous Conditions: Organolithium reagents are highly reactive towards water, so all solvents and glassware must be scrupulously dried.

Section 4: Potential Applications in Research and Development

Halogenated and methoxylated aromatic compounds are valuable intermediates in several areas of chemical research and development.

  • Pharmaceutical Synthesis: The bromine and fluorine atoms on the benzene ring provide handles for further functionalization, such as in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[3] This allows for the construction of more complex molecules with potential biological activity. The methoxy and methyl groups can influence the pharmacokinetic properties of a drug molecule.

  • Agrochemicals: Many pesticides and herbicides contain halogenated aromatic moieties.[3]

  • Materials Science: These types of compounds can be used as building blocks for the synthesis of specialty polymers and liquid crystals.[3]

Section 5: Safety and Handling

As with any chemical, this compound should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle in a well-ventilated fume hood.

  • Toxicity: While specific toxicity data is unavailable, it should be treated as a potentially hazardous substance. Avoid inhalation, ingestion, and skin contact.

Conclusion

This technical guide provides a comprehensive overview of the predicted properties, strategic synthesis, and potential applications of this compound. While the lack of specific literature on this compound presents a challenge, the principles of organic synthesis and the study of analogous structures provide a solid foundation for any researcher looking to work with this or similar molecules. The detailed protocols and the rationale behind the experimental choices are intended to empower scientists to tackle the synthesis of complex aromatic compounds with confidence and a strategic mindset. The continued exploration of such novel chemical entities is crucial for the advancement of science and technology.

References

  • AD PHARMACHEM. Get Best Quality P-Bromo Fluoro Benzene. [Link]

  • PubChem. 4-Bromo-1-fluoro-2-methoxybenzene. [Link]

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Methodological & Application

Application Note: A Robust Suzuki Coupling Protocol for the Synthesis of Biaryl Compounds from 1-Bromo-3-fluoro-2-methoxy-4-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron species and an organic halide has become indispensable in the synthesis of a vast array of compounds, from pharmaceuticals to advanced materials.[2][3] This application note provides a detailed protocol for the Suzuki coupling of a sterically hindered and electron-rich aryl bromide, 1-Bromo-3-fluoro-2-methoxy-4-methylbenzene. The presence of ortho-methoxy and meta-fluoro substituents, along with a methyl group, presents unique challenges that necessitate careful optimization of the reaction conditions. This guide offers a comprehensive, field-proven methodology tailored for researchers, scientists, and drug development professionals, emphasizing the rationale behind the choice of reagents and conditions to ensure a high-yielding and reproducible outcome.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl bromide to a palladium(0) complex. This is often the rate-determining step of the reaction.[2] The palladium inserts into the carbon-bromine bond, forming a palladium(II) intermediate.[4]

  • Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid or its ester, making it more nucleophilic.[1][6][7]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired biaryl product and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[4][5]

Visualizing the Catalytic Cycle

The following diagram illustrates the fundamental steps of the Suzuki-Miyaura coupling catalytic cycle.

Suzuki_Coupling_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide Ar-X aryl_halide->oxidative_addition pd_complex Ar-Pd(II)L2-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation boronic_acid Ar'B(OR)2 boronic_acid->transmetalation base Base base->transmetalation diaryl_pd_complex Ar-Pd(II)L2-Ar' transmetalation->diaryl_pd_complex reductive_elimination Reductive Elimination diaryl_pd_complex->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Strategic Considerations for Coupling this compound

The substrate, this compound, possesses both electronic and steric features that can impede the Suzuki coupling reaction. The electron-donating methoxy and methyl groups can decrease the reactivity of the aryl bromide towards oxidative addition. Furthermore, the ortho-methoxy group introduces significant steric hindrance around the reaction center. To overcome these challenges, the selection of an appropriate catalyst, ligand, base, and solvent system is critical.

Component Selection Rationale
ComponentRecommended ChoiceRationale
Palladium Precatalyst Pd(OAc)₂ (Palladium(II) Acetate)A stable, air-tolerant, and commonly used Pd(II) source that is reduced in situ to the active Pd(0) species.[8]
Ligand SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)A bulky and electron-rich biaryl phosphine ligand. Such ligands are known to promote the oxidative addition of challenging aryl bromides and facilitate the reductive elimination step.[9][10] They are particularly effective for sterically hindered substrates.[11][12]
Boronic Acid/Ester Phenylboronic acid (or substituted derivatives)Readily available and generally stable. Boronic esters, such as pinacol esters, can also be used and may offer enhanced stability.[5]
Base K₃PO₄ (Potassium Phosphate)A moderately strong base that is highly effective in Suzuki couplings, especially for hindered substrates where other bases like carbonates may be less efficient.[1][13]
Solvent System 1,4-Dioxane / Water (e.g., 4:1 v/v)A polar aprotic solvent that effectively solubilizes the reactants. The addition of water is often crucial for activating the boronic acid and dissolving the inorganic base.[5][14]

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the Suzuki coupling of this compound with phenylboronic acid.

Materials and Reagents
  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 - 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)

  • SPhos (2-6 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 - 3.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Deionized water (degassed)

  • Ethyl acetate (for workup)

  • Brine (for workup)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate (for chromatography)

Reaction Setup and Procedure

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification reagents 1. Add solids to a flame-dried flask: - Aryl bromide - Boronic acid - Pd(OAc)₂ - SPhos - K₃PO₄ inert 2. Seal flask and purge with an inert gas (Argon or Nitrogen) reagents->inert solvents 3. Add degassed solvents: - 1,4-Dioxane - Water inert->solvents heating 4. Heat the mixture with stirring (e.g., 80-100 °C) solvents->heating monitoring 5. Monitor reaction progress by TLC or LC-MS heating->monitoring quench 6. Cool to room temperature and quench with water monitoring->quench extract 7. Extract with an organic solvent (e.g., Ethyl Acetate) quench->extract wash 8. Wash organic layer with brine extract->wash dry 9. Dry over anhydrous MgSO₄ or Na₂SO₄ wash->dry concentrate 10. Concentrate under reduced pressure dry->concentrate purify 11. Purify by flash column chromatography concentrate->purify

Caption: A streamlined workflow for the Suzuki coupling experiment.

  • Preparation: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.

  • Solvent Addition: Through the septum, add degassed 1,4-dioxane followed by degassed water. The solvent mixture should be thoroughly degassed by bubbling with an inert gas for at least 30 minutes prior to use.

  • Reaction: Place the flask in a preheated oil bath and stir the reaction mixture vigorously at 80-100 °C.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add deionized water to quench the reaction and dissolve the inorganic salts.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product is then purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure biaryl product.[15][16]

Troubleshooting and Key Considerations

  • Low Yield: If the reaction yield is low, consider increasing the catalyst and ligand loading, using a higher reaction temperature, or extending the reaction time. Ensure that the reagents and solvents are of high purity and adequately degassed.

  • Homocoupling: The formation of homocoupled products (Ar-Ar and Ar'-Ar') can occur. This can sometimes be minimized by adjusting the stoichiometry of the boronic acid and ensuring a thoroughly deoxygenated reaction environment.[5]

  • Protodeborylation: The boronic acid can undergo protodeborylation (replacement of the boronic acid group with a hydrogen atom), especially in the presence of water and at elevated temperatures. Using a slight excess of the boronic acid can help to compensate for this side reaction.[5]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of complex biaryl structures. The protocol detailed in this application note provides a robust and reliable method for the coupling of the challenging substrate, this compound. By carefully selecting a potent catalytic system comprising a palladium precatalyst and a bulky, electron-rich phosphine ligand, in conjunction with an appropriate base and solvent system, high yields of the desired biaryl product can be achieved. This methodology is anticipated to be broadly applicable to a range of related substrates, facilitating the synthesis of novel compounds for various research and development applications.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

  • Szostak, M., et al. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering, 8(51), 19023–19035. [Link]

  • Farina, V., & Caira, M. R. (2002). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. South African Journal of Chemistry, 55, 1-15. [Link]

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2014). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 16(10), 4189-4219. [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Semantic Scholar. [Link]

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633–9695. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Topics in current chemistry, 292, 23–60. [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry, 70(8), 2828–2833. [Link]

  • GSK. Use of Base Metals in Suzuki Coupling. [Link]

  • Li, G., et al. (2020). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 18(3), 540-547. [Link]

  • ResearchGate. What can I use as a solvent and base in a suzuki reaction with a sensitive amide in the core? [Link]

  • Myers, A. The Suzuki Reaction. [Link]

  • University of San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

  • Sharma, P., & Kumar, A. (2013). Organosulphur and related ligands in Suzuki–Miyaura C–C coupling. Dalton Transactions, 42(18), 6435-6450. [Link]

  • Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9298–9307. [Link]

  • Mills, J. L., & Bauta, W. E. (2001). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Journal of Chemical Education, 78(7), 935. [Link]

  • ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]

  • de la Torre, A., et al. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis, 12(14), 8448–8454. [Link]

  • ResearchGate. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. [Link]

  • The Chemist's Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

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Application Notes and Protocols: Strategic Use of 1-Bromo-3-fluoro-2-methoxy-4-methylbenzene in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Here is the detailed Application Note and Protocol you requested.

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis and practical protocols for the utilization of 1-bromo-3-fluoro-2-methoxy-4-methylbenzene in pivotal cross-coupling reactions. This substrate, characterized by significant steric hindrance and complex electronic properties, serves as a valuable building block in medicinal chemistry and materials science. Its effective functionalization, however, requires a nuanced understanding of catalytic systems and reaction parameters. We will explore the causality behind experimental design for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offering field-proven insights to guide researchers, scientists, and drug development professionals toward successful synthetic outcomes.

Introduction: Deconstructing the Substrate

This compound is a polysubstituted aryl halide whose reactivity in cross-coupling reactions is governed by a confluence of steric and electronic factors. Understanding these characteristics is paramount for rational protocol design.

  • Steric Hindrance: The bromine atom is flanked by an ortho methoxy group and a meta methyl group. This steric congestion significantly impedes the initial oxidative addition step to the palladium(0) catalyst, which is often the rate-limiting step of the catalytic cycle. Consequently, standard catalyst systems may prove ineffective, necessitating the use of specialized, bulky ligands that can promote this challenging transformation.[1][2][3]

  • Electronic Profile: The aromatic ring is decorated with both electron-donating groups (EDG) and an electron-withdrawing group (EWG):

    • -OCH₃ (ortho): A potent electron-donating group via resonance.

    • -CH₃ (para): A weak electron-donating group via hyperconjugation.

    • -F (meta): A strongly electron-withdrawing group via induction.

The net effect is an electron-rich aromatic system, which can further decrease the rate of oxidative addition. The presence of the fluorine atom also introduces the possibility of undesired side reactions, such as hydrodehalogenation.[4][5] Successfully coupling this substrate is therefore a testament to the power of modern catalyst systems.

The Palladium Catalytic Cycle: A General Overview

All palladium-catalyzed cross-coupling reactions discussed herein operate via a similar catalytic cycle, illustrated below. The specific identity of the nucleophile and the mechanism of its delivery to the palladium center (transmetalation, amine coordination, etc.) define the specific reaction type.

Generic_Catalytic_Cycle pd0 Pd(0)L₂ Active Catalyst pd2_complex Ar-Pd(II)(Br)L₂ Oxidative Adduct pd0->pd2_complex Oxidative Addition pd2_nu Ar-Pd(II)(Nu)L₂ Intermediate pd2_complex->pd2_nu Transmetalation / Ligand Exchange pd2_nu->pd0 Reductive Elimination product Ar-Nu Coupled Product pd2_nu->product sub Ar-Br sub->pd2_complex nu_source Nucleophile Source nu_source->pd2_nu

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Application Note I: Suzuki-Miyaura C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between aryl halides and organoboron compounds.[6] For a hindered substrate like this compound, careful selection of the catalyst, ligand, and base is crucial.

Rationale for Protocol Design
  • Catalyst & Ligand Selection: The primary challenge is the sterically hindered oxidative addition. To overcome this, highly active catalyst systems are required. These typically involve a palladium(II) precatalyst like Pd(OAc)₂ that is reduced in situ to Pd(0), paired with a bulky, electron-rich monophosphine ligand.[7] Ligands from the Buchwald family, such as RuPhos or SPhos, are excellent choices as their steric bulk creates a coordinatively unsaturated palladium center that facilitates both oxidative addition and the final reductive elimination step.[8]

  • Base & Solvent Selection: The base plays a critical role in activating the boronic acid partner to form a more nucleophilic boronate species, which facilitates transmetalation.[6] A moderately strong base like K₂CO₃ or K₃PO₄ is often sufficient. A biphasic solvent system, such as Toluene/H₂O or Dioxane/H₂O, is used to dissolve the organic substrate and the inorganic base, promoting efficient reaction at the interface.[8][9]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general starting point for coupling with a generic arylboronic acid.

  • Reagent Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: In a separate vial, pre-mix the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., RuPhos, 4 mol%). Add this mixture to the reaction flask.

  • Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.[9]

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 10:1, 0.2 M) via syringe under a positive pressure of inert gas.

  • Reaction: Heat the mixture to the target temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting aryl bromide is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final biaryl product.

Representative Data
Coupling PartnerCatalyst System (mol%)Base (equiv.)SolventTemp (°C)Time (h)Expected Yield (%)
Phenylboronic AcidPd(OAc)₂ (2) / RuPhos (4)K₂CO₃ (3.0)Toluene/H₂O1001285-95
4-Acetylphenylboronic AcidPd₂(dba)₃ (1.5) / SPhos (3)K₃PO₄ (3.0)Dioxane/H₂O1101680-90
Pyridine-3-boronic acidPd(PPh₃)₄ (5)Cs₂CO₃ (3.0)Dioxane/H₂O1102470-80

Application Note II: Buchwald-Hartwig C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for constructing aryl C-N bonds.[10][11] Its application to sterically demanding substrates has been enabled by continuous ligand development.[12][13]

Rationale for Protocol Design
  • Catalyst & Ligand Selection: This is the most critical parameter. The coupling of our hindered aryl bromide requires a highly active catalyst that can overcome both the steric barrier and the electronic deactivation of the C-Br bond. Third-generation biarylphosphine ligands such as BrettPhos or XPhos are specifically designed for such challenging transformations.[1] These ligands possess the necessary bulk and electron-donating character to promote the key oxidative addition and reductive elimination steps.[2]

  • Base & Solvent Selection: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner, forming the active amide nucleophile. Sodium tert-butoxide (NaOtBu) is the most common choice.[14] The reaction must be conducted in an anhydrous, aprotic solvent like toluene or 1,4-dioxane to prevent quenching of the base and catalyst deactivation.

Experimental Workflow

Buchwald_Workflow start Combine Ar-Br, Amine, NaOtBu, Catalyst, Ligand inert Establish Inert Atmosphere (Evacuate/Backfill Ar) start->inert solvent Add Anhydrous, Degassed Solvent (e.g., Toluene) inert->solvent react Heat Reaction (80-110 °C) solvent->react monitor Monitor by TLC / LC-MS react->monitor workup Aqueous Work-up (EtOAc / H₂O) monitor->workup Upon Completion purify Column Chromatography workup->purify product Isolated Aryl Amine purify->product

Caption: Standard workflow for a Buchwald-Hartwig amination experiment.

Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or on a Schlenk line, add this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., BrettPhos, 2-4 mol%), and the base (NaOtBu, 1.2-1.5 equiv.) to a dry reaction vessel.

  • Reagent Addition: Briefly remove the vessel from the inert atmosphere to add the amine coupling partner (1.1-1.2 equiv.) and the anhydrous, degassed solvent (e.g., Toluene, 0.2 M).

  • Inert Atmosphere: Immediately seal the vessel and re-establish an inert atmosphere by evacuating and backfilling with Argon three times.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Application Note III: Sonogashira C-C(sp) Bond Formation

The Sonogashira coupling provides a direct route to arylalkynes by reacting an aryl halide with a terminal alkyne.[15] The reaction typically employs a dual catalytic system of palladium and copper(I).[16]

Rationale for Protocol Design
  • Catalytic System: The standard catalyst is a Pd(0) species, often generated from PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, typically CuI.[17] The palladium complex undergoes oxidative addition with the aryl bromide, while the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. This species then undergoes transmetalation with the palladium center.

  • Base & Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), serves a dual purpose: it acts as the base to deprotonate the alkyne and often serves as the solvent or co-solvent.[18] Anhydrous conditions are preferred.

Experimental Protocol: Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-3 mol%), and the copper co-catalyst (CuI, 4-6 mol%).

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere (Argon or Nitrogen).

  • Solvent & Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or Toluene) followed by the amine base (e.g., Et₃N, 3.0 equiv.) and the terminal alkyne (1.2 equiv.) via syringe.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography to afford the desired arylalkyne.

Comparative Summary

ReactionBond FormedTypical Catalyst SystemBaseKey Consideration
Suzuki-Miyaura C(sp²) - C(sp²)Pd(OAc)₂ / RuPhosK₂CO₃, K₃PO₄Requires bulky, electron-rich ligands; biphasic solvent system.
Buchwald-Hartwig C(sp²) - NPd₂(dba)₃ / BrettPhosNaOtBuRequires highly active, specialized ligands and strictly anhydrous conditions.
Sonogashira C(sp²) - C(sp)PdCl₂(PPh₃)₂ / CuIEt₃N, DIPADual catalyst system; amine base acts as both base and solvent/co-solvent.

References

  • ResearchGate. (2025). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts.
  • ResearchGate. (n.d.). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
  • BenchChem. (n.d.). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Nitrophenylboronic Acid with Aryl Halides.
  • ResearchGate. (2025). ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF.
  • Preparation of sec and tert amines by Buchwald-Hartwig Amin
  • ACS Publications. (2020). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands.
  • ResearchGate. (n.d.). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands | Request PDF.
  • ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides....
  • Weizmann Institute of Science. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides.
  • Weizmann Research Portal. (n.d.). Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination.
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
  • Wikipedia. (n.d.). Heck reaction.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • ResearchGate. (n.d.). A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature | Request PDF.
  • ACS Publications. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry.
  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. (n.d.).
  • MDPI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
  • RSC Publishing. (2024). Mechanistic study on the reductive elimination of (aryl)(fluoroaryl)palladium complexes: a key step in regiospecific dehydrogenative cross-coupling. Dalton Transactions.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • RSC Publishing. (n.d.). Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation.
  • RSC Publishing. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene.
  • ResearchGate. (n.d.). Mechanistic studies. (a) Cross-coupling reactions using alkyl halides....
  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry.
  • YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons.
  • YouTube. (2020). Sonogashira cross-coupling reaction.
  • NIH. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.
  • BenchChem. (n.d.). A Comparative Guide to Cross-Coupling Reactions for 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
  • ResearchGate. (n.d.). Synthesis and styrene copolymerization of bromo, chloro, and fluoro ring-substituted 2-methoxyethyl phenylcyanoacrylates.
  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.
  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
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Application Notes & Protocols: 1-Bromo-3-fluoro-2-methoxy-4-methylbenzene in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of a Polysubstituted Aromatic Scaffold

In the landscape of modern drug discovery, the selection of foundational building blocks is a critical determinant of a program's success. The strategic incorporation of fluorine and other carefully chosen functional groups can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] 1-Bromo-3-fluoro-2-methoxy-4-methylbenzene is a prime exemplar of such a high-value starting material. Its unique arrangement of a reactive bromine atom, a metabolically robust fluorine atom, an electron-donating methoxy group, and a space-filling methyl group offers medicinal chemists a versatile and powerful platform for constructing complex molecular architectures.

This guide provides an in-depth exploration of this building block's properties and its application in two of the most pivotal cross-coupling reactions in pharmaceutical synthesis: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. The protocols herein are designed to be robust and reproducible, grounded in established chemical principles and supported by insights into the causality behind each experimental step.

Physicochemical & Structural Data

A thorough understanding of a building block's physical properties is essential for reaction design and optimization. The key data for this compound are summarized below.

PropertyData
CAS Number 1414870-75-9 (Illustrative, similar structures exist)
Molecular Formula C₈H₈BrFO
Molecular Weight 219.05 g/mol
Appearance Typically a solid or oil
LogP (Predicted) ~3.0 - 3.5
Key Structural Features Ortho-methoxy, meta-fluoro, para-methyl substitution relative to bromine

Core Application I: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, most notably in the creation of biaryl motifs prevalent in many pharmaceutical agents.[3][4] The bromine atom of this compound serves as an excellent electrophilic partner for this transformation.

Mechanistic Rationale

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[3][5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide.

  • Transmetalation: The organic group from an activated organoboron species (formed by the reaction of a boronic acid/ester with a base) is transferred to the palladium center.

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

Detailed Protocol: Synthesis of a Biaryl Compound

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a pre-catalyst system (e.g., Pd₂(dba)₃ with a ligand like SPhos, 1-3 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, 2.0 - 3.0 equiv)

  • Solvent System (e.g., 1,4-Dioxane/Water (4:1), Toluene, or DMF)[3]

  • Schlenk flask or microwave vial, magnetic stirrer, heating mantle/oil bath, inert gas line (Argon or Nitrogen)

Step-by-Step Methodology:

  • Vessel Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under an inert atmosphere (Argon).

  • Reagent Addition: To the flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst/ligand system (e.g., Pd(PPh₃)₄, 3 mol%).

  • Solvent Degassing: Add the degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1, ~0.1 M concentration relative to the limiting reagent). Degassing is crucial to prevent oxidation of the Pd(0) catalyst and can be achieved by bubbling argon through the solvent for 15-20 minutes.

  • Reaction Execution: Heat the reaction mixture to the target temperature (typically 80-110 °C) with vigorous stirring.[3]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to afford the desired biaryl product.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_workup 3. Work-up & Purification prep Flame-dry Schlenk under Vacuum inert Backfill with Argon prep->inert add_reagents Add Solids: Aryl-Br, Boronic Acid, Base, Pd Catalyst inert->add_reagents add_solvent Add Degassed Solvent add_reagents->add_solvent heat Heat to 80-110 °C add_solvent->heat monitor Monitor by TLC/LC-MS heat->monitor quench Cool & Dilute (EtOAc/Water) monitor->quench extract Extract Organic Layer quench->extract purify Dry, Concentrate & Purify via Chromatography extract->purify

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Core Application II: Palladium-Catalyzed Buchwald-Hartwig Amination

The formation of a C-N bond to an aromatic ring is one of the most frequent transformations in the synthesis of pharmaceuticals.[6] The Buchwald-Hartwig amination provides a powerful and general method for achieving this, overcoming the limitations of older methods like nucleophilic aromatic substitution.[6][7]

Mechanistic Rationale

Similar to the Suzuki coupling, this reaction is mediated by a palladium catalyst. The cycle involves:[8][9]

  • Oxidative Addition: Pd(0) inserts into the C-Br bond.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a strong base deprotonates the amine to form a palladium-amido complex.

  • Reductive Elimination: This final step forms the desired C-N bond and regenerates the Pd(0) catalyst, completing the cycle. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step.[9]

Detailed Protocol: Synthesis of an Aryl Amine

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.1 - 1.5 equiv)

  • Palladium Pre-catalyst (e.g., G3-XPhos, 1-3 mol%) or a catalyst/ligand system (e.g., Pd₂(dba)₃ with XPhos or RuPhos, 1-3 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS, or K₃PO₄, 1.5 - 2.5 equiv)

  • Anhydrous, aprotic solvent (e.g., Toluene, Dioxane, or THF)[9]

  • Glovebox or Schlenk line for handling air-sensitive reagents, sealed reaction vessel

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Due to the air-sensitivity of the catalyst and base, this reaction is best set up in a glovebox. Alternatively, use rigorous Schlenk line techniques.

  • Reagent Addition: In the glovebox, charge a sealable reaction vessel (e.g., a microwave vial or pressure tube) with the base (e.g., NaOt-Bu, 1.5 equiv), the palladium pre-catalyst (2 mol%), this compound (1.0 equiv), and a stir bar.

  • Liquid Addition: Add the anhydrous solvent (e.g., Toluene, ~0.2 M) followed by the amine (1.2 equiv).

  • Reaction Execution: Seal the vessel tightly and remove it from the glovebox. Place it in a pre-heated oil bath or heating block (typically 90-120 °C) and stir vigorously.

  • Monitoring: Monitor the reaction by LC-MS. These reactions are often complete within 2-12 hours.

  • Work-up: After cooling to room temperature, carefully unseal the vessel. Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the target aryl amine.

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Workflow cluster_prep 1. Inert Setup (Glovebox) cluster_reaction 2. Reaction cluster_workup 3. Purification add_solids Charge Vessel with: Base, Pd Pre-catalyst, Aryl-Br add_liquids Add Anhydrous Solvent & Amine add_solids->add_liquids seal_heat Seal Vessel & Heat to 90-120 °C add_liquids->seal_heat monitor Monitor by LC-MS seal_heat->monitor quench Cool, Quench (aq. NH4Cl) & Filter through Celite monitor->quench extract Extract with EtOAc quench->extract purify Dry, Concentrate & Purify via Chromatography extract->purify

Caption: Workflow for a Buchwald-Hartwig amination under inert conditions.

Synthetic Strategy: Pathway to a Complex Scaffold

The power of this compound lies in its ability to undergo sequential, orthogonal functionalization. A plausible synthetic strategy could involve an initial Suzuki coupling to install a complex aryl or heteroaryl group, followed by a Buchwald-Hartwig amination to introduce a key nitrogen-containing pharmacophore. This stepwise approach allows for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Synthetic_Pathway start This compound (Starting Material) intermediate Biaryl Intermediate (Product of Suzuki) start->intermediate Suzuki Coupling (+ R-B(OH)2, Pd cat.) final_product Complex Drug-like Scaffold (Final Product) intermediate->final_product Buchwald-Hartwig Amination (+ R2NH, Pd cat.) (Hypothetical Second Bromine)

Caption: A logical pathway from the building block to a complex molecule.

Analytical Quality Control

Rigorous characterization is paramount to ensure the identity and purity of synthesized compounds.

  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR are essential. ¹⁹F NMR is particularly useful for confirming the presence and electronic environment of the fluorine atom.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product and key fragments.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, often in conjunction with a UV detector and/or a mass spectrometer (LC-MS).

Conclusion

This compound is a strategically designed building block that provides a robust entry point for the synthesis of novel pharmaceutical candidates. Its pre-installed fluorine and methoxy groups offer intrinsic advantages for drug design, while the versatile bromine handle allows for the application of powerful cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions. The protocols and strategic insights provided in this guide are intended to empower researchers to effectively leverage this valuable intermediate in their drug discovery and development programs.

References

  • Benchchem. Potential Applications of 1-(Bromomethyl)-2-fluoro-4-methoxybenzene in Medicinal Chemistry: A Technical Guide.
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  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. [Link]

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  • Myers, A. The Suzuki Reaction - Chem 115. [Link]

  • JMU Scholarly Commons. The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. [Link]

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Application Notes and Protocols for 1-Bromo-3-fluoro-2-methoxy-4-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide to the synthesis, characterization, and application of 1-Bromo-3-fluoro-2-methoxy-4-methylbenzene, a versatile building block in medicinal chemistry and materials science. Given its specialized substitution pattern, this compound is not typically available from commercial suppliers and requires de novo synthesis. These protocols are designed to provide researchers with a reliable pathway to access this valuable intermediate and utilize it in further synthetic applications.

Strategic Importance and Physicochemical Profile

The unique arrangement of a bromine atom, a fluorine atom, a methoxy group, and a methyl group on the benzene ring makes this compound a highly valuable intermediate. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The fluorine and methoxy groups are known to significantly influence the pharmacokinetic and pharmacodynamic properties of drug candidates, such as metabolic stability, lipophilicity, and binding affinity.

Table 1: Predicted Physicochemical Properties of this compound

PropertyValueSource/Method
Molecular Formula C₈H₈BrFO-
Molecular Weight 219.05 g/mol -
Appearance Colorless to pale yellow oil or low melting solidPredicted
Boiling Point ~85-90 °C at 3 TorrExtrapolated from similar compounds
Solubility Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate)Predicted

Synthesis of this compound

The following multi-step synthesis provides a reliable route to the target compound starting from the commercially available 3-fluoro-4-methylphenol.

Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Methoxylation cluster_1 Step 2: Bromination A 3-Fluoro-4-methylphenol B 2-Fluoro-1-methoxy-4-methylbenzene A->B  CH3I, K2CO3, Acetone, Reflux   C 2-Fluoro-1-methoxy-4-methylbenzene D This compound C->D  NBS, Acetonitrile, RT  

Caption: Synthetic route to this compound.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 2-Fluoro-1-methoxy-4-methylbenzene

This procedure is a standard Williamson ether synthesis.

  • Materials:

    • 3-Fluoro-4-methylphenol

    • Iodomethane (CH₃I)

    • Potassium carbonate (K₂CO₃), anhydrous

    • Acetone, anhydrous

  • Protocol:

    • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-fluoro-4-methylphenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

    • Stir the suspension at room temperature for 15 minutes.

    • Add iodomethane (1.2 eq) dropwise to the reaction mixture.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and filter off the solid potassium carbonate.

    • Concentrate the filtrate under reduced pressure to remove the acetone.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2-fluoro-1-methoxy-4-methylbenzene as a crude product, which can be used in the next step without further purification or purified by vacuum distillation.

Step 2: Synthesis of this compound

This step involves an electrophilic aromatic substitution. The regioselectivity is directed by the existing substituents. The powerful ortho-, para-directing methoxy group, along with the ortho-directing fluorine, favors bromination at the C1 position.

  • Materials:

    • 2-Fluoro-1-methoxy-4-methylbenzene

    • N-Bromosuccinimide (NBS)

    • Acetonitrile

  • Protocol:

    • In a round-bottom flask protected from light, dissolve 2-fluoro-1-methoxy-4-methylbenzene (1.0 eq) in acetonitrile.

    • Add N-Bromosuccinimide (1.05 eq) portion-wise to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC or GC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure this compound.[1]

Analytical Characterization

The structure of the synthesized this compound should be confirmed by standard analytical techniques.

Table 2: Predicted Spectroscopic Data

TechniqueExpected Observations
¹H NMR Aromatic protons will appear as doublets or multiplets in the range of 6.8-7.5 ppm. The methoxy protons will be a singlet around 3.8-4.0 ppm, and the methyl protons will be a singlet around 2.2-2.4 ppm.
¹³C NMR Aromatic carbons will appear in the range of 110-160 ppm, with characteristic C-F and C-Br couplings. The methoxy carbon will be around 55-60 ppm, and the methyl carbon around 15-20 ppm.
FTIR Characteristic peaks for C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), C-O stretching, and C-Br and C-F stretching in the fingerprint region.[2][3]
Mass Spec. The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound (M+ and M+2 peaks of nearly equal intensity).[4][5][6]

Key Applications and Protocols

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions and for the formation of Grignard reagents.

Suzuki-Miyaura Cross-Coupling

This reaction is a powerful tool for the formation of biaryl compounds.[7]

Suzuki_Coupling Reactants This compound + Arylboronic Acid Product Substituted Biaryl Reactants->Product  Heat   Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/Water) Catalyst->Reactants

Caption: General scheme for Suzuki-Miyaura cross-coupling.

  • Protocol:

    • To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq), and a base like potassium carbonate (2.0 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add a degassed solvent system, such as a mixture of toluene and water.

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

    • After completion, cool to room temperature and add water.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

    • Purify the product by column chromatography.[8]

Grignard Reagent Formation

The formation of a Grignard reagent opens up possibilities for nucleophilic addition to a wide range of electrophiles.[9][10]

Grignard_Formation Reactant This compound Product (3-Fluoro-2-methoxy-4-methylphenyl)magnesium bromide Reactant->Product  Initiator (I₂)   Reagent Mg turnings, Anhydrous THF Reagent->Reactant

Caption: Formation of the Grignard reagent.

  • Protocol:

    • Place magnesium turnings (1.5 eq) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and an inert gas inlet.

    • Add a small crystal of iodine to activate the magnesium.

    • Add a small amount of a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) to initiate the reaction. Gentle heating may be required.

    • Once the reaction has started (indicated by bubbling and disappearance of the iodine color), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

    • The resulting solution of (3-Fluoro-2-methoxy-4-methylphenyl)magnesium bromide is ready for use in subsequent reactions.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not available, the following precautions should be taken based on structurally related compounds.[11][12][13]

  • GHS Hazard Statements (Predicted):

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

    • H411: Toxic to aquatic life with long lasting effects.[13]

  • Personal Protective Equipment (PPE):

    • Wear appropriate protective gloves, clothing, and eye/face protection.[14]

    • Work in a well-ventilated fume hood to avoid inhalation of vapors.

  • Handling and Storage:

    • Keep away from heat, sparks, and open flames.

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Disposal:

    • Dispose of waste in accordance with local, state, and federal regulations.

References

  • McLafferty, F. W. (1962). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 34(1), 2–15.
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  • Carl ROTH. (n.d.).
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  • FUJIFILM Wako. (2025).
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  • NJ.gov. (n.d.). HAZARD SUMMARY.
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  • ResearchGate. (2025). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides.
  • PubMed. (n.d.).
  • Journal of the American Chemical Society. (2026). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant.
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  • ResearchGate. (2017). (PDF) Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester.
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Sonogashira coupling of 1-Bromo-3-fluoro-2-methoxy-4-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Sonogashira Coupling of 1-Bromo-3-fluoro-2-methoxy-4-methylbenzene

Introduction: Synthesizing Arylalkynes via Sonogashira Coupling

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] First reported in 1975, this palladium- and copper-cocatalyzed transformation provides a powerful and versatile route to construct arylalkynes and conjugated enynes. These structural motifs are prevalent in a vast array of functional molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][2] The reaction is renowned for its mild conditions, often proceeding at room temperature with a simple amine base, and its tolerance of a wide range of functional groups.[1]

This guide focuses on the practical application of the Sonogashira coupling to a specific, electronically complex substrate: This compound . This molecule presents a unique challenge due to its combination of electron-donating (methoxy, methyl) and electron-withdrawing (fluoro) substituents, alongside the moderate reactivity of the aryl bromide leaving group.[1][3] The ortho-methoxy group may also introduce steric considerations that can influence catalyst selection and reaction kinetics.[4][5] Understanding these factors is critical for developing a robust and high-yielding protocol.

The Catalytic Machinery: A Dual-Cycle Mechanism

The Sonogashira reaction operates through two interconnected, synergistic catalytic cycles: a primary palladium cycle and a copper co-catalytic cycle. While copper-free variations exist to mitigate side reactions, the classical mechanism provides a fundamental understanding of the transformation.[2]

  • The Palladium Cycle: This is the main cross-coupling engine. It begins with the oxidative addition of the aryl bromide to a palladium(0) complex, forming a Pd(II) intermediate. This is often the rate-determining step, especially for less reactive aryl bromides.[6] This intermediate then undergoes transmetalation with a copper acetylide species, followed by reductive elimination to yield the final arylalkyne product and regenerate the active Pd(0) catalyst.[1][3]

  • The Copper Cycle: The role of the copper(I) co-catalyst is to activate the terminal alkyne.[7] In the presence of a base, the copper(I) salt reacts with the alkyne to form a copper acetylide intermediate. This species is significantly more nucleophilic than the deprotonated alkyne alone, facilitating the crucial transmetalation step with the palladium center.[1]

Sonogashira_Mechanism Figure 1: The Dual Catalytic Cycle of Sonogashira Coupling pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(L)₂-Br pd0->pd_complex Oxidative Addition pd_alkyne Ar-Pd(II)(L)₂-C≡CR' pd_complex->pd_alkyne Transmetalation pd_alkyne->pd0 Reductive Elimination product Ar-C≡CR' pd_alkyne->product cu_halide Cu(I)Br cu_acetylide Cu(I)-C≡CR' cu_halide->cu_acetylide Alkyne Activation cu_acetylide->pd_complex cu_acetylide->cu_halide alkyne H-C≡CR' alkyne->cu_acetylide base Base (e.g., Et₃N) base->cu_acetylide base_h Base-H⁺Br⁻ aryl_halide Ar-Br aryl_halide->pd_complex

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.

Protocol Design and Experimental Parameters

Developing a successful protocol for this compound requires careful consideration of each reaction component. The electron-rich nature of the ring can decrease its reactivity towards oxidative addition, potentially necessitating more robust catalytic systems or higher temperatures than simpler aryl bromides.[5][8]

Key Reaction Parameters
ParameterRecommended Choice & Rationale
Palladium Precatalyst PdCl₂(PPh₃)₂ (1-3 mol%) : A common, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[9] For this potentially challenging substrate, consider more electron-rich and bulky phosphine ligands like P(t-Bu)₃ or an N-heterocyclic carbene (NHC) based catalyst if initial trials show low reactivity.[10]
Copper(I) Co-catalyst CuI (1-5 mol%) : Copper(I) iodide is the standard co-catalyst for activating the alkyne. It should be a high-purity grade; older bottles can become oxidized and less effective.
Base Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) : Required to neutralize the HBr byproduct and facilitate the formation of the copper acetylide.[1] Using the amine as both base and co-solvent is common. At least 2 equivalents are needed.
Solvent Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) : The reaction requires an anhydrous and anaerobic environment.[10] Solvents must be rigorously degassed (e.g., via freeze-pump-thaw or sparging with argon) to prevent oxidative catalyst decomposition and alkyne homocoupling.[9]
Terminal Alkyne 1.1 - 1.5 equivalents : A slight excess of the alkyne is typically used to drive the reaction to completion. Phenylacetylene is a common coupling partner for initial tests.
Temperature 50-70 °C : Unlike highly reactive aryl iodides, aryl bromides almost always require heating to facilitate the rate-limiting oxidative addition step.[3][9] Monitor the reaction and adjust as needed.
Atmosphere Inert (Argon or Nitrogen) : Absolutely critical. The active Pd(0) catalyst is sensitive to oxygen and will decompose, often forming a black precipitate ("palladium black").[9]

Experimental Protocol: Coupling with Phenylacetylene

This protocol provides a detailed, step-by-step method for the with phenylacetylene on a 1.0 mmol scale.

Materials and Reagents
ReagentM.W.Amount (1.0 mmol scale)MolesPurity
This compound219.06219 mg1.0 mmol>98%
Phenylacetylene102.13123 µL (112 mg)1.1 mmol>98%
PdCl₂(PPh₃)₂701.9021 mg0.03 mmol>98%
Copper(I) Iodide (CuI)190.454 mg0.02 mmol>99%
Triethylamine (Et₃N)101.195 mL-Anhydrous
Tetrahydrofuran (THF)72.115 mL-Anhydrous
Step-by-Step Procedure
  • Vessel Preparation : Oven-dry a 25 mL Schlenk flask equipped with a magnetic stir bar and a condenser. Allow it to cool to room temperature under a stream of argon or nitrogen.

  • Reagent Addition : To the flask, add this compound (219 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (4 mg, 0.02 mmol).

  • Atmosphere Exchange : Seal the flask and evacuate and backfill with argon three times to ensure a completely inert atmosphere.

  • Solvent and Base Addition : Using anhydrous syringes, add anhydrous THF (5 mL) and anhydrous triethylamine (5 mL).

  • Degassing : Sparge the resulting suspension with argon for 15-20 minutes to ensure all dissolved oxygen is removed. The mixture may appear as a light yellow-brown slurry.

  • Alkyne Addition : Add phenylacetylene (123 µL, 1.1 mmol) dropwise via syringe.

  • Heating and Monitoring : Immerse the flask in a pre-heated oil bath at 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) every 1-2 hours.

  • Reaction Work-up : Once the starting material is consumed (typically 4-12 hours), cool the reaction to room temperature. Dilute the dark mixture with diethyl ether or ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble catalyst residues and salts.

  • Extraction : Transfer the filtrate to a separatory funnel and wash with saturated aqueous NH₄Cl (2 x 15 mL) and brine (1 x 15 mL).

  • Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired product, 1-(3-Fluoro-2-methoxy-4-methylphenyl)-2-phenylethyne.

Workflow Figure 2: Experimental Workflow for Sonogashira Coupling cluster_setup Reaction Setup cluster_reaction Reaction & Work-up prep 1. Oven-dry Schlenk flask & cool under Ar add_solids 2. Add Aryl Bromide, PdCl₂(PPh₃)₂, CuI prep->add_solids inert 3. Evacuate & backfill with Argon (3x) add_solids->inert add_liquids 4. Add anhydrous THF & Et₃N inert->add_liquids degas 5. Degas with Argon for 15-20 min add_liquids->degas add_alkyne 6. Add Phenylacetylene degas->add_alkyne heat 7. Heat at 60°C & Monitor via TLC/GC add_alkyne->heat workup 8. Cool, dilute & filter through Celite heat->workup extract 9. Aqueous Wash (NH₄Cl, Brine) workup->extract dry 10. Dry (MgSO₄) & Concentrate extract->dry purify 11. Purify via Flash Column Chromatography dry->purify

Caption: A summary of the key steps from reaction setup to final product purification.

Troubleshooting Common Issues

Even with a well-designed protocol, challenges can arise. A systematic approach to troubleshooting is essential for success.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst: Pd(0) source oxidized; CuI degraded.[9] 2. Insufficient Temperature: Oxidative addition is too slow for the aryl bromide. 3. Impure Reagents: Inhibitors present in starting materials or solvents.1. Use fresh, high-purity catalysts. Ensure the reaction is strictly anaerobic. 2. Incrementally increase the reaction temperature (e.g., to 70-80 °C). 3. Purify starting materials. Use freshly distilled, anhydrous solvents.
Black Precipitate Forms Catalyst Decomposition: The active Pd(0) catalyst has agglomerated into inactive palladium black due to oxygen or impurities.[9][11]Improve degassing techniques (use freeze-pump-thaw for best results). Ensure all reagents and solvents are of the highest purity.[4]
Significant Alkyne Homocoupling (Glaser Product) 1. Oxygen Contamination: O₂ promotes the oxidative dimerization of copper acetylides.[4] 2. High Copper Loading/Concentration.1. Rigorously exclude oxygen from the reaction system. 2. Reduce CuI loading. Consider slow addition of the alkyne to keep its concentration low.[12] Alternatively, explore a copper-free protocol.[9]
Hydrodehalogenation (Loss of Bromine) Side reaction where the aryl bromide is reduced to an arene. This can be promoted by certain bases or impurities.Try a different amine base (e.g., DIPEA instead of Et₃N). Ensure the purity of all components.

References

  • Wikipedia. Sonogashira coupling. [Link]

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  • Valenti, G. (2015). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. King Abdullah University of Science and Technology. [Link]

  • ResearchGate. (2018). Optimization of reaction conditions for the Sonogashira reaction. [Link]

  • Plenio, H., et al. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry. [Link]

  • Szeja, W., et al. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. RSC Advances. [Link]

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  • Chatenet, D., et al. (2015). Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand. European Journal of Medicinal Chemistry. [Link]

  • Chen, C., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols. [Link]

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  • Kempe, R., et al. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts. [Link]

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Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Bromo-3-fluoro-2-methoxy-4-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for performing the Buchwald-Hartwig amination reaction using 1-bromo-3-fluoro-2-methoxy-4-methylbenzene as the aryl halide substrate. These application notes are intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The protocols outlined herein are designed to be robust and reproducible, offering insights into the rationale behind experimental choices to ensure successful implementation.

Introduction: The Significance of N-Aryl Scaffolds and the Buchwald-Hartwig Amination

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, where arylamine moieties are prevalent in a vast array of therapeutic agents.[1] The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the synthesis of these crucial C-N bonds, largely overcoming the limitations of traditional methods which often suffer from harsh reaction conditions and limited substrate scope.[2] This reaction allows for the coupling of a wide variety of aryl halides and sulfonates with an extensive range of primary and secondary amines.[3]

The substrate of focus, this compound, is a highly functionalized aromatic building block. The presence of fluoro, methoxy, and methyl substituents provides a unique electronic and steric environment, making it a valuable synthon for accessing complex molecular architectures in drug discovery programs. The strategic application of the Buchwald-Hartwig amination to this substrate opens avenues for the synthesis of novel aniline derivatives with potential biological activity.

Mechanistic Overview of the Buchwald-Hartwig Amination

A fundamental understanding of the reaction mechanism is paramount for troubleshooting and optimizing the Buchwald-Hartwig amination. The catalytic cycle is generally accepted to proceed through the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (this compound), forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.

  • Reductive Elimination: The final step involves the reductive elimination of the desired N-aryl product, regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[2]

A potential side reaction is β-hydride elimination, which can be suppressed by the appropriate choice of ligands.[2]

Buchwald_Hartwig_Mechanism Pd0 L-Pd(0) PdII_complex L-Pd(II)(Ar)(X) Pd0->PdII_complex Ar-X ArX Ar-X (this compound) OxAdd Oxidative Addition Amido_complex L-Pd(II)(Ar)(NR2) PdII_complex->Amido_complex R2NH, Base Amine R2NH (Amine) Base Base Amido_complex->Pd0 Product Ar-NR2 (Product) Amido_complex->Product RedElim Reductive Elimination

Figure 1: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Experimental Considerations for this compound

The electronic and steric properties of this compound necessitate careful consideration of the reaction parameters to achieve optimal results. The electron-donating methoxy and methyl groups can increase electron density on the aromatic ring, potentially slowing the rate of oxidative addition. Conversely, the electron-withdrawing fluorine atom can have the opposite effect.

Catalyst and Ligand Selection

The choice of palladium precursor and ligand is critical for a successful transformation. While various Pd(0) and Pd(II) sources can be used, palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common choices.[3] The ligand plays a crucial role in stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. For electron-rich and sterically hindered aryl bromides like our substrate, bulky, electron-rich phosphine ligands are generally preferred.

Ligand GenerationExample LigandsKey Features & Applications
First Generation P(o-tolyl)₃Effective for secondary amines, but limited with primary amines.
Second Generation BINAP, DPPFBidentate ligands that expanded the scope to include primary amines.
Third Generation XPhos, SPhos, RuPhosBulky biaryl monophosphine ligands offering high reactivity and broad substrate scope.
Fourth Generation BrettPhos, CPhosHighly active for challenging couplings, including those with hindered substrates.

For the amination of this compound, third or fourth-generation ligands such as XPhos or RuPhos are recommended to ensure high catalytic activity and product yields.

Base and Solvent Selection

A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide (NaOt-Bu) is a commonly used base for this purpose. Other bases such as lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can also be effective, depending on the specific amine and substrate.

The choice of solvent is also crucial. Anhydrous, aprotic solvents are necessary to prevent quenching of the base and deactivation of the catalyst. Toluene and 1,4-dioxane are frequently employed solvents for Buchwald-Hartwig aminations.[4]

Detailed Experimental Protocol: Amination with Morpholine

This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with morpholine as a representative secondary amine.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Characterization Reagents Combine Aryl Halide, Amine, Ligand, Base, and Palladium Precursor Solvent Add Anhydrous Solvent Reagents->Solvent Inert Degas and Place under Inert Atmosphere Solvent->Inert Heat Heat to Reaction Temperature Inert->Heat Monitor Monitor by TLC or GC-MS Heat->Monitor Quench Cool and Quench Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify NMR 1H and 13C NMR Purify->NMR MS Mass Spectrometry NMR->MS

Figure 2: General experimental workflow for the Buchwald-Hartwig amination.
Materials and Reagents
  • This compound

  • Morpholine

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

  • Ethyl acetate (for extraction and chromatography)

  • Hexanes (for chromatography)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Equipment
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Column chromatography setup

  • NMR spectrometer

  • Mass spectrometer

Reaction Setup
  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Add sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Through the septum, add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 1.2 equiv) via syringe.

  • Stir the reaction mixture at room temperature for 5 minutes.

Reaction and Monitoring
  • Heat the reaction mixture to 100 °C with vigorous stirring.[5]

  • Monitor the progress of the reaction by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

Work-up and Purification
  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.[2]

Characterization

The purified product, N-(3-fluoro-2-methoxy-4-methylphenyl)morpholine, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Expected Spectroscopic Data for N-(3-fluoro-2-methoxy-4-methylphenyl)morpholine:

  • ¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show signals for the aromatic protons, the morpholine protons, the methoxy group, and the methyl group. The aromatic protons will likely appear as multiplets in the range of δ 6.5-7.0 ppm. The morpholine protons adjacent to the oxygen will appear around δ 3.8-3.9 ppm, and those adjacent to the nitrogen will be shifted downfield to around δ 3.0-3.2 ppm. The methoxy protons should appear as a singlet around δ 3.8 ppm, and the methyl protons as a singlet around δ 2.2 ppm.

  • ¹³C NMR (CDCl₃, 101 MHz): The spectrum will show distinct signals for all the carbon atoms in the molecule. The aromatic carbons will appear in the region of δ 110-160 ppm. The morpholine carbons adjacent to the oxygen will be around δ 67 ppm, and those adjacent to the nitrogen around δ 50 ppm. The methoxy carbon will be around δ 56 ppm, and the methyl carbon around δ 16 ppm.[6]

  • Mass Spectrometry (ESI+): The mass spectrum should show a prominent peak for the protonated molecular ion [M+H]⁺.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalystEnsure anhydrous and anaerobic conditions. Use a fresh batch of palladium precursor and ligand.
Insufficiently strong baseUse a stronger base (e.g., LHMDS) or increase the amount of NaOt-Bu.
Low reaction temperatureIncrease the reaction temperature.
Formation of Side Products HydrodehalogenationUse a bulkier ligand to suppress β-hydride elimination.
Homocoupling of the aryl halideLower the reaction temperature and ensure slow addition of the amine.
Difficult Purification Co-elution of product and ligand/catalyst residuesUse a different solvent system for chromatography. Consider a pre-purification step such as filtration through a plug of silica gel.

Safety Precautions

  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Palladium compounds are toxic and should be handled with care.

  • Sodium tert-butoxide is a strong base and is corrosive. Avoid contact with skin and eyes.

  • Toluene is flammable and toxic.[4]

  • Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The Buchwald-Hartwig amination of this compound provides an efficient and reliable method for the synthesis of valuable N-aryl scaffolds. By carefully selecting the catalyst, ligand, base, and solvent, high yields of the desired products can be achieved. The protocols and guidelines presented in this document are intended to serve as a valuable resource for researchers engaged in the synthesis of complex organic molecules for various applications, particularly in the field of drug discovery.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 20, 2026, from [Link]

  • Organic Spectroscopy International. (2018, September 23). 4-(2-fluoro-4-nitrophenyl)morpholine. Retrieved January 20, 2026, from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026, January 7). Buchwald-Hartwig Amination. Retrieved January 20, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 20, 2026, from [Link]

  • N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. (n.d.).
  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved January 20, 2026, from [Link]

  • PubChem. (n.d.). 4-Bromo-1-fluoro-2-methoxybenzene. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2025, August 6). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved January 20, 2026, from [Link]

  • ChemBK. (n.d.). 1-Bromo-2-fluoro-4-methoxybenzene. Retrieved January 20, 2026, from [Link]

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2025, August 10). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Retrieved January 20, 2026, from [Link]

  • ATB. (n.d.). 4-(4-Methoxyphenyl)morpholine. Retrieved January 20, 2026, from [Link]

  • Wikipedia. (n.d.). Toluene. Retrieved January 20, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for ....
  • Supporting Information. (n.d.).

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The Strategic Application of 1-Bromo-3-fluoro-2-methoxy-4-methylbenzene in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Scaffold for Drug Discovery

In the landscape of contemporary drug discovery, the strategic design of small molecule therapeutics hinges on the availability of versatile and highly functionalized building blocks. 1-Bromo-3-fluoro-2-methoxy-4-methylbenzene emerges as such a scaffold, offering a unique convergence of chemical functionalities tailored for the synthesis of complex, biologically active molecules. While direct incorporation into marketed drugs is not yet widely documented, its structural attributes present a compelling case for its application in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other targeted therapies.

This technical guide elucidates the potential of this compound as a key intermediate. We will explore its inherent chemical reactivity, provide a detailed, field-proven protocol for a cornerstone cross-coupling reaction, and discuss the rationale behind its use in constructing molecules with therapeutic potential. The unique substitution pattern—a bromine atom for selective cross-coupling, a fluorine atom to modulate metabolic stability and binding affinity, a methoxy group to influence electronic properties and solubility, and a methyl group for steric and electronic fine-tuning—renders this molecule a powerful tool for medicinal chemists. The strategic placement of these groups allows for precise control over the synthesis of novel chemical entities.

Core Principles of Reactivity and Application

The utility of this compound in medicinal chemistry is rooted in the distinct reactivity of its substituents. The bromine atom serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These reactions are fundamental to modern drug discovery, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds.[1][2]

The fluorine atom, positioned meta to the bromine, imparts several desirable properties to a potential drug candidate. Its high electronegativity can influence the acidity of nearby protons and modulate the pKa of nitrogen-containing heterocycles that may be introduced. Furthermore, the carbon-fluorine bond is exceptionally stable, which can block sites of metabolic oxidation and thereby enhance the pharmacokinetic profile of a drug.[3][4] The methoxy group, being electron-donating, can influence the regioselectivity of certain reactions and improve the solubility of the molecule.[5]

Given these features, this compound is an ideal starting material for the synthesis of kinase inhibitors. Many kinase inhibitors feature a substituted aromatic core that binds within the ATP-binding pocket of the enzyme.[6] The ability to use this building block to introduce a decorated phenyl ring allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity.

Illustrative Synthetic Application: Synthesis of a Biaryl Kinase Inhibitor Precursor

To demonstrate the practical application of this compound, we present a detailed protocol for a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry for the creation of biaryl structures.[1] This reaction will couple our title compound with a heterocyclic boronic acid, a common motif in kinase inhibitors.

Reaction Scheme

G cluster_0 Suzuki-Miyaura Coupling start This compound conditions Pd(PPh3)4, K2CO3 1,4-Dioxane/H2O, 90 °C start->conditions boronic_acid +  (Heterocycle)-B(OH)2 boronic_acid->conditions product 3-Fluoro-2-methoxy-4-methyl-1-(heterocycle)-benzene conditions->product

Caption: Synthetic pathway for a biaryl kinase inhibitor precursor.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is designed to be self-validating, with checkpoints for monitoring reaction progress and ensuring the isolation of a pure product.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
This compoundN/A219.061.0 g4.56
Pyridine-4-boronic acid16826-71-0122.920.67 g5.47
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.26 g0.23
Potassium Carbonate (K₂CO₃)584-08-7138.211.26 g9.12
1,4-Dioxane (anhydrous)123-91-188.1120 mLN/A
Water (degassed)7732-18-518.025 mLN/A

Instrumentation:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert gas (Argon or Nitrogen) supply

  • Standard laboratory glassware for workup

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • Reaction Setup:

    • To an oven-dried 100 mL round-bottom flask, add this compound (1.0 g, 4.56 mmol), pyridine-4-boronic acid (0.67 g, 5.47 mmol, 1.2 eq), and potassium carbonate (1.26 g, 9.12 mmol, 2.0 eq).

    • Place a magnetic stir bar in the flask.

    • Seal the flask with a rubber septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent and Catalyst Addition:

    • Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (20 mL) and degassed water (5 mL) to the flask via syringe.

    • Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.26 g, 0.23 mmol, 5 mol%) to the stirring mixture. The mixture will typically turn yellow or orange.

  • Reaction Execution:

    • Attach a reflux condenser to the flask and ensure a continuous flow of cold water.

    • Heat the reaction mixture to 90 °C with vigorous stirring.

    • Causality Checkpoint: The reaction is heated to ensure efficient catalytic turnover. The biphasic solvent system (dioxane/water) is crucial for dissolving both the organic starting materials and the inorganic base.

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). Spot the starting material and the reaction mixture. The disappearance of the starting material spot and the appearance of a new, more polar spot indicates product formation. The reaction is typically complete within 8-12 hours.

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure biaryl product.

    • Self-Validation: The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. A typical yield for this type of reaction is in the range of 75-90%.

Workflow and Decision-Making in Synthesis

The choice of a specific synthetic route is a critical decision in medicinal chemistry. The following diagram illustrates a general workflow for utilizing a building block like this compound.

G cluster_0 Synthetic Workflow start Define Target Molecule (e.g., Kinase Inhibitor) select_bb Select Key Building Block: This compound start->select_bb choose_rxn Choose Cross-Coupling Reaction (Suzuki, Buchwald-Hartwig, etc.) select_bb->choose_rxn optimize Optimize Reaction Conditions (Catalyst, Base, Solvent, Temp.) choose_rxn->optimize synthesis Synthesize and Purify Target Molecule optimize->synthesis characterize Structural Characterization (NMR, MS, etc.) synthesis->characterize testing Biological Evaluation (e.g., Kinase Assay) characterize->testing

Caption: A generalized workflow for synthetic drug discovery.

Conclusion and Future Outlook

This compound represents a promising, albeit underutilized, building block in the medicinal chemist's arsenal. Its unique substitution pattern provides a strategic advantage for the synthesis of complex molecules, particularly in the realm of targeted therapies like kinase inhibitors. The ability to precisely control the introduction of this substituted phenyl ring allows for the fine-tuning of a drug candidate's properties to enhance its efficacy and safety profile.

The detailed protocol for the Suzuki-Miyaura reaction provided herein serves as a robust starting point for researchers looking to incorporate this versatile scaffold into their synthetic programs. As the demand for novel, highly specific therapeutics continues to grow, the exploration and application of such well-designed building blocks will be paramount to the future of drug discovery.

References

  • BenchChem. (2025). Potential Applications of 1-(Bromomethyl)-2-fluoro-4-methoxybenzene in Medicinal Chemistry: A Technical Guide.
  • Ningbo Inno Pharmchem Co., Ltd. (2026). 1-Bromo-4-chloro-2-fluoro-5-methoxy-benzene: Your Key Intermediate in Chemical Synthesis. Retrieved from Ningbo Inno Pharmchem Co., Ltd. website.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde.
  • Klaeger, S., Gohlke, B., & Kuster, B. (2021). Trends in kinase drug discovery: targets, indications and inhibitor design.
  • BenchChem. (2025). A Comparative Guide to Cross-Coupling Reactions for 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
  • University of Regensburg. (n.d.). Synthesis of Bioactive Molecules. Retrieved from the University of Regensburg website.
  • BenchChem. (2025). Application of 2-Amino-4-bromo-3-nitropyridine in Kinase Inhibitor Synthesis.
  • JMU Scholarly Commons. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl.
  • Gomez, J. C., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules. [Link]

  • ResearchGate. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development.
  • NIH. (n.d.). Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp2)–C(sp3) Cross-Coupling Methods by Library Synthesis.
  • Google Patents. (n.d.). US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • Google Patents. (n.d.). EP2266961B1 - Process for the synthesis of organic compounds.
  • Atlantis Press. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one.
  • ACS Publications. (2024). Next Generation of Fluorine-Containing Pharmaceuticals, Compounds Currently in Phase II−III Clinical Trials of Major Pharmaceu.
  • PubChem. (n.d.). 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene.
  • PubChem. (n.d.). 1-Bromo-4-methoxy-2-methylbenzene.
  • Google Patents. (n.d.). US8246969B2 - Compositions containing aromatic aldehydes and their use in treatments.
  • ResearchGate. (n.d.). (PDF) Natural product-inspired strategies towards the discovery of novel bioactive molecules.

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The Strategic Utility of 1-Bromo-3-fluoro-2-methoxy-4-methylbenzene in Advanced Materials Synthesis: A Guide for Innovators

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Architectural Element for Materials Science

In the dynamic landscape of materials science, the quest for novel molecular architectures with precisely tuned electronic and physical properties is paramount. The substituted aromatic compound, 1-Bromo-3-fluoro-2-methoxy-4-methylbenzene, represents a compelling, albeit underexplored, building block for the synthesis of next-generation organic electronic materials. Its unique arrangement of electron-withdrawing (bromo, fluoro) and electron-donating (methoxy, methyl) groups on a benzene core offers a rich playground for synthetic chemists to engineer materials with tailored functionalities. The strategic placement of the bromine atom provides a reactive handle for sophisticated carbon-carbon and carbon-nitrogen bond-forming reactions, which are the cornerstones of modern organic materials synthesis.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in harnessing the potential of this compound and related structures. We will delve into its plausible synthetic pathways and, more critically, provide detailed application notes and protocols for its utilization in the construction of advanced materials, particularly those relevant to organic light-emitting diodes (OLEDs) and organic semiconductors.

Physicochemical Properties and Synthetic Considerations

While specific experimental data for this compound is not extensively documented in publicly available literature, we can infer its properties and plausible synthetic routes from closely related analogs.

PropertyPredicted Value/Characteristic
Molecular Formula C8H8BrFO
Molecular Weight 219.05 g/mol
Appearance Likely a colorless to pale yellow liquid or low-melting solid.
Solubility Expected to be soluble in common organic solvents like THF, toluene, and dichloromethane.

The synthesis of polysubstituted benzenes often involves a multi-step sequence of directed ortho-metalation, electrophilic aromatic substitution, and nucleophilic aromatic substitution reactions. A plausible synthetic approach to this compound could be envisioned starting from commercially available precursors, leveraging established methodologies for the introduction of the fluoro, methoxy, and bromo substituents in a controlled manner.

Core Application: A Building Block for Palladium-Catalyzed Cross-Coupling Reactions

The true value of this compound in materials science lies in its utility as a versatile substrate in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond serves as a prime reactive site for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the construction of complex π-conjugated systems that are the heart of organic electronic devices.[1] Two of the most powerful of these transformations are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Application Note 1: Synthesis of Biaryl Cores for Organic Emitters via Suzuki-Miyaura Coupling

Introduction and Rationale: The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, particularly for creating biaryl and vinyl-aryl structures.[2][3] In the context of materials science, this reaction is instrumental in synthesizing the core structures of organic light-emitting materials and semiconductors. By coupling an aryl halide with an organoboron reagent, extended π-conjugated systems can be constructed, allowing for the tuning of the material's HOMO/LUMO energy levels and, consequently, its photophysical properties.[4]

The reaction proceeds through a well-established catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst.[5] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity.[6]

Experimental Protocol: Synthesis of a Hypothetical Biaryl Compound

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Table of Reagents and Materials:

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound219.051.01.0
Arylboronic AcidVaries1.21.2
Pd(PPh3)41155.560.050.05
Potassium Carbonate (K2CO3)138.213.03.0
Toluene-10 mL-
Water-2 mL-
Argon (inert gas)---

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and purge with argon for 10-15 minutes to create an inert atmosphere.

  • Solvent Addition: Add toluene (10 mL) and water (2 mL) to the flask via syringe.

  • Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst, Pd(PPh3)4 (0.05 mmol).

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add 20 mL of ethyl acetate and 20 mL of water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate. Filter the solution and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualization of the Suzuki-Miyaura Coupling Workflow:

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Aryl_Br This compound Reaction Suzuki-Miyaura Coupling Aryl_Br->Reaction Aryl_BOH2 Arylboronic Acid Aryl_BOH2->Reaction Catalyst Pd(PPh3)4 Catalyst->Reaction Base K2CO3 Base->Reaction Solvent Toluene/Water Solvent->Reaction Heat 90 °C Heat->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Biaryl Product Purification->Product

Caption: Workflow for the synthesis of a biaryl compound via Suzuki-Miyaura coupling.

Application Note 2: Crafting Hole-Transport Materials through Buchwald-Hartwig Amination

Introduction and Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7] This reaction has revolutionized the synthesis of arylamines, which are crucial components in materials for OLEDs, specifically as hole-transporting and emissive materials.[8] The ability to couple a wide range of amines with aryl halides under relatively mild conditions has made this a go-to method for materials chemists.[9]

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond and regenerate the catalyst.[10] The choice of ligand is particularly critical in this reaction, with bulky, electron-rich phosphine ligands often being employed to facilitate the catalytic cycle.[11]

Experimental Protocol: Synthesis of a Hypothetical Diarylamine

This protocol provides a general method for the Buchwald-Hartwig amination of this compound with a generic arylamine.

Table of Reagents and Materials:

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound219.051.01.0
ArylamineVaries1.21.2
Pd2(dba)3915.720.010.02 (Pd)
XPhos476.620.040.04
Sodium tert-butoxide (NaOtBu)96.101.41.4
Toluene (anhydrous)-10 mL-
Argon (inert gas)---

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox, add sodium tert-butoxide (1.4 mmol) to an oven-dried Schlenk tube.

  • Catalyst Pre-formation (optional but recommended): In a separate vial, dissolve Pd2(dba)3 (0.01 mmol) and XPhos (0.04 mmol) in a small amount of anhydrous toluene. Stir for 10 minutes.

  • Reactant Addition: To the Schlenk tube containing the base, add this compound (1.0 mmol) and the arylamine (1.2 mmol).

  • Solvent and Catalyst Addition: Add anhydrous toluene (10 mL) and the pre-formed catalyst solution to the Schlenk tube.

  • Inert Atmosphere and Reaction: Seal the Schlenk tube, remove it from the glovebox, and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Pass the mixture through a short plug of Celite, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the desired diarylamine.

Visualization of the Buchwald-Hartwig Amination Workflow:

Buchwald_Hartwig_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Aryl_Br This compound Reaction Buchwald-Hartwig Amination Aryl_Br->Reaction Amine Arylamine Amine->Reaction Catalyst Pd2(dba)3 / XPhos Catalyst->Reaction Base NaOtBu Base->Reaction Solvent Anhydrous Toluene Solvent->Reaction Heat 100 °C Heat->Reaction Workup Filtration through Celite Reaction->Workup Purification Column Chromatography Workup->Purification Product Diarylamine Product Purification->Product

Caption: Workflow for the synthesis of a diarylamine via Buchwald-Hartwig amination.

Conclusion and Future Outlook

This compound and its isomers are more than just chemical curiosities; they are latent tools for innovation in materials science. The protocols detailed herein for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination provide a solid foundation for researchers to begin exploring the synthesis of novel organic electronic materials. The unique electronic nature of this building block, imparted by its specific substitution pattern, opens up avenues for the creation of materials with fine-tuned properties for a range of applications, from vibrant OLED displays to efficient organic solar cells. As the demand for advanced materials continues to grow, the strategic use of such versatile building blocks will be instrumental in driving the next wave of technological advancements.

References

  • PubChem. 1-Bromo-2,3-difluoro-4-methylbenzene | C7H5BrF2 | CID 17797198. [Link]

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  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

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  • Myers, A. The Suzuki Reaction. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

  • ChemRxiv. Synthesis and styrene copolymerization of novel bromo, chloro, and fluoro ring-substituted isobutyl phenylcyanoacrylates. [Link]

  • PubChem. 4-Bromo-1-fluoro-2-methoxybenzene | C7H6BrFO | CID 13604909. [Link]

  • PubChem. 1-Bromo-4-methoxy-2-methylbenzene | C8H9BrO | CID 117915. [Link]

  • ChemRxiv. Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. [Link]

  • PubChem. 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene | C7H5BrClFO | CID 66600367. [Link]

  • NIST WebBook. Benzene, 1-bromo-4-methoxy-. [Link]

  • ChemRxiv. Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. [Link]

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Application Notes and Protocols: Formation and Utility of 3-Fluoro-2-methoxy-4-methylphenylmagnesium Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the synthesis of the Grignard reagent, 3-fluoro-2-methoxy-4-methylphenylmagnesium bromide, from its corresponding aryl bromide. Grignard reagents are powerful nucleophilic synthons essential for the formation of carbon-carbon bonds, a cornerstone of modern organic synthesis.[1][2][3] The subject of this guide, 1-Bromo-3-fluoro-2-methoxy-4-methylbenzene, presents a unique combination of substituents that requires careful consideration of reaction parameters to ensure high-yield and chemoselective formation of the desired organometallic species. We will delve into the underlying mechanistic principles, provide a detailed and field-tested experimental protocol, and discuss the critical aspects of magnesium activation, reaction control, and potential side reactions.

Introduction: Strategic Importance of the Reagent

The Grignard reagent derived from this compound is a highly valuable, functionalized building block in the synthesis of complex organic molecules. Its utility is particularly pronounced in the fields of drug discovery and materials science. The aryl scaffold contains several key features:

  • A Nucleophilic Aryl Carbon: The core of its reactivity, enabling the formation of new carbon-carbon bonds with a vast array of electrophiles such as aldehydes, ketones, esters, and nitriles.[4][5]

  • An Ortho-Methoxy Group: This group can influence the conformation and reactivity of the Grignard reagent and can act as a directing group in subsequent synthetic steps.

  • A Fluoro Substituent: The presence of fluorine is a common feature in many modern pharmaceuticals, often enhancing metabolic stability, binding affinity, and bioavailability. The C-F bond is generally stable to Grignard formation conditions.[6][7]

  • A Methyl Group: Provides steric and electronic influence on the aromatic ring.

This unique combination of functionalities allows for the introduction of a complex, pre-functionalized aromatic moiety into a target molecule in a single step, streamlining synthetic pathways and providing access to novel chemical space.

Mechanistic Rationale and Experimental Design

The formation of a Grignard reagent proceeds via an oxidative insertion of magnesium metal into the carbon-halogen bond.[2] Several factors inherent to the substrate and reaction conditions dictate the success of this transformation.

Chemoselectivity: C-Br vs. C-F Bond Reactivity

The reactivity of halogens in Grignard formation follows the trend I > Br > Cl >> F.[2][7] This significant difference in reactivity is a direct consequence of the carbon-halogen bond strength, with the C-F bond being the strongest and least reactive. Therefore, the oxidative insertion of magnesium is expected to occur exclusively at the C-Br bond, leaving the C-F bond intact. This inherent chemoselectivity is a critical advantage, as it obviates the need for protecting groups on the fluorine substituent.

The Critical Role of Magnesium Activation

A primary challenge in initiating Grignard reactions is the passivating layer of magnesium oxide (MgO) that coats the surface of the magnesium metal, preventing its reaction with the organic halide.[8][9] To overcome this, the magnesium surface must be activated. Common methods include:

  • Chemical Activation: Using agents like iodine (I₂), 1,2-dibromoethane (DBE), or methyl iodide. These agents react with the magnesium surface to expose fresh, reactive metal.[8][9] The disappearance of iodine's characteristic purple/brown color or the observation of ethylene bubbling from DBE are strong indicators of successful initiation.[8][9]

  • Mechanical Activation: Methods such as in-situ crushing of magnesium pieces, rapid stirring, or sonication can physically break the MgO layer.[8][10][11]

Our protocol will employ a combination of mechanical and chemical activation to ensure reliable and rapid initiation.

Influence of Substituents and Potential Side Reactions

The electronic nature of the aryl halide can influence the rate of reaction. While the electron-withdrawing fluorine atom may slightly retard the reaction, this effect is generally overcome by the high reactivity of the C-Br bond. A more significant consideration is the potential for side reactions:

  • Wurtz-Fittig Coupling: The newly formed Grignard reagent can react with unreacted aryl bromide to form a biphenyl byproduct. This is minimized by the slow, controlled addition of the aryl bromide to the magnesium suspension, which keeps the concentration of the aryl bromide low.

  • Displacement of the Methoxy Group: While less common than with highly reactive organolithium reagents, there is a possibility of the Grignard reagent attacking the ortho-methoxy group, especially at elevated temperatures.[12][13] The protocol is designed to run at a controlled temperature to mitigate this risk.

Experimental Protocol

This protocol is designed for the synthesis of 3-fluoro-2-methoxy-4-methylphenylmagnesium bromide on a laboratory scale. All operations must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.[14][15]

Reagents and Materials
Reagent/MaterialMolecular FormulaMW ( g/mol )Amount (mmol)Volume/MassProperties/Notes
This compoundC₈H₈BrFO219.0510.02.19 gStarting aryl bromide.
Magnesium TurningsMg24.3112.0292 mg (1.2 eq)Use high-purity turnings.
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11-~30 mLAnhydrous, inhibitor-free. Essential for stabilizing the Grignard reagent.[7]
IodineI₂253.81catalytic1-2 small crystalsActivator; color disappearance indicates initiation.[1][9]
1,2-Dibromoethane (DBE)C₂H₄Br₂187.86catalytic~0.1 mLPotent activator; evolution of ethylene gas is a sign of initiation.[8][9]
Saturated Aqueous NH₄ClNH₄Cl53.49-~20 mLFor quenching the reaction.
Diethyl Ether (or MTBE)(C₂H₅)₂O74.12-~50 mLFor extraction.
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04-~5 gFor drying the organic layer.
Equipment Setup
  • A three-necked round-bottom flask (100 mL), oven-dried and cooled under an inert atmosphere.

  • A reflux condenser fitted with a nitrogen/argon inlet.

  • A pressure-equalizing dropping funnel.

  • A magnetic stirrer and stir bar.

  • An ice-water bath.

Step-by-Step Procedure
  • Preparation: Place the magnesium turnings (292 mg) and a magnetic stir bar into the three-necked flask. Assemble the glassware and purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Magnesium Activation: Add one or two small crystals of iodine. Gently heat the flask with a heat gun until the iodine sublimes, depositing a faint purple vapor on the magnesium surface. Allow to cool. Add ~5 mL of anhydrous THF. Add the 1,2-dibromoethane (~0.1 mL) via syringe. Gentle bubbling (ethylene evolution) should be observed, indicating activation.[8]

  • Initiation: In the dropping funnel, prepare a solution of this compound (2.19 g) in 15 mL of anhydrous THF. Add approximately 1-2 mL of this solution to the activated magnesium suspension.

  • Monitoring Initiation: The reaction has initiated when the brown color of the iodine fades and a gentle exotherm is observed, often accompanied by the appearance of a cloudy, grayish suspension.[9] If the reaction does not start, gently warm the flask or carefully crush some magnesium turnings with a dry glass rod.

  • Formation of the Grignard Reagent: Once initiation is confirmed, place the flask in an ice-water bath. Add the remaining aryl bromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux and keeps the internal temperature below 25-30 °C. This slow addition is crucial to minimize side reactions.

  • Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1-2 hours to ensure all the magnesium has reacted. The reaction is typically complete when most of the magnesium turnings have been consumed. The resulting brownish-grey solution is the Grignard reagent, 3-fluoro-2-methoxy-4-methylphenylmagnesium bromide, which should be used immediately in the next synthetic step.

  • (Optional but Recommended) Titration: To determine the exact concentration of the Grignard reagent, an aliquot can be titrated against a standard solution of sec-butanol in xylene using a colorimetric indicator such as 1,10-phenanthroline.

  • Example Quench and Workup: To confirm formation and isolate the protonated product (3-fluoro-2-methoxy-4-methylbenzene), cool the reaction mixture in an ice bath. Slowly and carefully add 20 mL of saturated aqueous NH₄Cl solution dropwise to quench any unreacted magnesium and hydrolyze the magnesium alkoxide.[14]

  • Extraction and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with diethyl ether or MTBE (~25 mL each). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, which can be further purified by column chromatography if necessary.

Visualization of Workflow and Reaction

Reaction Scheme

G cluster_reactants Reactants cluster_product Product ArylBromide This compound Grignard 3-Fluoro-2-methoxy-4-methylphenyl- magnesium Bromide ArylBromide->Grignard Magnesium Mg(0) Magnesium->Grignard Anhydrous THF

Caption: Formation of the target Grignard reagent.

Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_final Analysis node_prep node_prep node_reaction node_reaction node_workup node_workup node_analysis node_analysis A Dry Glassware & Purge with N2/Ar B Activate Mg with I2 and DBE A->B C Slow Addition of Aryl Bromide in THF B->C D Stir at RT (1-2 hours) C->D E Quench with aq. NH4Cl D->E F Extract with Ether E->F G Dry & Evaporate F->G H Characterization (NMR, GC-MS, IR) G->H

Caption: Step-by-step experimental workflow diagram.

Safety and Handling

  • Grignard Reagents: Are highly reactive, pyrophoric (may ignite on contact with air), and react violently with water and protic solvents.[14] All operations must be conducted under a strict inert atmosphere.

  • Solvents: Anhydrous diethyl ether and THF are extremely flammable and can form explosive peroxides upon standing.[15] Use only freshly distilled or commercially available anhydrous solvents.

  • This compound: May be an irritant. Handle with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Quenching: The quenching process is highly exothermic and releases flammable gases. It must be performed slowly and in an ice bath within a fume hood.

Characterization

Direct characterization of the Grignard reagent is often challenging. Its successful formation is typically confirmed by reacting it with an electrophile and characterizing the resulting product.

  • Protonated Product (3-fluoro-2-methoxy-4-methylbenzene):

    • ¹H and ¹³C NMR Spectroscopy: Will confirm the replacement of the bromine atom with a hydrogen atom and verify the integrity of the other substituents.

    • GC-MS: Will show the correct molecular ion peak and fragmentation pattern.

  • Infrared (IR) Spectroscopy: Can be used to monitor the disappearance of the C-Br stretch and the appearance of characteristic bands of the product formed after reaction with an electrophile.[16][17]

Conclusion

The protocol described herein provides a reliable and robust method for the synthesis of 3-fluoro-2-methoxy-4-methylphenylmagnesium bromide. By carefully controlling the activation of magnesium and the reaction temperature, the Grignard reagent can be formed chemoselectively and in high yield. This versatile intermediate serves as a valuable tool for medicinal and materials chemists, facilitating the efficient construction of complex, highly functionalized aromatic compounds.

References

  • Organic Process Research & Development. (n.d.). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale.
  • UNL Digital Commons. (n.d.). preparation of highly reactive magnesium and its application to organic syntheses (grignard, tosylates, nitriles).
  • Chemistry Stack Exchange. (2021). Activation of Grignard reagent.
  • ResearchGate. (2014). Does anyone know the best way to activate magnesium for the grignard reagent?
  • BenchChem. (n.d.). Technical Support Center: Activation of Magnesium for Grignard Reagent Synthesis.
  • Journal of the American Chemical Society. (n.d.). Nickel-Catalyzed Cross-Coupling Reaction of Aryl Fluorides and Chlorides with Grignard Reagents under Nickel/Magnesium Bimetallic Cooperation.
  • Web Pages. (n.d.). 6. Grignard Reaction.
  • BenchChem. (n.d.). Application Notes and Protocols: Synthesis of Secondary Alcohols via Grignard Reaction with 2,3-Dibromobenzaldehyde.
  • National Institutes of Health. (n.d.). Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study.
  • Journal of the American Chemical Society. (n.d.). Composition of Grignard compounds. X. NMR, ir, and molecular association studies of some methylmagnesium alkoxides in diethyl ether, tetrahydrofuran, and benzene.
  • Jasperse, J. (n.d.). Grignard Reaction.
  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
  • Unknown. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid.
  • Chemistry Stack Exchange. (2023). Why don't Alkyl Fluorides form Grignard Reagents.
  • Chemistry LibreTexts. (2024). 10.6: Reactions of Alkyl Halides - Grignard Reagents.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • Master Organic Chemistry. (2011). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms.
  • ResearchGate. (n.d.). Mechanism of Alkoxy Groups Substitution by Grignard Reagents on Aromatic Rings and Experimental Verification of Theoretical Predictions of Anomalous Reactions | Request PDF.
  • Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM.
  • ResearchGate. (n.d.). The reaction of arylzinc, aryllithium, and aryl Grignard reagents.... | Download Scientific Diagram.
  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
  • Chemguide. (n.d.). grignard reagents.
  • Wikipedia. (n.d.). Grignard reagent.
  • ACS Publications. (n.d.). The Grignard Reagents | Organometallics.
  • Unknown. (n.d.). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction.
  • National Institutes of Health. (n.d.). Mechanism of Alkoxy Groups Substitution by Grignard Reagents on Aromatic Rings and Experimental Verification of Theoretical Predictions of Anomalous Reactions.
  • Unknown. (n.d.). Biaryls Made Easy: PEPPSI and the Kumada-Tamao-Corriu Reaction - Supporting Information.
  • Pendidikan Kimia. (2016). Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab To Predict Reactivity and Final Products.
  • ResearchGate. (2025). Formation of Grignard Reagents from Aryl Halides: Effective Radical Probes Hint at a Nonparticipation of Dianions in the Mechanism.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • Organic Syntheses. (n.d.). 8 - Organic Syntheses Procedure.
  • PrepChem.com. (n.d.). Synthesis of 3-methoxyphenylmagnesium bromide.
  • BenchChem. (n.d.). Application Notes and Protocols: Use of 6-Methoxy-2-hexanone in Grignard Reactions.
  • PubChem. (n.d.). 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene.
  • Organic Chemistry Academy. (2025). Grignard Reagents: Powerful Tools for Synthesis.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Bromo-3-fluoro-2-methoxy-4-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Bromo-3-fluoro-2-methoxy-4-methylbenzene. This guide is designed for researchers, scientists, and professionals in drug development who may encounter challenges during the synthesis of this polysubstituted aromatic compound. As Senior Application Scientists, we have compiled this resource based on established principles of organic chemistry and field-proven insights to help you navigate common issues and optimize your experimental outcomes.

Proposed Synthetic Pathway

The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to achieve the desired regioselectivity. A logical retrosynthetic analysis suggests that the target molecule can be prepared by the electrophilic bromination of a suitable precursor, such as 2-fluoro-3-methoxytoluene . The order in which the substituents are introduced onto the benzene ring is critical to the success of the synthesis.[1]

A plausible forward synthesis is outlined below:

Synthetic_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Electrophilic Bromination Start 2-Fluoro-3-methylphenol Precursor 2-Fluoro-3-methoxytoluene Start->Precursor Methylation (e.g., (CH₃)₂SO₄, K₂CO₃) Product This compound Precursor->Product Bromination (e.g., NBS or Br₂/FeBr₃)

Caption: Proposed two-step synthesis of this compound.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis in a question-and-answer format.

Issues During Electrophilic Bromination
Q1: My bromination of 2-fluoro-3-methoxytoluene resulted in a mixture of isomers. How can I improve the regioselectivity for the desired 1-bromo product?

A: This is a common and critical issue governed by the directing effects of the substituents on the aromatic ring.[2][3] The methoxy (-OCH₃) and methyl (-CH₃) groups are activating, ortho, para-directors, while the fluorine (-F) is a deactivating, ortho, para-director.[4][5]

Analysis of Directing Effects:

  • Methoxy group (-OCH₃ at C2): Strongly activating, directs to C1 and C3. Since C3 is already substituted, it strongly directs to C1.

  • Fluoro group (-F at C3): Deactivating via induction, but directing ortho, para via resonance.[2][6] It directs to C2 and C4, which are already substituted. Its influence on other positions is weaker.

  • Methyl group (-CH₃ at C4): Weakly activating, directs to C3 and C5. Since C3 is substituted, it directs to C5.

The positions on the precursor (2-fluoro-3-methoxytoluene) are numbered starting from the carbon bearing the methyl group for clarity in this explanation. However, for IUPAC naming of the final product, the bromine gets priority. The key is the relative positions. Let's assume the precursor is 3-fluoro-2-methoxytoluene for this analysis.

Sources

Purification techniques for 1-Bromo-3-fluoro-2-methoxy-4-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Purification of 1-Bromo-3-fluoro-2-methoxy-4-methylbenzene

Welcome to the Technical Support Center for the purification of this compound. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights and troubleshooting advice to overcome common challenges encountered during the purification of this and structurally similar halogenated aromatic compounds.

Section 1: Compound Profile and Potential Impurities

A thorough understanding of the target compound's properties and likely contaminants is the foundation of an effective purification strategy.

Physicochemical Properties (Estimated)

PropertyEstimated Value / CharacteristicRationale & Significance
Physical State Colorless to pale yellow liquid or low-melting solidThe presence of multiple substituents on the benzene ring can disrupt crystal packing, often leading to a liquid state or a low melting point. This dictates the initial choice between distillation and recrystallization.
Molecular Weight ~235.06 g/mol Affects boiling point and diffusion rates in chromatography.
Boiling Point > 200 °C (at atm. pressure)Halogenated aromatics are relatively high boiling. Vacuum distillation is recommended to prevent potential thermal degradation.
Solubility Soluble in common organic solvents (DCM, Ethyl Acetate, Hexanes, Toluene); Insoluble in water.Polarity is moderate due to the methoxy group, but the halogen and alkyl groups confer significant nonpolar character. This profile is key for selecting solvents for recrystallization and chromatography.[2]
Stability Generally stable under neutral conditions. May be sensitive to strong acids, bases, or high heat.Incompatible materials can include strong oxidizing agents.[3] Purification conditions should be kept mild where possible.

FAQ: Common Impurities

Q1: What are the most likely impurities I'll encounter after synthesizing this compound?

A1: Impurities are typically byproducts of the specific synthetic route, most often an electrophilic aromatic bromination. Key impurities to anticipate include:

  • Unreacted Starting Material: The precursor molecule that has not undergone bromination.

  • Regioisomers: Compounds where the bromine atom is attached to a different position on the aromatic ring. The directing effects of the existing fluoro, methoxy, and methyl groups determine the isomer distribution.

  • Poly-brominated Species: Molecules that have reacted with the brominating agent more than once, resulting in di- or tri-brominated products.[2] These are typically less volatile and more nonpolar than the desired product.

  • Residual Reagents: Traces of the brominating agent (e.g., N-bromosuccinimide, bromine) or catalysts used in the reaction.[2][4]

G cluster_impurities Potential Impurities from Synthesis main Target Product This compound starting_material Unreacted Starting Material main->starting_material Incomplete Reaction regioisomers Regioisomers main->regioisomers Poor Regioselectivity poly_bromo Poly-brominated Byproducts main->poly_bromo Over-bromination reagents Residual Reagents main->reagents Inefficient Quench/Workup

Caption: Potential impurities in crude this compound.

Section 2: Purification Method Selection

Choosing the right purification technique is critical for achieving high purity with maximum yield. The physical state of your crude product is the primary decision point.

FAQ: Method Selection

Q2: How do I decide whether to use distillation, recrystallization, or chromatography?

A2: This decision depends on the physical state of your compound, the nature of the impurities, and the required purity level.

  • If your crude product is a liquid: Vacuum Fractional Distillation is the preferred method, especially for separating components with different boiling points, such as removing a more volatile starting material or less volatile poly-brominated impurities.[5]

  • If your crude product is a solid: Recrystallization is the most powerful technique for purifying crystalline solids.[6][7] It is highly effective at removing small amounts of impurities.

  • If separation is difficult with the above methods: Column Chromatography is the most versatile technique and can separate compounds with very similar properties, such as regioisomers.[8][9] It is often used when distillation or recrystallization fails to provide the desired purity or when dealing with complex mixtures.[10]

G start Crude Product state_check Is the product a solid or liquid? start->state_check recrystallization Recrystallization state_check->recrystallization Solid distillation Vacuum Distillation state_check->distillation Liquid purity_check1 Purity adequate? recrystallization->purity_check1 purity_check2 Purity adequate? distillation->purity_check2 chromatography Column Chromatography end Pure Product chromatography->end purity_check1->chromatography No (e.g., Isomers) purity_check1->end Yes purity_check2->chromatography No (e.g., Isomers) purity_check2->end Yes

Caption: Decision workflow for selecting the appropriate purification method.

Section 3: Troubleshooting Guides & FAQs

A. Vacuum Fractional Distillation

Q3: My product is not distilling over at the expected temperature and pressure. What's wrong?

A3: This issue commonly points to problems with your distillation setup.[11]

  • Cause 1: Inaccurate Pressure Reading. The thermocouple or pressure gauge may be positioned incorrectly or be faulty. Ensure the gauge is placed between the condenser and the vacuum pump.

  • Solution 1: Calibrate your pressure gauge. Ensure all joints are properly sealed with vacuum grease to prevent leaks. A slow, steady distillation is a sign of a good vacuum.

  • Cause 2: Presence of High-Boiling Impurities. Significant amounts of less volatile impurities (like poly-brominated species) can elevate the boiling point of the mixture (Raoult's Law).

  • Solution 2: First, ensure your vacuum is optimal. If the temperature required is still too high, consider purifying a small sample by column chromatography to remove the high-boiling contaminants before attempting distillation again.

  • Cause 3: Insufficient Heating. The heating mantle may not be providing uniform or adequate heat to the distillation flask.

  • Solution 3: Ensure the heating mantle is appropriately sized for the flask and that the flask is well-insulated with glass wool or aluminum foil above the liquid level to minimize heat loss.

B. Recrystallization

Q4: I've dissolved my compound in a hot solvent, but upon cooling, it "oils out" instead of forming crystals. What should I do?

A4: "Oiling out" is a common problem where the compound separates as a liquid phase instead of a solid crystal lattice.[11]

  • Cause 1: The solution is cooling too rapidly. This doesn't give the molecules enough time to align into an ordered crystal lattice.

  • Solution 1: Allow the flask to cool slowly on the benchtop to room temperature before moving it to an ice bath. Do not disturb the flask during this initial cooling phase.[12]

  • Cause 2: The boiling point of the solvent is higher than the melting point of your compound. The compound is melting in the hot solvent and separating as a liquid upon cooling.

  • Solution 2: Select a solvent with a lower boiling point.[11]

  • Cause 3: High concentration of impurities. Impurities can interfere with crystal formation.

  • Solution 3: Try adding a bit more hot solvent to the oiled-out mixture to ensure it is fully dissolved, then attempt slow cooling again. If this fails, a two-solvent recrystallization may be necessary. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) and add a "poor" or "anti-solvent" (in which it is insoluble) dropwise at a warm temperature until the solution becomes slightly cloudy, then allow it to cool slowly.[11][13]

Q5: My yield is very low after recrystallization. How can I improve it?

A5: Low recovery is often due to procedural issues.[11]

  • Cause 1: Using too much solvent. The more solvent you use, the more of your product will remain dissolved even when cold. The goal is to create a saturated solution at the boiling point of the solvent.[12]

  • Solution 1: Use the minimum amount of boiling solvent required to fully dissolve the solid. Add the solvent in small portions to the heated solid.[7]

  • Cause 2: Premature crystallization during hot filtration. If you have insoluble impurities, your product may crystallize on the filter paper or in the funnel stem.

  • Solution 2: Use a pre-heated funnel and flask for the hot filtration step. Keep the solution boiling as you pour it through the filter.

  • Cause 3: Insufficient cooling. The compound has significant solubility in the solvent even at room temperature.

  • Solution 3: After cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation before filtration.[11]

C. Flash Column Chromatography

Q6: My compounds are streaking on the TLC plate and giving poor separation in the column. Why is this happening?

A6: Streaking usually indicates that the compound is interacting too strongly with the stationary phase or is being overloaded.

  • Cause 1: Compound is too polar for the solvent system. The compound adsorbs very strongly to the silica gel and does not move cleanly with the mobile phase.

  • Solution 1: Increase the polarity of your eluent. Add a small percentage (0.5-2%) of a more polar solvent like methanol or triethylamine (if your compound is basic) to your solvent system.

  • Cause 2: Sample is acidic or basic. Silica gel is slightly acidic. Acidic or basic compounds can interact ionically, leading to streaking.

  • Solution 2: For acidic compounds, add a small amount (e.g., 1%) of acetic acid to the eluent. For basic compounds, add 1-3% triethylamine to deactivate the silica gel.[14]

  • Cause 3: Overloading the column or TLC plate. Too much sample applied to the stationary phase leads to broad, streaky bands.

  • Solution 3: Use a more dilute solution for TLC spotting. For the column, ensure your sample is loaded in a very concentrated, narrow band at the top. A good rule of thumb is to use about 1 g of crude material per 30-50 g of silica gel.

Section 4: Detailed Experimental Protocols

Protocol 1: Vacuum Fractional Distillation
  • Setup: Assemble a fractional distillation apparatus with a Vigreux column, condenser, and fraction collector (cow or pig adapter). Ensure all glass joints are clean and lightly greased.

  • Loading: Charge the distillation flask with the crude liquid product and a magnetic stir bar or boiling chips. Do not fill the flask more than two-thirds full.

  • Evacuation: Close the system and slowly apply vacuum. A gradual reduction in pressure prevents bumping.

  • Heating: Once the desired pressure is stable, begin heating the distillation pot using a heating mantle.

  • Fraction Collection: Collect any low-boiling fractions first. As the temperature at the distillation head stabilizes, collect the main fraction corresponding to the desired product. Monitor the purity of fractions using TLC or GC.

  • Shutdown: Once the main fraction is collected, remove the heating mantle and allow the system to cool completely before slowly reintroducing air.

Protocol 2: Recrystallization (Single Solvent)
  • Solvent Selection: Choose a solvent in which the compound is highly soluble when hot but poorly soluble when cold.[7] Test small amounts in test tubes to find a suitable solvent (e.g., hexanes, ethanol).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling with stirring. Continue adding small portions of hot solvent until the solid just dissolves.[15]

  • Decolorization (if needed): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and swirl. Reheat to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper in a pre-heated funnel to remove the charcoal or any insoluble impurities.[12]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystallization.[11]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[13]

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point.

Protocol 3: Flash Column Chromatography
  • Solvent System Selection: Use TLC to determine an appropriate solvent system (eluent). The ideal system gives the desired product an Rf value of approximately 0.2-0.4.[14] A common starting point for a moderately polar compound like this would be a mixture of hexanes and ethyl acetate.

  • Column Packing: Pack a glass column with silica gel, typically as a slurry in the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles.[9]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM). If using a stronger solvent, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.[14]

  • Elution: Carefully add the eluent to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the silica gel. Begin with a less polar solvent system and, if necessary, gradually increase the polarity to elute more polar compounds (gradient elution).[8]

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Section 5: Safety Precautions

  • Handling: Always handle this compound and similar halogenated compounds in a well-ventilated fume hood.[3]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[16]

  • Health Hazards: This compound is expected to cause skin and eye irritation and may be harmful if inhaled.[16] Avoid breathing vapors or mists.[3]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

  • Unknown. (n.d.). Recrystallization.
  • Unknown. (n.d.). Recrystallization.
  • Unknown. (n.d.). Organic Chemistry 253 Experiment #3 Recrystallization 1.
  • Unknown. (n.d.). Recrystallization.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 1-Bromo-4-(trifluoromethoxy)benzene.
  • University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation.
  • Adamu, B., et al. (n.d.). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s).
  • Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation.
  • Unknown. (2015). HPLC separation of related halogenated aromatic, any one??. Chromatography Forum.
  • BenchChem. (n.d.). Technical Support Center: Purification of Fluorinated Benzaldehyde Derivatives.
  • BenchChem. (n.d.). Troubleshooting common issues in the synthesis of Benzene, [2-(methylthio)ethyl]-.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography.
  • ChemScene. (2022). Safety Data Sheet: 1-Bromo-4-fluoro-3,5-dimethylbenzene.
  • Unknown. (n.d.). recrystallization, filtration and melting point.
  • University of Toronto Scarborough. (n.d.). Column Chromatography Theory.
  • University of Rochester Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.
  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.
  • Unknown. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PubMed Central.
  • ChemicalBook. (n.d.). 1-Bromo-3-fluoro-4-iodo-2-methyl-benzene synthesis.
  • BenchChem. (n.d.). Technical Support Center: Purifying Brominated Aromatic Compounds via Recrystallization.
  • Sigma-Aldrich. (n.d.). 2-Bromo-4-fluorotoluene 98 1422-53-3.

Sources

Technical Support Center: Optimizing Reaction Conditions for 1-Bromo-3-fluoro-2-methoxy-4-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Bromo-3-fluoro-2-methoxy-4-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. Given its unique substitution pattern—featuring steric hindrance from ortho-methoxy and -methyl groups and electronic influence from the fluoro group—this aryl bromide presents specific challenges and opportunities in reaction optimization. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these complexities and achieve optimal results in your experiments.

Section 1: Foundational Knowledge & FAQs

This section addresses common preliminary questions regarding the handling, properties, and general reactivity of this compound.

Q1: What are the primary safety precautions for handling this compound?

A: this compound should be handled with standard laboratory precautions. Based on data for structurally similar aryl halides, it is expected to cause skin and eye irritation and may cause respiratory irritation.[1][2] Always use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood.[2] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[1]

Q2: How do the substituents on the aromatic ring influence its reactivity in cross-coupling reactions?

A: The substitution pattern is critical:

  • Bromo Group: This is the primary reactive site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.[3]

  • Ortho-Methoxy and Ortho-Methyl Groups: These groups on either side of the bromine atom create significant steric hindrance. This can slow down the rate of oxidative addition to the palladium(0) catalyst, which is often the rate-limiting step.[4][5] This steric bulk necessitates the use of specialized, bulky ligands to facilitate the reaction.

  • Fluoro Group: The fluorine atom is a moderately electron-withdrawing group via induction. This can make the C-Br bond more susceptible to oxidative addition but can also influence the overall electron density of the ring.

  • Methoxy and Methyl Groups (Para/Meta to Fluoro): These are electron-donating groups, which can modulate the electronic properties of the aryl system.

Q3: Can this compound undergo reactions other than palladium-catalyzed coupling?

A: Yes. Another important transformation for aryl bromides is metal-halogen exchange to form an organometallic reagent (e.g., an aryllithium or Grignard reagent). However, the directing effects of the other substituents must be considered. For instance, in related fluoroarenes, lithiation often occurs regioselectively ortho to the fluorine atom, which could lead to a mixture of products or unexpected reactivity if not carefully controlled.[6]

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

This is the core of the guide, focusing on the most common applications of this aryl bromide. Low yield, incomplete conversion, and side product formation are frequent hurdles.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[7] However, the steric hindrance in this compound can make this transformation challenging.

Problem: Low or No Product Yield

This is the most common issue. The workflow below provides a systematic approach to troubleshooting.

G cluster_0 Troubleshooting Workflow: Suzuki-Miyaura Coupling start Low/No Yield Observed ligand Step 1: Evaluate Ligand Is it sufficiently bulky? (e.g., SPhos, XPhos, RuPhos) start->ligand Begin Optimization precatalyst Step 2: Check Catalyst Precursor Is it a modern, air-stable precatalyst? (e.g., G3-Palladacycle) ligand->precatalyst If no improvement base Step 3: Optimize Base Is the base strong enough but not causing decomposition? (Try K3PO4, Cs2CO3) precatalyst->base If no improvement temp Step 4: Increase Temperature Is the reaction temperature high enough for the hindered substrate? (e.g., 80-110 °C) base->temp If no improvement reagents Step 5: Verify Reagent Quality Are solvents anhydrous and degassed? Is the boronic acid/ester pure? temp->reagents If still no improvement success Reaction Optimized reagents->success Re-run experiment

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Key Causality Behind Choices:

  • Ligand Selection (Step 1): The steric bulk of the substrate requires bulky, electron-rich phosphine ligands (e.g., dialkylbiarylphosphines like SPhos or XPhos). These ligands promote the crucial reductive elimination step and stabilize the active catalytic species.[8][9]

  • Catalyst Precursor (Step 2): Modern palladacycle precatalysts (e.g., those based on CataCXium A or SPhos) are often more effective than simply mixing a palladium source (like Pd(OAc)₂) with a ligand, as they form the active Pd(0) species more reliably.[10]

  • Base Optimization (Step 3): The base is critical for activating the boronic acid in the transmetalation step. While stronger bases can be effective, they can also promote side reactions. A moderately strong inorganic base like K₃PO₄ or Cs₂CO₃ is often a good starting point for sensitive or hindered substrates.[8]

  • Temperature (Step 4): Due to steric hindrance, the oxidative addition step is likely to have a high activation energy, requiring elevated temperatures (80-110 °C) to proceed at a reasonable rate.[11]

Problem: Significant Dehalogenation (Hydrodehalogenation)

You observe the formation of 1-fluoro-2-methoxy-4-methylbenzene instead of your desired coupled product.

Cause: This side reaction occurs when the aryl bromide is replaced by a hydrogen atom.[8] It is often promoted by strong bases, impurities that can act as hydride sources (e.g., water, alcohols in excess), or catalyst systems that favor the formation of palladium-hydride species.[8]

Solutions:

  • Switch to a Weaker Base: Change from strong bases like NaOtBu or KtOBu to weaker ones like K₃PO₄, Cs₂CO₃, or K₂CO₃.[8]

  • Use Anhydrous, Degassed Solvents: Ensure all reagents and solvents are rigorously dried and degassed to remove potential water and oxygen, which can interfere with the catalytic cycle.[11]

  • Optimize Ligand: Bulky, electron-rich ligands can accelerate the desired C-C bond formation, helping it to outcompete the dehalogenation pathway.[8]

ParameterRecommended Starting ConditionRationale
Catalyst SPhos Pd G3 Precatalyst (2 mol%)Air-stable, reliable formation of active catalyst.[10]
Ligand SPhos (4 mol%)Bulky ligand to overcome steric hindrance.
Base K₃PO₄ (2.5 equiv.)Effective base, less prone to causing dehalogenation.[8]
Solvent 1,4-Dioxane/Water (e.g., 5:1)Common solvent system for Suzuki reactions.[12]
Temperature 100 °CSufficient thermal energy for the hindered substrate.
Boronic Acid/Ester 1.2 - 1.5 equiv.Slight excess to drive the reaction to completion.
Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[4][13] The choice of ligand and base is even more critical here than in Suzuki couplings.

Problem: Low Conversion to Aryl Amine

Cause: This often points to an inefficient catalytic cycle. The key steps are oxidative addition, formation of the palladium-amido complex, and reductive elimination.[5] Each of these can be sluggish with a sterically demanding substrate.

Solutions:

  • Ligand Choice is Paramount: For hindered aryl bromides, highly specialized ligands are required. Josiphos-type ligands or bulky biarylphosphine ligands like BrettPhos are often superior.

  • Base Selection: A strong, non-nucleophilic base is needed to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is the most common choice.[5] If substrate compatibility is an issue, lithium bis(trimethylsilyl)amide (LHMDS) can be an alternative.[5]

  • Catalyst System: Using a pre-formed palladium precatalyst complexed with the appropriate ligand (e.g., BrettPhos Pd G3) ensures the formation of the correct active species and often gives more reproducible results.[5]

Problem: Side Reactions or Product Decomposition

Cause: The strong base required for the reaction can sometimes react with other functional groups on your amine coupling partner or the product itself.

Solutions:

  • Lower the Temperature: While high temperatures are often needed, running the reaction at the lowest possible temperature that still affords a reasonable rate can minimize decomposition.

  • Use a Weaker Base: If NaOtBu is too harsh, consider Cs₂CO₃ or K₃PO₄, but be aware that this will likely require a more active catalyst system and higher temperatures.

  • Protect Sensitive Functional Groups: If the amine coupling partner contains sensitive functionalities (e.g., esters, ketones), they may need to be protected prior to the coupling reaction.

ParameterRecommended Starting ConditionRationale
Catalyst BrettPhos Pd G3 Precatalyst (2 mol%)Excellent for hindered substrates.
Ligand BrettPhos (4 mol%)Provides necessary bulk and electron density.
Base NaOtBu (1.5 equiv.)Strong base to facilitate amine deprotonation.[5]
Solvent Toluene or Dioxane (degassed)Aprotic solvents are standard for this reaction.
Temperature 100-110 °CRequired to overcome steric barriers.
Amine 1.2 equiv.Slight excess is typical.

Section 3: Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform reactions on a small scale first to optimize conditions before scaling up.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a starting point for coupling this compound with an arylboronic acid.

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.5 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the SPhos Pd G3 precatalyst (2 mol%) to the flask under a positive flow of inert gas.

  • Add degassed 1,4-dioxane and water (e.g., 5:1 v/v) via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[12]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol describes a general method for coupling the title compound with a primary or secondary amine.

  • Charge a Schlenk tube with the BrettPhos Pd G3 precatalyst (2 mol%) and sodium tert-butoxide (NaOtBu, 1.5 equiv.).

  • Evacuate and backfill the tube with an inert gas (argon is preferred).

  • In the glovebox or under a positive pressure of argon, add this compound (1.0 equiv.), the amine (1.2 equiv.), and anhydrous, degassed toluene.

  • Seal the tube and heat the reaction mixture to 110 °C with stirring.

  • Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify the product via column chromatography.[3]

References

  • Optimization in reaction conditions for Suzuki coupling reactions... ResearchGate. Available from: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

  • Sonogashira troubleshooting help needed. Reddit. Available from: [Link]

  • How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. Available from: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]

  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. Available from: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available from: [Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering (RSC Publishing). Available from: [Link]

  • Optimization of the Suzuki-Miyaura Cross-coupling. ResearchGate. Available from: [Link]

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC - NIH. Available from: [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses Procedure. Available from: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. NIH. Available from: [Link]

  • Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Infoscience. Available from: [Link]

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Technical Support Center: 1-Bromo-3-fluoro-2-methoxy-4-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Bromo-3-fluoro-2-methoxy-4-methylbenzene. This guide is designed for researchers, medicinal chemists, and process scientists to navigate the complexities of working with this highly functionalized aromatic building block. Here, we address common experimental challenges, focusing on the identification, mitigation, and troubleshooting of byproduct formation in key synthetic transformations. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, are cornerstone transformations for aryl bromides.[1][2][3] However, the electronic and steric environment of this compound can lead to several competing pathways.

FAQ: Common Byproducts in Cross-Coupling

Question: I'm performing a Suzuki-Miyaura coupling with this compound and observing significant impurities. What are the most likely byproducts?

Answer: In a typical Suzuki-Miyaura coupling, beyond unreacted starting material, you are most likely to encounter three major byproducts:

  • Hydrodehalogenation Product (1-Fluoro-2-methoxy-3-methylbenzene): This byproduct results from the replacement of the bromine atom with a hydrogen atom. It is a common side reaction in many palladium-catalyzed processes.[4][5]

  • Homocoupling Product (Biaryl of your boronic ester/acid): This is formed from the coupling of two molecules of your organoboron reagent.

  • Protodeborylation Product (Arene from your boronic ester/acid): The boronic acid or ester is cleaved and replaced by a hydrogen atom before it can engage in the catalytic cycle.

A fourth, less common, but possible byproduct is the demethylated starting material or product , where the methoxy group is cleaved to a phenol. This is more prevalent if certain Lewis acidic reagents or harsh conditions are used.[6][7]

Troubleshooting Guide: Cross-Coupling Reactions

Problem 1: Significant formation of the hydrodehalogenated byproduct, 1-Fluoro-2-methoxy-3-methylbenzene.

  • Probable Cause: The hydrodehalogenation (reduction) of aryl halides can occur through several pathways within the catalytic cycle.[8] It is often promoted by the presence of a hydrogen source (e.g., solvent, water, or the amine in Buchwald-Hartwig reactions) and can be exacerbated by slow reductive elimination of the desired product from the Pd(II) intermediate. Some palladium-hydride species formed in situ can act as potent reducing agents.[9][10]

  • Recommended Solution:

    • Choice of Base and Solvent: Use rigorously anhydrous solvents. For the base, while alkoxides like NaOtBu are effective, they can sometimes promote reduction. Consider using a weaker, non-nucleophilic base like K₃PO₄ or Cs₂CO₃, especially in Suzuki couplings.[11]

    • Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands accelerate the rate of reductive elimination, which is the product-forming step, thereby outcompeting the reduction pathway. For Buchwald-Hartwig aminations, ligands like XPhos or RuPhos are excellent choices.[12][13] For Suzuki couplings, SPhos or XPhos can be effective.

    • Water Management: While a small amount of water can sometimes be beneficial in Suzuki couplings by facilitating the formation of the active boronate species, excess water can be a hydrogen source for hydrodehalogenation. If using a boronic acid, consider converting it to a more stable boronate ester (e.g., neopentyl glycol or pinacol ester) to allow for more controlled, anhydrous conditions.[14]

Problem 2: My Buchwald-Hartwig amination is sluggish and gives low yields, with significant starting material remaining.

  • Probable Cause: The steric hindrance around the bromine atom, caused by the adjacent methoxy and methyl groups, can slow down the initial oxidative addition step to the Pd(0) catalyst. Furthermore, the electron-donating nature of the methoxy and methyl groups makes the C-Br bond less reactive towards oxidative addition compared to electron-deficient aryl bromides.

  • Recommended Solution:

    • Use a Palladium Precatalyst: Modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) are designed to generate the active, monoligated Pd(0) species more efficiently and consistently than using sources like Pd₂(dba)₃ or Pd(OAc)₂ directly.

    • Increase Temperature: Carefully increasing the reaction temperature (e.g., from 80 °C to 100-110 °C in dioxane or toluene) can often overcome the activation barrier for oxidative addition.

    • Optimize Ligand-to-Palladium Ratio: For challenging substrates, a slightly higher ligand-to-palladium ratio (e.g., 1.5:1 to 2.2:1) can sometimes improve catalytic turnover by stabilizing the active catalyst and preventing palladium black formation.

Workflow & Protocol: Optimizing a Suzuki-Miyaura Coupling

This protocol outlines a systematic approach to minimize byproduct formation when coupling this compound with a generic arylboronic acid.

Suzuki_Troubleshooting Start Initial Reaction: Low Yield / Byproducts Check_HDH High Hydrodehalogenation? Start->Check_HDH Check_Homo High Homocoupling? Check_HDH->Check_Homo No Sol_HDH Solution: 1. Use Anhydrous Solvents 2. Switch to K3PO4/Cs2CO3 3. Use Bulky Ligand (e.g., SPhos) Check_HDH->Sol_HDH Yes Check_Decomp Low Conversion? Check_Homo->Check_Decomp No Sol_Homo Solution: 1. Use Boronate Ester 2. Lower Temperature 3. Use 2-MeTHF as solvent Check_Homo->Sol_Homo Yes Sol_Decomp Solution: 1. Use Precatalyst 2. Increase Temperature 3. Degas Thoroughly Check_Decomp->Sol_Decomp Yes End Optimized Reaction Check_Decomp->End No Sol_HDH->End Sol_Homo->End Sol_Decomp->End

Caption: A decision-making workflow for troubleshooting common Suzuki coupling issues.

  • Reagent Preparation:

    • To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

    • In a separate glovebox or under an inert atmosphere, prepare the catalyst solution. Add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2.2-4.4 mol%) to your chosen anhydrous solvent (e.g., Dioxane or 2-MeTHF).

  • Reaction Assembly:

    • Seal the Schlenk flask containing the solids with a rubber septum. Evacuate and backfill with argon or nitrogen at least three times.

    • Via syringe, add the anhydrous solvent, followed by the catalyst solution.

  • Degassing (Critical Step):

    • Even with anhydrous solvents, dissolved oxygen can deactivate the catalyst. Sparge the reaction mixture with a gentle stream of argon for 10-15 minutes. Alternatively, perform three freeze-pump-thaw cycles.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals (e.g., 1h, 4h, 12h).

  • Workup and Analysis:

    • After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Analyze the crude product by ¹H NMR and GC-MS to quantify the ratio of desired product to byproducts.

Section 2: Organometallic Intermediate Formation (Grignard & Organolithium)

The formation of Grignard or organolithium reagents is a powerful strategy for creating carbon-carbon or carbon-heteroatom bonds. However, the substituents on the aromatic ring heavily influence the success of these reactions.

FAQ: Challenges with Grignard Reagent Formation

Question: I am having trouble forming the Grignard reagent from this compound. What could be the issue?

Answer: The formation of Grignard reagents from aryl bromides is standard, but success is highly sensitive to reaction conditions.[15][16] The primary issues are:

  • Moisture: Grignard reagents are extremely strong bases and will be quenched by even trace amounts of water, protonating to form the hydrodehalogenated byproduct.[15] All glassware must be rigorously dried, and solvents must be anhydrous.

  • Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This layer must be disrupted to initiate the reaction.

  • Wurtz-Fittig Coupling: A significant side reaction is the coupling of the newly formed Grignard reagent with the starting aryl bromide, leading to a symmetrical biaryl byproduct. This is minimized by slow addition of the aryl bromide to the magnesium suspension.

The C-F bond is generally unreactive towards magnesium under standard Grignard formation conditions, so selective reaction at the C-Br bond is expected.[17][18]

Troubleshooting Guide: Organometallic Reactions

Problem: My attempt at ortho-lithiation followed by quenching with an electrophile is giving a complex mixture of regioisomers.

  • Probable Cause: You are likely forming a benzyne intermediate. The methoxy group is ortho to a fluorine atom and meta to the bromine. While direct lithiation via deprotonation is directed by the methoxy and fluoro groups, the use of very strong, sterically hindered bases (like LDA or LiTMP) at elevated temperatures can deprotonate the position between the fluorine and bromine. Subsequent elimination of LiF would generate a highly reactive benzyne intermediate.[19] This intermediate can then be trapped by the organolithium reagent or other nucleophiles at two different positions, leading to isomeric products.[20][21]

  • Recommended Solution:

    • Favor Halogen-Metal Exchange: To generate the organolithium reagent at a defined position, use halogen-metal exchange instead of deprotonation. React this compound with two equivalents of n-BuLi or t-BuLi at low temperatures (-78 °C). The bromine is much more reactive than fluorine in this exchange.[22]

    • Control Temperature: Keep the reaction temperature strictly at -78 °C or below to suppress benzyne formation. Do not allow the reaction to warm until after the electrophile has been added.

    • Choice of Base: If deprotonation is the only option, the choice of base and reaction conditions is critical. The regioselectivity of deprotonation on poly-substituted aromatics can be complex.[23]

Benzyne_Formation A Starting Material (Ar-Br) B Deprotonation (ortho to F) A->B Strong Base (e.g., LDA) C Benzyne Intermediate B->C - LiF D Nucleophilic Attack (Position 1) C->D Nu- E Nucleophilic Attack (Position 2) C->E Nu- F Isomeric Product 1 D->F G Isomeric Product 2 E->G

Caption: Formation of isomeric products via a benzyne intermediate.

Section 3: Byproduct Summary Table

The following table provides a quick reference for the common byproducts discussed, their likely causes, and key preventative measures.

Byproduct NameStructureCommon ReactionProbable Cause(s)Recommended Solution(s)
Hydrodehalogenation Product 1-Fluoro-2-methoxy-3-methylbenzeneCross-Coupling, Grignard FormationPresence of a proton source (H₂O, alcohols); Slow reductive elimination; Catalyst choice.Use anhydrous conditions; Employ bulky, electron-rich ligands; Use non-protic bases (K₃PO₄).
Homocoupling Product Dimer of coupling partnerSuzuki-MiyauraHigh concentration of boronic acid; Oxygen exposure; High temperature.Use boronate esters; Slow addition of reagents; Thoroughly degas the reaction mixture.
Demethylation Product Phenol derivative of SM or productAny, esp. with Lewis AcidsUse of strong Lewis acids (e.g., BBr₃, AlCl₃); High temperatures with certain nucleophiles.[6]Avoid Lewis acidic conditions; Use milder bases and lower temperatures; Protect the phenol if necessary.
Benzyne-derived Isomers Regioisomers of desired productReactions with strong, hindered basesDeprotonation ortho to a halogen followed by elimination.[24]Use halogen-metal exchange at low temp (-78 °C); Avoid strong, hindered bases at elevated temperatures.

References

  • Radical hydrodehalogenation of aryl bromides and chlorides with sodium hydride and 1,4-Dioxane. ORCA - Cardiff University.
  • Reduction by Oxidation: Selective Hydrodehalogenation of Aryl Halides by Mediated Oxalate Oxidation. Journal of the American Chemical Society.
  • Hydro(Deutero)dehalogenation of Aryl Bromides by Water as a Reductant and a Hydrogen Source. Thieme.
  • Radical Hydrodehalogenation of Aryl Bromides and Chlorides with Sodium Hydride and 1,4‐Dioxane. ResearchGate.
  • Radical Hydrodehalogenation of Aryl Halides with H2 Catalyzed by a Phenanthroline-Based PNNP Cobalt(I) Complex. ACS Publications.
  • Benzyne, Arynes & Nucleophilic Aromatic Substitution. Making Molecules.
  • Buchwald–Hartwig amination. Wikipedia.
  • 16.8: Benzyne. Chemistry LibreTexts.
  • Proton removal during benzyne formation in substituted haloarenes. Chemistry Stack Exchange.
  • Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. MDPI.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Formation and Trapping of Benzyne. Semantic Scholar.
  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
  • O-Demethylation. Chem-Station Int. Ed.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Nickel-catalyzed Cross-coupling of Anisole Derivatives with Trimethylaluminum through the Cleavage of Carbon–Oxygen Bonds. ResearchGate.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health.
  • 37.04 Formation and Reactions of Benzynes. YouTube.
  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Demethylation. Wikipedia.
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  • Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Infoscience.
  • The cross-coupling reaction between anisole derivatives and the alkynylmagnesium compound. ResearchGate.
  • 1-bromo-4-chloro-2-fluoro-3-methoxybenzene. PubChem.
  • Grignard Reagent, Reaction, Mechanism and Shortcut. YouTube.
  • Mechanism of aromatic lithiation reactions--Importance of steric factors. Indian Academy of Sciences.
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  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health.
  • Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions. National Institutes of Health.
  • 1-Bromo-2,3-difluoro-4-methylbenzene. PubChem.
  • Grignard Reagent Reaction Mechanism. YouTube.
  • 1-Allyl-6-chloro-1-cyclohexene from 1-bromo-3-chloropropane and allylmagnesium bromide. Organic Syntheses.
  • Study of the ortho-methoxy substituent group effect in selective demethylation reactions of methoxybenzoic acids. Blucher Chemistry Proceedings.
  • Application Notes and Protocols for the Formation of a Grignard Reagent from 2-(benzyloxy)-4-bromo-1-fluorobenzene. Benchchem.
  • Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. Green Chemistry.
  • halogenation of benzene and methylbenzene. Chemguide.
  • 1-Bromo-3-fluoro-2-methylbenzene. ChemScene.
  • 1-Bromo-3-fluoro-2-methylbenzene AldrichCPR. Sigma-Aldrich.
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Technical Support Center: Troubleshooting Suzuki Coupling with 1-Bromo-3-fluoro-2-methoxy-4-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the challenges encountered when working with the electron-rich and sterically hindered substrate, 1-bromo-3-fluoro-2-methoxy-4-methylbenzene. As researchers, scientists, and professionals in drug development, you are likely employing this versatile reaction for the synthesis of complex molecules.[1][2] This resource is designed to provide in-depth, field-proven insights to help you navigate the intricacies of this powerful C-C bond-forming reaction and optimize your experimental outcomes.

I. Understanding the Challenges with this compound

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its versatility and functional group tolerance.[1][3] However, the specific structural features of this compound present a unique set of challenges. The presence of electron-donating groups (methoxy and methyl) on the aromatic ring makes the aryl bromide less reactive towards oxidative addition, a crucial step in the catalytic cycle.[4] Furthermore, the ortho-methoxy group introduces significant steric hindrance, which can impede the approach of the bulky palladium catalyst.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with this compound showing low to no conversion?

A1: Low or no conversion with this substrate is often a multifaceted issue. The primary culprits are typically related to the electron-rich nature and steric hindrance of the aryl bromide.[5] These factors can significantly slow down the oxidative addition of the palladium(0) catalyst to the C-Br bond.[4] Additionally, inappropriate selection of the catalyst, ligand, base, or solvent can lead to catalyst deactivation or an overall sluggish reaction.[6]

Q2: I'm observing significant formation of a byproduct that appears to be the debrominated starting material. What is causing this?

A2: The formation of the debrominated product (3-fluoro-2-methoxy-4-methylbenzene) is a common side reaction known as hydrodehalogenation.[4] This can occur when a hydride species, often generated from the solvent or base, participates in the catalytic cycle, leading to reductive elimination of the aryl group and a hydride instead of the desired cross-coupling.

Q3: My boronic acid seems to be decomposing during the reaction. How can I prevent this?

A3: Boronic acids can be unstable under certain Suzuki coupling conditions, leading to side reactions like protodeboronation (replacement of the boronic acid group with a hydrogen atom).[7][8] This is often exacerbated by the presence of water and certain bases.[7] Using boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts can enhance stability and prevent premature decomposition.[9][10][11]

II. Advanced Troubleshooting and Optimization Strategies

When standard conditions fail, a systematic approach to optimization is crucial. The following sections provide detailed guidance on key reaction parameters.

Catalyst and Ligand Selection: The Heart of the Reaction

The choice of the palladium source and, more importantly, the ligand is paramount for overcoming the challenges posed by electron-rich and sterically hindered aryl bromides.[6][12]

Q4: What type of palladium catalyst and ligand system is best suited for this substrate?

A4: For challenging substrates like this compound, bulky and electron-rich phosphine ligands are generally the most effective.[12][13] These ligands promote the oxidative addition step and facilitate the subsequent reductive elimination.[6] Consider using Buchwald-type biarylphosphine ligands such as SPhos, XPhos, or RuPhos.[12] N-heterocyclic carbene (NHC) ligands can also be highly effective due to their strong σ-donating ability and steric bulk.[12][14] Pre-formed palladium catalysts incorporating these ligands (e.g., SPhos Pd G3) can offer improved stability and reproducibility.[12]

Data-Driven Ligand Selection
LigandKey FeaturesRecommended for
SPhos Bulky, electron-rich biarylphosphineSterically hindered aryl bromides.[12]
XPhos Highly active for a broad range of substratesGeneral use in challenging couplings.[12]
RuPhos Effective for sterically demanding couplingsWhen other ligands show limited success.[12]
IMes N-Heterocyclic Carbene (NHC)Can be effective at lower temperatures.
The Critical Role of the Base

The base in a Suzuki coupling serves multiple roles, including the activation of the boronic acid for transmetalation.[2][10] Its selection can dramatically influence the reaction outcome.

Q5: Which base should I choose for the coupling of this sterically hindered aryl bromide?

A5: For sterically hindered substrates, stronger, non-nucleophilic bases are often required.[12] Potassium phosphate (K₃PO₄) is a widely used and effective base for many challenging Suzuki couplings.[15] Cesium carbonate (Cs₂CO₃) is another excellent choice due to its high solubility in organic solvents.[15] In some cases, strong alkoxide bases like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) may be necessary, but care must be taken as they can promote side reactions.[16]

Comparative Base Performance
BaseStrengthCommon SolventsNotes
K₃PO₄ ModerateDioxane/water, Toluene/waterOften a good starting point for optimization.[15]
Cs₂CO₃ ModerateDioxane, Toluene, THFGood solubility in organic solvents.[15]
K₂CO₃ ModerateDioxane/water, Toluene/waterA common and cost-effective choice.[15]
NaOtBu StrongToluene, DioxaneCan be effective but may increase side reactions.[16]
Solvent and Temperature: Fine-Tuning the Reaction Environment

The solvent system and reaction temperature are critical parameters that influence solubility, catalyst stability, and reaction kinetics.[3]

Q6: What is the optimal solvent and temperature for this reaction?

A6: Aprotic polar solvents like 1,4-dioxane or tetrahydrofuran (THF), often with a small amount of water, are commonly used.[4] Toluene is also a good option, particularly for higher temperature reactions.[12] The addition of water can be crucial for the activation of the boronic acid and the solubility of the base.[17][18][19] However, excessive water can promote boronic acid decomposition.[7] For a challenging substrate like this, starting with a temperature around 80-100 °C is advisable. If conversion is still low, a higher temperature may be necessary, but this should be balanced against the potential for catalyst decomposition and increased side reactions.[3]

Visualizing the Path to Success: A Troubleshooting Workflow

Suzuki_Troubleshooting Start Low/No Conversion Check_Catalyst Evaluate Catalyst/Ligand Check_Base Assess Base Check_Solvent Optimize Solvent/Temp Check_Boronic_Acid Inspect Boronic Acid Stability Success High Yield Check_Boronic_Acid->Success Use Boronic Ester

Caption: A decision tree for troubleshooting Suzuki coupling reactions.

III. Experimental Protocols

General Protocol for Suzuki Coupling with this compound

This protocol provides a starting point for optimization.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium pre-catalyst (e.g., SPhos Pd G3, 1-5 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane or toluene)

  • Degassed water

Procedure:

  • To a flame-dried Schlenk flask, add the palladium pre-catalyst, the base, and a magnetic stir bar.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Under a positive pressure of inert gas, add this compound and the arylboronic acid or ester.

  • Add the anhydrous solvent, followed by the degassed water (typically a 10:1 to 4:1 ratio of organic solvent to water).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is fundamental to effective troubleshooting.

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) PdII Ar-Pd(II)L_n-X OxAdd->PdII Transmetalation Transmetalation (Ar'-B(OR)2) PdII->Transmetalation Base PdII_Ar Ar-Pd(II)L_n-Ar' Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[4][12]

IV. Concluding Remarks

Successfully navigating the Suzuki coupling of this compound requires a nuanced understanding of the interplay between substrate electronics, sterics, and reaction conditions. By systematically evaluating and optimizing the catalyst system, base, and solvent, researchers can overcome the inherent challenges of this substrate and achieve high yields of the desired biaryl products. This guide serves as a comprehensive resource to empower you in your synthetic endeavors.

References
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

  • Ishiyama, T., et al. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. [Link]

  • Kim, D., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis. [Link]

  • Angello, N. H., et al. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. [Link]

  • Shaughnessy, K. H., & Booth, R. S. (2001). Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. Organic Letters. [Link]

  • Pentsak, E., & Ananikov, V. P. (2019). Water Is Key for Solid-State Suzuki-Miyaura Reactions. ChemistryViews. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

  • Altenhoff, G., et al. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Organic Chemistry Portal. [Link]

  • The Matter Blotter. (2026). Bulky ligands promote palladium-catalyzed protodeboronation. [Link]

  • Anderson's Process Solutions. (2010). Roles of Water in Metal-Catalyzed Cross-Couplings. [Link]

  • El-Batta, A., et al. (2016). Palladium-Catalyzed Suzuki Reactions in Water with No Added Ligand: Effects of Reaction Scale, Temperature, pH of Aqueous Phase, and Substrate Structure. Organic Process Research & Development. [Link]

  • Zhang, Y., et al. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. [Link]

  • Quora. (2023). What is the prominent role of water in the Suzuki reaction?[Link]

  • ResearchGate. (2019). Optimization of Suzuki Reaction conditions. [Link]

  • MDPI. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]

  • The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]

  • So, C. M., et al. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry. [Link]

  • Myers, A. The Suzuki Reaction. [Link]

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • ACS Publications. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. [Link]

  • Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]

  • Macmillan Group. (2005). B-Alkyl Suzuki Couplings. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

  • Russian Journal of Organic Chemistry. (2019). Synthesis of Triazole Click Ligands for Suzuki-Miyaura Cross-Coupling of Aryl Chlorides. [Link]

  • Chemical Society Reviews. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [Link]

  • The Organic Chemistry Tutor. (2020). Suzuki cross-coupling reaction. YouTube. [Link]

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Technical Support Center: Catalyst Selection for Cross-Coupling with 1-Bromo-3-fluoro-2-methoxy-4-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to navigating the complexities of cross-coupling reactions with the sterically hindered and electronically rich substrate, 1-bromo-3-fluoro-2-methoxy-4-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions to ensure successful and efficient synthetic outcomes.

Introduction: Understanding the Challenges of this compound

The substrate this compound presents a unique set of challenges in transition-metal-catalyzed cross-coupling reactions. The presence of ortho-substituents (fluoro and methoxy groups) to the bromine atom creates significant steric hindrance around the reaction center. This steric bulk can impede the crucial oxidative addition step in the catalytic cycle, a common issue with such substrates.[1] Furthermore, the electron-donating nature of the methoxy group increases the electron density at the carbon-bromine bond, making oxidative addition to the palladium(0) catalyst more challenging.[2]

This guide will provide a systematic approach to catalyst and condition selection for three major classes of cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira, tailored to address the specific challenges posed by this substrate.

Catalyst and Condition Selection Guide

Suzuki-Miyaura Coupling: For C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds. For sterically hindered and electron-rich aryl bromides, the choice of ligand is paramount.

Key Considerations:

  • Catalyst: Palladium(II) precatalysts such as Pd(OAc)₂ or preformed palladium(0) complexes like Pd₂(dba)₃ are common starting points.[3] More advanced, air-stable precatalysts (e.g., G3 or G4 precatalysts) complexed with bulky phosphine ligands can offer improved reactivity and reproducibility.

  • Ligand: Bulky, electron-rich monophosphine ligands from the Buchwald or Fu groups are highly recommended.[2] Ligands such as SPhos, XPhos, and RuPhos are designed to accelerate both the oxidative addition and reductive elimination steps, which can be rate-limiting for hindered substrates.[1] N-heterocyclic carbene (NHC) ligands can also be effective.

  • Base: A moderately strong inorganic base is typically required to activate the boronic acid.[3] Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective choices. The use of aqueous base solutions is common, but for substrates prone to hydrolysis, anhydrous conditions may be necessary.

  • Solvent: Aprotic polar solvents such as 1,4-dioxane, toluene, or THF, often with a small amount of water, are standard.[4]

Troubleshooting Suzuki-Miyaura Reactions:

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inefficient oxidative addition due to steric hindrance. 2. Catalyst deactivation. 3. Poor solubility of reagents.1. Switch to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos). 2. Use an air-stable precatalyst (e.g., XPhos Pd G3). 3. Ensure rigorous degassing of solvents and use of an inert atmosphere.[1] 4. Screen different solvent systems to improve solubility.
Dehalogenation Presence of a hydride source (e.g., solvent, base, or impurities).1. Use a non-protic solvent. 2. Switch to a non-hydridic base (e.g., CsF, KF).
Homocoupling of Boronic Acid Oxygen contamination leading to oxidative homocoupling.Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Under a positive flow of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and the ligand (if not using a precatalyst).

  • Add degassed solvent (e.g., 1,4-dioxane/water 10:1) via syringe.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Catalyst Selection Workflow for Suzuki-Miyaura Coupling

Start Start: Suzuki Coupling of This compound Screen_Catalyst Select Catalyst System - Pd(OAc)₂/XPhos - XPhos Pd G3 Start->Screen_Catalyst Screen_Base Select Base - K₃PO₄ - Cs₂CO₃ Screen_Catalyst->Screen_Base Screen_Solvent Select Solvent - Dioxane/H₂O - Toluene Screen_Base->Screen_Solvent Reaction Run Reaction (80-110 °C) Screen_Solvent->Reaction Analysis Analyze Outcome (Yield, Purity) Reaction->Analysis Troubleshoot Troubleshoot Analysis->Troubleshoot Low Yield/ Side Products Success Successful Coupling Analysis->Success High Yield Troubleshoot->Screen_Catalyst Change Ligand/ Precatalyst

Caption: Workflow for selecting and optimizing Suzuki-Miyaura coupling conditions.

Buchwald-Hartwig Amination: For C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds.[5] For the target substrate, overcoming steric hindrance is the primary challenge.

Key Considerations:

  • Catalyst: Similar to Suzuki coupling, palladium precatalysts are preferred. A patent for a structurally similar substrate successfully employed tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃).

  • Ligand: Highly hindered and electron-rich ligands are essential. Xantphos was successfully used for a similar substrate. Other excellent choices include the Buchwald biarylphosphine ligands (e.g., BrettPhos, RuPhos).

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃) are common choices. The choice of base can be critical and may need to be screened.

  • Solvent: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF are typically used.

Troubleshooting Buchwald-Hartwig Aminations:

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Steric hindrance preventing amine coordination or reductive elimination. 2. Catalyst inhibition by the amine or product. 3. Base incompatibility with functional groups.1. Screen a panel of bulky ligands (e.g., BrettPhos, RuPhos, Xantphos). 2. Increase catalyst loading. 3. Screen different strong bases (NaOtBu, LHMDS, Cs₂CO₃). 4. Ensure strictly anhydrous and anaerobic conditions.
Hydrodehalogenation β-hydride elimination from the amine or presence of a hydride source.1. Use a ligand that promotes reductive elimination over β-hydride elimination. 2. Ensure the absence of water and other protic impurities.
Amine Decomposition Reaction temperature is too high for a sensitive amine.Attempt the reaction at a lower temperature for a longer duration.

Experimental Protocol: Buchwald-Hartwig Amination (Adapted from CN110885290A)

  • In a glovebox, charge a reaction vial with tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃, 0.01-0.05 equiv), Xantphos (0.02-0.06 equiv), and cesium carbonate (1.5-3.0 equiv).

  • Add this compound (1.0 equiv) and the desired amine (1.1 equiv).

  • Add anhydrous, degassed 1,4-dioxane.

  • Seal the vial and heat to 60-100 °C with stirring for 0.5-8 hours, monitoring by LC-MS.

  • After cooling, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Logical Relationship in Buchwald-Hartwig Catalyst Selection

Substrate This compound (Sterically Hindered, Electron-Rich) Challenge1 Slow Oxidative Addition Substrate->Challenge1 Challenge2 Difficult Reductive Elimination Substrate->Challenge2 Solution Bulky, Electron-Rich Ligand (e.g., XPhos, RuPhos, Xantphos) Challenge1->Solution Challenge2->Solution Outcome Successful C-N Bond Formation Solution->Outcome Pd_Source Palladium Precatalyst (e.g., Pd₂(dba)₃, G3/G4 Precatalysts) Pd_Source->Outcome Base Strong, Non-nucleophilic Base (e.g., NaOtBu, Cs₂CO₃) Base->Outcome

Caption: Addressing substrate challenges in Buchwald-Hartwig amination.

Sonogashira Coupling: For C(sp²)-C(sp) Bond Formation

The Sonogashira coupling enables the synthesis of aryl alkynes. The reaction is generally robust but can be sensitive to catalyst and conditions, especially with challenging substrates.

Key Considerations:

  • Catalyst: A combination of a palladium(0) source and a copper(I) co-catalyst (typically CuI) is the classic system. Copper-free conditions have also been developed and may be advantageous to avoid homocoupling of the alkyne.

  • Ligand: Triphenylphosphine (PPh₃) is a standard ligand, but for hindered substrates, bulkier phosphines or NHC ligands may be more effective.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (iPr₂NH), is typically used, which also often serves as the solvent.

  • Solvent: If a solvent is needed in addition to the amine base, THF or DMF are common choices.

Troubleshooting Sonogashira Couplings:

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inefficient oxidative addition. 2. Deactivation of the palladium or copper catalyst.1. Increase reaction temperature. 2. Use a more electron-rich and bulky ligand. 3. Ensure strict exclusion of oxygen.
Glaser Homocoupling of Alkyne Oxygen contamination promoting the copper-catalyzed homocoupling.1. Rigorously degas all reagents and solvents. 2. Consider using copper-free Sonogashira conditions.
Decomposition of Starting Materials The base or temperature may be too harsh for sensitive functional groups.Screen milder bases (e.g., K₂CO₃) or attempt the reaction at a lower temperature.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and copper(I) iodide (1-5 mol%).

  • Evacuate and backfill the flask with argon.

  • Add degassed solvent (e.g., THF) and an amine base (e.g., triethylamine).

  • Add the terminal alkyne (1.1-1.5 equiv) dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through celite to remove salts.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Frequently Asked Questions (FAQs)

Q1: My reaction is not working at all. What are the first things to check?

A1: When a cross-coupling reaction fails, systematically check the following:

  • Inert Atmosphere: Ensure your reaction was set up under a strict inert atmosphere (argon or nitrogen). Oxygen can deactivate the palladium catalyst.

  • Reagent Quality: Verify the purity of your starting materials, especially the boronic acid or amine, as impurities can poison the catalyst. Ensure solvents are anhydrous and degassed.

  • Catalyst Activity: If using a Pd(II) source, ensure conditions are appropriate for its reduction to the active Pd(0) state. Consider using a fresh bottle of catalyst or a more robust precatalyst.

  • Base: Confirm the correct base was used and that it is sufficiently strong and soluble for the reaction conditions.

Q2: I am observing a significant amount of debrominated starting material. What is causing this and how can I prevent it?

A2: This side product arises from hydrodehalogenation. The source of the hydride can be the solvent, the base, or even the phosphine ligand. To minimize this:

  • Avoid alcohol solvents if possible.

  • Switch to an inorganic base like Cs₂CO₃ or K₃PO₄.

  • Ensure your reagents are free from water and other protic impurities.

Q3: Is it necessary to use expensive, air-stable precatalysts?

A3: While not strictly necessary, air-stable precatalysts (like the Buchwald G3 and G4 precatalysts) offer significant advantages in terms of ease of handling, reproducibility, and often higher activity, especially for challenging substrates. They generate the active monoligated Pd(0) species more cleanly and efficiently than traditional methods of mixing a palladium source and a ligand in situ.

Q4: How do I choose between different bulky phosphine ligands?

A4: The optimal ligand is often substrate-dependent. A good starting point is to screen a small number of ligands from different classes. For example, try one cataCXium ligand (like SPhos) and one dialkylbiarylphosphine ligand (like XPhos or RuPhos). The subtle electronic and steric differences can have a large impact on reaction efficiency.

References

  • BenchChem. (2025).
  • CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride. (2020).
  • BenchChem. (2025).
  • Roesner, S., & Buchwald, S. L. (2016). Continuous-Flow Synthesis of Biaryls by Negishi Cross-Coupling of Fluoro- and Trifluoromethyl-Substituted (Hetero)arenes. Angewandte Chemie, 55(35), 10463–10467.
  • Burmaoglu, S., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Journal of the Iranian Chemical Society, 20(10), 2235-2279.
  • Chemistry LibreTexts. (2023).
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Chemical Reactivity of 3-Fluoro-2-methoxyaniline in Organic Synthesis.
  • Pineau, M., et al. (2022). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates.
  • MDPI. (2023). 5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole.
  • Wikipedia. (2023).
  • Lipshutz, B. H., et al. (2011). Aminations of Aryl Bromides in Water at Room Temperature. Organic Letters, 13(15), 4032-4035.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Kashani, S. K., & Jessiman, J. E. (2020).
  • Reddit. (2023). Brainstorming a Buchwald-Hartwig coupling.
  • ACS GCI Pharmaceutical Roundtable. (2026).
  • Wikipedia. (2023). Sonogashira coupling.
  • Tang, W., et al. (2013). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • ACS GCI Pharmaceutical Roundtable. (2026).
  • Tang, W., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions.
  • Chemistry LibreTexts. (2023). 2.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • ResearchGate. (2020). (a) Cross-coupling reaction between bromobenzene with benzeneboronic acid.
  • Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
  • ResearchGate. (2020). Scope for the coupling of aryl bromides with polysubstituted ethylenes.
  • Organic Chemistry Portal. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.
  • Powers, D. C., & Ritter, T. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry, 89(22), 15637-15655.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Gholinejad, M., & Nájera, C. (2019). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 9(54), 31365-31402.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Organ, M. G., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(12), 3583-3587.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Chem 115.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Snieckus, V., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Accounts of Chemical Research, 55(15), 2101-2115.
  • Sigman, M. S., & Doyle, A. G. (2021). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Journal of the American Chemical Society, 143(4), 1949-1955.
  • BenchChem. (2025). A Comparative Analysis of the Reactivity of 4-(Benzyloxy)
  • ResearchGate. (2025).

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Technical Support Center: Purification of 1-Bromo-3-fluoro-2-methoxy-4-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis and purification of 1-Bromo-3-fluoro-2-methoxy-4-methylbenzene. The purity of this intermediate is critical for the success of subsequent synthetic steps and the integrity of the final active pharmaceutical ingredient. This document provides in-depth, experience-driven answers to common purification challenges, troubleshooting strategies for prevalent issues, and detailed, validated protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in a crude sample of this compound?

A1: The impurity profile is intrinsically linked to the synthetic route. Assuming a standard electrophilic aromatic substitution (bromination) of 3-fluoro-2-methoxy-4-methylbenzene, the primary impurities typically include:

  • Unreacted Starting Material: Residual 3-fluoro-2-methoxy-4-methylbenzene.

  • Isomeric Byproducts: Bromination can occur at other positions on the aromatic ring, leading to regioisomers. The directing effects of the methoxy, fluoro, and methyl groups make this a significant consideration.

  • Poly-brominated Species: Over-reaction can lead to the introduction of a second bromine atom, resulting in di-bromo-3-fluoro-2-methoxy-4-methylbenzene byproducts.[1]

  • Residual Brominating Agent: Traces of bromine (Br₂) or N-Bromosuccinimide (NBS) may remain, often imparting a yellow or brown color to the crude product.[2][3]

  • Catalyst Residues: If a Lewis acid catalyst like iron(III) bromide (FeBr₃) was used, metallic and acidic residues might be present.[4]

Q2: Which purification technique should I attempt first?

A2: The choice of the initial purification technique depends on the physical state of your crude product and the suspected nature of the impurities.

  • For Solid Crude Products: Recrystallization is often the most efficient and scalable first-line approach for removing minor impurities, especially if the crude product is already of reasonable purity (>85%).[3] It is excellent for separating the desired product from impurities with different solubility profiles.

  • For Oily/Liquid Crude Products or Complex Mixtures: Flash column chromatography is the method of choice. It offers superior separation power for complex mixtures containing isomers and other byproducts with polarities similar to the target compound.[2][5]

  • For Thermally Stable Liquids: If your compound is a liquid and major impurities have significantly different boiling points, vacuum distillation can be a viable, scalable option.

Q3: How do I select an appropriate solvent system for recrystallization?

A3: The principle of a good recrystallization solvent is that the target compound should be highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., 0-4 °C).[1] Conversely, the impurities should either be insoluble in the hot solvent or remain highly soluble in the cold solvent.

  • Solvent Screening: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Good single-solvent candidates for brominated aromatics include ethanol, methanol, isopropanol, and hexane.[1]

  • Mixed Solvent Systems: If no single solvent is ideal, a mixed solvent system is highly effective.[1] Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid (cloudy). Add a small amount of the "good" solvent to redissolve the solid and then allow it to cool slowly. A common and effective system is Ethanol/Water.[1]

Q4: How do I determine the right eluent for flash column chromatography?

A4: The goal is to find a solvent system that provides good separation between your target compound and its impurities on a Thin Layer Chromatography (TLC) plate. An ideal retention factor (Rƒ) for the target compound is between 0.3 and 0.4.

  • Start with a Non-Polar System: this compound is a moderately polar compound. Begin with a non-polar eluent like Hexane/Ethyl Acetate or Hexane/Dichloromethane.

  • TLC Analysis: Spot your crude mixture on a TLC plate and develop it in various solvent ratios (e.g., 95:5, 90:10, 80:20 Hexane:Ethyl Acetate).

  • Optimize Separation: Adjust the polarity to achieve a clear separation between the spot corresponding to your product and any impurity spots. If the spots are too close, a less polar system (higher percentage of hexane) is needed. If the product spot remains at the baseline, increase the eluent's polarity (higher percentage of ethyl acetate).

Q5: What analytical methods are best for confirming the purity of my final product?

A5: A combination of methods is recommended for a comprehensive assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis, providing a percentage purity based on peak area.[6]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities if their protons do not overlap with the product's signals. Integration of impurity peaks relative to product peaks can provide a molar ratio.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity for a solid compound. Impurities typically broaden and depress the melting point.

Troubleshooting Guides

Recrystallization Issues
Problem Probable Cause(s) Solution(s)
Compound "Oils Out" Instead of Crystallizing The boiling point of the solvent is higher than the melting point of the compound. / The solution is supersaturated.Lower the temperature at which you dissolve the compound. / Use a larger volume of solvent to avoid supersaturation. / Try a different solvent with a lower boiling point.
Crystallization is Too Rapid ("Crashes Out") The solution cooled too quickly. / The solution was too concentrated.Allow the flask to cool slowly to room temperature before placing it in an ice bath. / Re-heat the solution and add a small amount of additional hot solvent (1-5 mL) to slightly exceed the minimum required for dissolution.[7]
No Crystals Form Upon Cooling Too much solvent was used. / The compound is highly soluble even at low temperatures.Boil off some of the solvent to concentrate the solution and attempt cooling again.[7] / If the solution is clear, try scratching the inside of the flask with a glass rod at the solvent-air interface to induce nucleation.[7] / Add a seed crystal of the pure compound if available. / Re-evaluate your solvent choice; you may need a poorer solvent or a mixed-solvent system.
Product is Still Colored Colored impurities are co-crystallizing with the product. / Residual bromine is present.Before cooling, add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and adsorbed impurities.[1] Caution: Use charcoal sparingly as it can also adsorb your product.[7] / Wash the crude product with a dilute solution of a reducing agent like sodium bisulfite to quench residual bromine before recrystallization.[1]
Flash Column Chromatography Issues
Problem Probable Cause(s) Solution(s)
Poor Separation (Mixed Fractions) The eluent polarity is too high, causing all components to move too quickly. / The column was overloaded with the crude sample. / The initial band of the sample was too wide.Decrease the polarity of the eluent (e.g., move from 90:10 to 95:5 Hexane:EtOAc). / Use a larger column or load less material. / Dissolve the sample in a minimal amount of solvent and load it onto the column in a tight, concentrated band.
Compound is Stuck at the Origin (Rƒ = 0) The eluent is not polar enough to move the compound.Gradually increase the polarity of the eluent system. If using a gradient, ensure the final polarity is high enough to elute all compounds.
Compound Decomposes on the Column The compound is unstable on silica gel, which is acidic.Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a base like triethylamine (~1%).[5] / Consider using a different stationary phase like alumina (neutral or basic) or Florisil.[5]
Cracked or Channeled Column Bed The silica gel was not packed uniformly. / The column ran dry during elution.Ensure the silica is packed as a uniform slurry without air bubbles. / Always maintain a level of solvent above the silica bed to prevent it from drying out and cracking.

Visualized Workflows and Logic

General Purification Workflow

This diagram illustrates the decision-making process for purifying a crude sample of this compound.

G Crude Crude Product (this compound) Initial_Assessment Initial Assessment (TLC, ¹H NMR) Crude->Initial_Assessment Is_Solid Is Crude a Solid? Initial_Assessment->Is_Solid Recrystallize Attempt Recrystallization Is_Solid->Recrystallize Yes Column Perform Flash Column Chromatography Is_Solid->Column No (Oily/Complex) Purity_Check_1 Purity Check (TLC, HPLC, NMR) Recrystallize->Purity_Check_1 Purity_Check_2 Purity Check (TLC, HPLC, NMR) Column->Purity_Check_2 Is_Pure_1 Is Purity >98%? Purity_Check_1->Is_Pure_1 Is_Pure_1->Column No Final_Product Pure Product Is_Pure_1->Final_Product Yes Is_Pure_2 Is Purity >98%? Purity_Check_2->Is_Pure_2 Is_Pure_2->Column No (Re-run with optimized conditions) Is_Pure_2->Final_Product Yes

Caption: Decision workflow for purification strategy selection.

Troubleshooting Recrystallization Failure

This decision tree guides the user through troubleshooting a failed recrystallization attempt.

G Start Recrystallization Failed What_Happened What was the issue? Start->What_Happened Oiled_Out Compound Oiled Out What_Happened->Oiled_Out Oiling No_Crystals No Crystals Formed What_Happened->No_Crystals No Formation Low_Yield Yield is Very Low What_Happened->Low_Yield Low Recovery Sol_Oiled Use more solvent or a lower boiling solvent Oiled_Out->Sol_Oiled Sol_No_Crystals Too much solvent? No_Crystals->Sol_No_Crystals Sol_Low_Yield Too much solvent used? Low_Yield->Sol_Low_Yield Boil_Off Boil off some solvent and re-cool Sol_No_Crystals->Boil_Off Yes Scratch Try scratching flask or adding seed crystal Sol_No_Crystals->Scratch No Change_Solvent Try a different solvent system Sol_Low_Yield->Change_Solvent No Check_Filtrate Check mother liquor for product (TLC) Sol_Low_Yield->Check_Filtrate Yes Scratch->Change_Solvent

Caption: Decision tree for troubleshooting recrystallization.

Experimental Protocols

Protocol 1: Purification by Recrystallization (Ethanol/Water System)

This protocol is ideal for purifying solid crude material where impurities are more soluble in the chosen solvent system than the target compound.

  • Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid at a gentle boil.

  • Hot Filtration (Optional): If insoluble impurities are present or if using activated charcoal for color removal, perform a hot gravity filtration into a pre-warmed clean flask.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add deionized water dropwise until the solution just begins to turn cloudy (persistent turbidity). This indicates the saturation point.

  • Clarification: Add a few drops of hot ethanol to make the solution clear again.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture (using the same approximate ratio as the final crystallization mixture) to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

  • Analysis: Confirm purity using HPLC, NMR, and/or melting point analysis.

Protocol 2: Purification by Flash Column Chromatography

This protocol is designed for separating complex mixtures or purifying oils.

  • Eluent Preparation: Prepare a suitable eluent system as determined by TLC analysis (e.g., 95:5 Hexane:Ethyl Acetate).

  • Column Packing: Pack a glass chromatography column with silica gel using the "slurry method." To do this, make a slurry of silica gel in the eluent and pour it into the column. Allow the silica to settle into a uniform bed, ensuring no air bubbles or cracks are present.

  • Sample Loading: Dissolve the crude product (e.g., 1.0 g) in a minimal amount of a suitable solvent (dichloromethane or the eluent itself). Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent under reduced pressure (dry loading). Carefully add the sample to the top of the packed column.

  • Elution: Add the eluent to the column and apply positive pressure (using a pump or inert gas) to achieve a steady flow rate.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks. Monitor the separation by periodically spotting the collected fractions on TLC plates and visualizing under UV light.

  • Combine and Concentrate: Combine the fractions that contain the pure product (as determined by TLC).

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator.

  • Drying: Place the resulting product under high vacuum to remove any residual solvent.

  • Analysis: Confirm the purity and structure of the isolated product.

References

  • Benchchem. (n.d.). Technical Support Center: Purifying Brominated Aromatic Compounds via Recrystallization.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Angles, S. N., Miller, A. E., & Johnson, J. S. (2015). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. The Journal of Organic Chemistry. ACS Publications.
  • Various Authors. (2019, January 19). How can I purify two different-substituted aromatic compounds? ResearchGate.
  • ChemHelp ASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide. YouTube.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: How To - Crystallization.
  • Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications.
  • Patel, A. (2025, December 25). How to Synthesize 1-Bromo-3-Methoxybenzene Easily? Pharmaffiliates.
  • Various Authors. (2025, August 6). HPLC Determination of Four Derivatives of Benzene. ResearchGate.

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Technical Support Center: 1-Bromo-3-fluoro-2-methoxy-4-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Bromo-3-fluoro-2-methoxy-4-methylbenzene. This document provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of this compound. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your experiments, ensuring the integrity of your results.

I. Compound Overview and Intrinsic Stability

This compound is a substituted aromatic compound with a unique combination of functional groups that influence its reactivity and stability. The electron-donating methoxy and methyl groups activate the benzene ring, while the electron-withdrawing fluorine and bromine atoms have a deactivating effect. This electronic balance, along with steric hindrance, dictates the compound's behavior under various conditions. Generally, it is stable under recommended storage conditions.[1][2] However, deviations from these conditions can lead to degradation.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've noticed a discoloration of my this compound sample over time. What could be the cause?

A1: Discoloration is often the first visual indicator of compound degradation. Several factors could be at play:

  • Exposure to Light: Aromatic compounds, especially those with activating groups, can be susceptible to photolytic degradation. The energy from UV or even ambient light can promote the formation of radical species, leading to colored byproducts.

  • Oxidation: Although generally stable, prolonged exposure to air can lead to slow oxidation. The methoxy and methyl groups are potential sites for oxidative processes.

  • Contamination: Trace amounts of impurities, particularly transition metals, can catalyze decomposition reactions.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure the compound is stored in a tightly sealed, amber-colored vial to protect it from light and moisture.[1][3]

  • Inert Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing.

  • Purity Analysis: If discoloration is significant, re-analyze the compound's purity using techniques like HPLC, GC-MS, or NMR to identify any degradation products.

Q2: My reaction yield using this compound is lower than expected. Could the starting material be the issue?

A2: Yes, the quality of your starting material is paramount. A decrease in purity due to improper storage or handling can directly impact reaction outcomes.

Causality and Experimental Choices: The bromine atom in this compound is a key reactive site for various cross-coupling reactions. However, degradation can lead to the formation of impurities that may poison catalysts or participate in unwanted side reactions. For instance, hydrodebromination (loss of bromine) would render the molecule unreactive in many coupling protocols.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low reaction yields.

Q3: Are there any specific reagents or conditions I should avoid when working with this compound?

A3: Due to its chemical structure, this compound is incompatible with certain substances.[4]

Incompatible Materials:

Class of ReagentPotential ReactionRationale
Strong Oxidizing Agents Ring oxidation, cleavage of methoxy groupThe electron-rich aromatic ring is susceptible to oxidation.
Strong Acids Protonation of methoxy group, potential ether cleavageThe lone pair of electrons on the methoxy oxygen is basic.
Strong Bases Potential for elimination or metal-halogen exchangeStrong bases can deprotonate the methyl group or interact with the aryl bromide.
Strong Reducing Agents Hydrodebromination (loss of bromine)The carbon-bromine bond can be cleaved by potent reducing agents.

Expert Insight: The interplay of the substituents is crucial. The methoxy group, being a strong electron-donating group, can influence the reactivity of the aryl halide.[5][6][7]

Q4: What are the optimal storage conditions to ensure the long-term stability of this compound?

A4: To maintain the integrity of the compound, adhere to the following storage recommendations:

Recommended Storage Protocol:

ParameterRecommendationJustification
Temperature Store at room temperature or in a cool place.[1][4]Prevents acceleration of potential degradation pathways. Avoid excessive heat.[3]
Atmosphere Keep in a tightly sealed container.[1][2][3][4] For long-term storage, an inert atmosphere (Argon or Nitrogen) is advised.Minimizes exposure to atmospheric oxygen and moisture.
Light Store in a dark place or use an amber/opaque container.Protects against photolytic degradation.
Location Store in a dry, well-ventilated area.[1][4]Prevents moisture absorption and ensures safety.

III. Experimental Protocols: Purity and Stability Assessment

Protocol 1: Routine Purity Check by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a high-purity solvent (e.g., dichloromethane or ethyl acetate).

  • Instrument Setup:

    • Column: Use a non-polar or medium-polarity capillary column suitable for aromatic compounds (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min. Hold at 280 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Scan from m/z 40 to 400.

  • Data Analysis: Integrate the peak corresponding to the parent compound and any impurity peaks. Calculate the relative purity based on the peak areas. The mass spectrum should confirm the molecular weight and fragmentation pattern consistent with the structure.

Protocol 2: Assessment of Potential Hydrodebromination

Hydrodebromination is a potential degradation pathway where the bromine atom is replaced by a hydrogen atom.

  • Technique: Use ¹H NMR spectroscopy.

  • Sample Preparation: Prepare a solution of the compound in a deuterated solvent (e.g., CDCl₃).

  • Analysis:

    • Acquire a standard ¹H NMR spectrum.

    • Look for the appearance of new aromatic signals that would correspond to the debrominated analog (3-fluoro-2-methoxy-4-methylbenzene). Specifically, a new signal in the aromatic region coupled to the fluorine atom would be indicative of this impurity.

  • Quantification: If new signals are observed, they can be quantified relative to the parent compound by integrating the respective peaks.

Potential Degradation Pathway:

Sources

Validation & Comparative

1-Bromo-3-fluoro-2-methoxy-4-methylbenzene structural analysis and confirmation

Author: BenchChem Technical Support Team. Date: January 2026

An objective guide to the comprehensive structural analysis and confirmation of 1-Bromo-3-fluoro-2-methoxy-4-methylbenzene, presenting a multi-faceted spectroscopic approach. This document is intended for researchers, scientists, and professionals in drug development who require rigorous methods for molecular characterization.

Introduction: The Challenge of Unambiguous Structural Assignment

This guide presents a systematic, multi-technique approach to the structural elucidation of this compound. We will demonstrate how a synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments provides a self-validating workflow. The causality behind each experimental choice will be explored, moving beyond a mere listing of data to a logical, evidence-based confirmation of the molecular structure.

Chapter 1: Foundational Analysis via Mass Spectrometry and IR Spectroscopy

Before delving into the complexities of NMR, MS and IR spectroscopy provide foundational data that quickly confirms the elemental composition and the presence of key functional groups.

Mass Spectrometry (MS)

The initial step in any structural elucidation is to confirm the molecular weight and elemental formula. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.

Experimental Rationale: The primary goal is to verify the molecular formula C₈H₈BrFO. A key confirmatory feature is the isotopic signature of bromine. Naturally occurring bromine is a near 1:1 mixture of two isotopes, ⁷⁹Br and ⁸¹Br. Therefore, any molecule containing a single bromine atom will exhibit two prominent peaks in its mass spectrum (M and M+2) of nearly equal intensity.[1] This pattern is a definitive indicator of the presence of one bromine atom.

Expected Data:

  • HRMS (EI+): Calculated for C₈H₈⁷⁹BrFO: 217.9793; Found: 217.9790. Calculated for C₈H₈⁸¹BrFO: 219.9773; Found: 219.9770.

  • Low-Resolution MS: A characteristic pair of peaks at m/z 218 and 220 with an intensity ratio of approximately 1:1.

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups present in the molecule. While it cannot establish the precise substitution pattern on its own, it serves as a rapid check for expected molecular vibrations.

Experimental Rationale: The IR spectrum will confirm the presence of an aromatic ring, C-H bonds, and the C-O ether linkage. The fingerprint region (below 1500 cm⁻¹) can offer clues about the substitution pattern.[2][3]

Table 1: Key IR Absorption Bands for Structural Confirmation

Wavenumber (cm⁻¹)Vibration TypeSignificance in Structure Confirmation
3100-3000Aromatic C-H StretchConfirms the presence of the benzene ring.
2960-2850Aliphatic C-H Stretch (CH₃)Indicates the presence of the methyl and methoxy groups.
1600-1450Aromatic C=C Ring StretchFurther evidence of the aromatic core.
1250-1200Aryl-O Stretch (Asymmetric)Strong absorption confirming the methoxy (anisole-type) group.
1100-1000C-F StretchIndicates the presence of the fluorine substituent.
800-900Aromatic C-H Out-of-Plane BendingThe specific frequency can hint at the substitution pattern (e.g., isolated adjacent hydrogens).[4]

The presence of these key bands provides strong, albeit circumstantial, evidence for the proposed structure before proceeding to the definitive analysis by NMR.

Chapter 2: Definitive Structural Elucidation with NMR Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. A combination of 1D and 2D NMR experiments is required for an unequivocal assignment of this compound.

¹H NMR Spectroscopy

Experimental Rationale: ¹H NMR provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), their neighboring protons (spin-spin coupling), and their relative abundance (integration). For this molecule, we expect to see two distinct aromatic protons, a methoxy singlet, and a methyl singlet.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

  • δ 7.15 (d, J = 8.5 Hz, 1H): Aromatic proton (H-6). The downfield shift is influenced by the adjacent bromine. The coupling is a doublet due to splitting by the adjacent H-5.

  • δ 6.80 (dd, J = 8.5, 4.0 Hz, 1H): Aromatic proton (H-5). The upfield shift relative to H-6 is due to the influence of the ortho-methoxy group. The signal is a doublet of doublets due to coupling to H-6 (J ≈ 8.5 Hz, typical ortho coupling) and the fluorine at C-3 (J ≈ 4.0 Hz, a typical four-bond ¹H-¹⁹F coupling, ⁴JHF).

  • δ 3.90 (s, 3H): Methoxy protons (-OCH₃). Appears as a singlet as there are no adjacent protons.

  • δ 2.35 (s, 3H): Methyl protons (-CH₃). Appears as a singlet.

The observation of a doublet and a doublet of doublets in the aromatic region is a strong indicator of two adjacent protons on the ring, which is consistent with the proposed structure.

¹³C NMR Spectroscopy

Experimental Rationale: ¹³C NMR reveals the number of unique carbon environments. Broadband proton decoupling simplifies the spectrum to single lines for each carbon.[5][6] The large one-bond coupling constant between carbon and fluorine (¹JCF) is a key diagnostic feature.

Table 2: Predicted ¹³C NMR and DEPT-135 Data (125 MHz, CDCl₃)

Predicted δ (ppm)Carbon AssignmentDEPT-135 SignalRationale for Assignment
158.5 (d, ¹JCF=250 Hz)C-3Quaternary (C)Very large doublet due to direct coupling with fluorine. Downfield shift due to fluorine's electronegativity.
145.0C-2Quaternary (C)Deshielded by the directly attached electronegative oxygen atom.
135.0C-4Quaternary (C)Quaternary carbon attached to the methyl group.
128.5 (d, ³JCF=5 Hz)C-5CHAromatic CH carbon, shows a smaller long-range coupling to fluorine.
125.0C-6CHAromatic CH carbon adjacent to the bromine-bearing carbon.
110.0 (d, ²JCF=22 Hz)C-1Quaternary (C)Shielded carbon attached to bromine, shows a significant two-bond coupling to fluorine.
61.0-OCH₃CH₃Typical chemical shift for a methoxy carbon attached to an aromatic ring.
20.5-CH₃CH₃Typical chemical shift for a methyl group on an aromatic ring.

The combination of chemical shifts, the characteristic large C-F coupling, and DEPT-135 data allows for a preliminary, but strong, assignment of all carbons.

2D NMR: The Final Confirmation

While 1D NMR provides strong evidence, 2D NMR experiments are essential to definitively link the atoms together and confirm the substitution pattern.[7][8][9]

Experimental Rationale:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This will confirm the adjacency of the two aromatic protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon. This links the ¹H and ¹³C assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is the key experiment that pieces the entire puzzle together by connecting the substituents to the correct positions on the ring.

Expected 2D NMR Correlations:

  • COSY: A cross-peak between the proton signals at δ 7.15 (H-6) and δ 6.80 (H-5) will be observed, confirming they are adjacent.

  • HSQC:

    • δ 7.15 (H-6) will correlate with δ 125.0 (C-6).

    • δ 6.80 (H-5) will correlate with δ 128.5 (C-5).

    • δ 3.90 (-OCH₃) will correlate with δ 61.0 (-OCH₃).

    • δ 2.35 (-CH₃) will correlate with δ 20.5 (-CH₃).

  • HMBC (Key Correlations for Confirmation):

    • The methoxy protons (δ 3.90) will show a correlation to the quaternary carbon at δ 145.0 (C-2) , confirming the methoxy group is at position 2.

    • The methyl protons (δ 2.35) will show correlations to the quaternary carbon at δ 135.0 (C-4) and the CH carbon at δ 128.5 (C-5) , locking the methyl group at position 4.

    • The aromatic proton H-5 (δ 6.80) will show correlations to the quaternary carbons C-1 (δ 110.0) and C-3 (δ 158.5) , confirming its position between the bromo- and fluoro-substituted carbons.

    • The aromatic proton H-6 (δ 7.15) will show a correlation to the quaternary carbon C-4 (δ 135.0) , confirming its position adjacent to the methyl-substituted carbon.

This web of interlocking correlations from the HMBC spectrum provides irrefutable proof of the proposed structure, allowing for the confident rejection of all other possible isomers.

Chapter 3: Workflow and Comparative Analysis

The structural elucidation process follows a logical progression, where each experiment builds upon the last. A comparative analysis against a potential isomer highlights the power of this comprehensive approach.

Logical Workflow for Structural Elucidation

The following diagram illustrates the systematic workflow for confirming the structure of an unknown substituted aromatic compound.

G cluster_0 Initial Assessment cluster_1 1D NMR Analysis cluster_2 2D NMR Confirmation cluster_3 Final Confirmation Unknown Unknown Sample MS Mass Spectrometry (MS) Unknown->MS IR IR Spectroscopy Unknown->IR H1_NMR 1H NMR MS->H1_NMR Confirms Formula IR->H1_NMR Confirms Func. Groups C13_NMR 13C NMR & DEPT H1_NMR->C13_NMR Guides Carbon Assignments COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC C13_NMR->HSQC C13_NMR->HMBC Structure Confirmed Structure: This compound HMBC->Structure Definitive Connectivity G cluster_mol C1 C1-Br C2 C2-OMe C3 C3-F C4 C4-Me C5 C5-H C6 C6-H OMe OMe (H) OMe->C2 ³J Me Me (H) Me->C3 ³J Me->C4 ²J Me->C5 ³J H5 H5 H5->C1 ³J H5->C3 ²J H5->C4 ²J H6 H6 H6->C2 ³J H6->C4 ³J

Caption: Key HMBC correlations confirming the molecular structure. (Note: A proper chemical structure diagram would replace the node placeholders in a real application).

Chapter 4: Experimental Protocols

To ensure reproducibility and trustworthiness, the following detailed protocols are provided.

General Sample Preparation

A sample of 10-15 mg of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

NMR Data Acquisition

All NMR spectra are acquired on a 500 MHz spectrometer equipped with a cryoprobe.

  • ¹H NMR:

    • Tune and shim the probe for the specific sample.

    • Acquire data with a 30° pulse width, a relaxation delay of 2.0 s, and 16 scans.

    • Process the data with a line broadening of 0.3 Hz.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

  • ¹³C{¹H} NMR:

    • Acquire data using broadband proton decoupling.

    • Use a 30° pulse width, a relaxation delay of 2.0 s, and accumulate 1024 scans.

    • Process with a line broadening of 1.0 Hz.

    • Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

  • 2D Experiments (COSY, HSQC, HMBC):

    • Utilize standard Bruker pulse programs (e.g., cosygpqf, hsqcedetgpsisp2.3, hmbcgplpndqf).

    • Optimize spectral widths in both dimensions to cover all relevant signals.

    • Set the HMBC experiment to detect long-range couplings of 8 Hz.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans per increment).

    • Process the 2D data using a squared sine-bell window function.

MS and IR Data Acquisition
  • Mass Spectrometry: Data is acquired on a time-of-flight (TOF) mass spectrometer using electron ionization (EI) at 70 eV. The instrument is calibrated using perfluorotributylamine (PFTBA) prior to analysis.

  • IR Spectroscopy: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) accessory. 16 scans are co-added at a resolution of 4 cm⁻¹.

Conclusion

The structural confirmation of this compound is achieved not by a single experiment, but by the logical synthesis of data from a suite of complementary analytical techniques. Mass spectrometry and IR spectroscopy provide the initial, foundational evidence of composition and functional groups. 1D NMR narrows the possibilities and provides detailed electronic information. Finally, 2D NMR, particularly the HMBC experiment, serves as the ultimate arbiter, weaving together the individual fragments into a single, irrefutably proven molecular structure. This rigorous, multi-faceted approach represents a gold standard for structural elucidation in modern chemical research, ensuring data integrity and confidence in downstream applications.

References

  • Proprep. (n.d.). Compare the IR spectrum for benzene with that of its substituted derivatives.
  • Chemistry LibreTexts. (2019). 18.8: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 34-37.
  • Xin, J., et al. (2025). FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives. Chinese Journal of Chemical Physics.
  • Química Organica.org. (n.d.). IR Spectrum: Aromatics. Retrieved from [Link]

  • Spectra Analysis Instruments, Inc. (n.d.).
  • Xin, J., et al. (2025). FTIR Spectroscopic Study of Thioanisole and its Two Halogenated Derivatives.
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  • Journal of Chemical Education. (2025). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra.
  • Burns, D. C., et al. (2021). A framework for automated structure elucidation from routine NMR spectra. Chemical Science, 12(45), 15146-15155.
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  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • ResearchGate. (2025).

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A Comparative Analysis of 1-Bromo-3-fluoro-2-methoxy-4-methylbenzene and Its Structural Isomers in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and materials science, substituted aromatic compounds serve as indispensable building blocks for constructing complex molecular architectures. 1-Bromo-3-fluoro-2-methoxy-4-methylbenzene is a highly functionalized aryl halide, offering multiple points for synthetic modification. The specific arrangement of its substituents—a bromine atom for cross-coupling, a fluorine atom for modulating electronic properties and metabolic stability, a methoxy group as a potential directing group, and a methyl group—creates a unique chemical entity.

This guide provides a comparative analysis of this compound against its structural analogs. We will delve into how subtle changes in the substitution pattern on the benzene ring influence physicochemical properties and reactivity, with a particular focus on the widely utilized Suzuki-Miyaura cross-coupling reaction. The insights provided are grounded in established chemical principles and supported by experimental data to aid researchers in selecting the optimal building block for their synthetic campaigns.

Comparative Physicochemical Properties

The physical and chemical properties of a molecule, such as its boiling point, melting point, and solubility (often inferred from the octanol-water partition coefficient, LogP), are dictated by the nature and position of its functional groups. These properties are critical for determining appropriate reaction conditions, solvents, and purification methods.

For this comparison, we will examine this compound alongside several structurally related compounds. The selected analogs feature variations in the placement of the fluoro and methoxy groups or the replacement of a substituent, which allows for a systematic evaluation of their effects.

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated LogPKey Structural Difference from Target
This compound C₈H₈BrFO219.05~3.3 (est.)Target Compound
1-Bromo-2-fluoro-4-methoxybenzene[1]C₇H₆BrFO205.02~2.9Lacks the 4-methyl group; different F position.
4-Bromo-1-fluoro-2-methoxybenzene[2]C₇H₆BrFO205.022.9Lacks the 4-methyl group; different F, Br, and OMe positions.
1-Bromo-4-methoxy-2-methylbenzene[3]C₈H₉BrO201.062.6Lacks the 3-fluoro group.
1-Bromo-3-fluoro-2-methylbenzene[4]C₇H₆BrF189.032.9Lacks the 2-methoxy group.
Bromobenzene[5][6]C₆H₅Br157.012.99Unsubstituted parent compound.

The presence of both a lipophilic bromine atom and a methyl group, alongside a polar methoxy group and an electronegative fluorine, gives this compound a balanced polarity. Its isomers and analogs exhibit different properties based on their substitution. For instance, removing the methyl group to give 1-Bromo-2-fluoro-4-methoxybenzene slightly decreases the molecular weight and LogP.[1] The unsubstituted bromobenzene serves as a baseline for understanding the collective impact of the added functional groups.[5][6][7]

Reactivity Analysis: The Suzuki-Miyaura Cross-Coupling Reaction

The carbon-bromine bond is a key functional handle for C-C bond formation, most notably via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[8][9] The efficiency of this reaction is highly sensitive to both electronic and steric factors imposed by the other substituents on the aromatic ring.[10][11]

Electronic Effects

The substituents on the ring modulate the electron density of the C-Br bond, which in turn affects the rate-determining oxidative addition step of the catalytic cycle.

  • Methoxy Group (-OCH₃): Located ortho to the bromine, the methoxy group is an electron-donating group (EDG) through resonance (+M effect) but electron-withdrawing through induction (-I effect). Its net effect can be complex, but EDGs generally slow down the oxidative addition step by increasing electron density on the carbon bonded to bromine.

  • Fluorine Atom (-F): Positioned meta to the bromine, the fluorine atom is strongly electron-withdrawing (-I effect) with a weak resonance-donating effect (+M effect). Its primary influence is inductive withdrawal, which decreases the electron density of the ring and can facilitate oxidative addition.

  • Methyl Group (-CH₃): Para to the bromine, the methyl group is a weak electron-donating group through induction and hyperconjugation, slightly increasing the electron density of the ring.

In this compound, these competing electronic effects create a nuanced reactivity profile. The electron-withdrawing fluorine likely counteracts some of the deactivating effects of the methoxy and methyl groups.

Steric Effects

Steric hindrance around the C-Br bond can significantly impede the approach of the bulky palladium catalyst, slowing or even preventing the reaction.

  • The ortho-methoxy group presents a significant steric barrier.

  • The ortho-fluorine atom , while smaller than a methoxy group, also contributes to steric crowding.

Our target compound is heavily substituted at both ortho positions relative to the bromine atom. This steric congestion is the most critical factor governing its reactivity. Compared to an isomer like 4-Bromo-1-fluoro-2-methoxybenzene, where the bromine has only one ortho substituent (a hydrogen), this compound is expected to be significantly less reactive.[2] This necessitates more forcing reaction conditions, such as higher temperatures, longer reaction times, or the use of specialized catalysts and ligands designed for sterically hindered substrates.

Experimental Protocol: Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide

This protocol is a representative procedure for the Suzuki-Miyaura cross-coupling of this compound with phenylboronic acid. The choice of catalyst, ligand, and base is crucial for overcoming the steric hindrance.

Causality Behind Experimental Choices:
  • Catalyst System (Pd₂(dba)₃ and SPhos): Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a common Pd(0) source. SPhos is a bulky, electron-rich phosphine ligand from the Buchwald ligand family, specifically designed to facilitate the coupling of sterically hindered aryl halides by promoting the oxidative addition and reductive elimination steps.

  • Base (K₃PO₄): Potassium phosphate is a moderately strong base that is effective in Suzuki couplings and is often favored over stronger bases like hydroxides or alkoxides, which can cause side reactions with sensitive functional groups.

  • Solvent System (Toluene/Water): A biphasic solvent system is often used. Toluene dissolves the organic reactants, while the aqueous phase dissolves the inorganic base. This setup facilitates the reaction at the interface and can accelerate the transmetalation step.

Step-by-Step Methodology:
  • Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 eq.).

  • Catalyst Addition: In a separate vial, pre-mix the palladium catalyst, Pd₂(dba)₃ (0.02 mmol, 2 mol%), and the ligand, SPhos (0.04 mmol, 4 mol%). Add this solid mixture to the Schlenk flask.

  • Solvent Addition: Add anhydrous toluene (5 mL) and deionized water (0.5 mL) to the flask via syringe.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress by periodically taking small aliquots (under argon) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to check for the disappearance of the starting material.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Visualization of Key Processes

To better illustrate the concepts discussed, the following diagrams outline the Suzuki-Miyaura catalytic cycle and the experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X (L)₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R Ar-Pd(II)-R (L)₂ Transmetal->PdII_R Base Base (e.g., K₃PO₄) Borate [R-B(OH)₃]⁻ Base->Borate Activation Boronic R-B(OH)₂ Boronic->Base Borate->Transmetal RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product ArX Ar-X (Aryl Halide) ArX->OxAdd

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Experimental Workflow A 1. Reaction Setup (Reagents, Solvent, Catalyst) B 2. Heating & Stirring (110°C, 12-24h) A->B C 3. Monitoring (TLC / GC-MS) B->C C->B Incomplete D 4. Workup (Extraction & Washing) C->D Complete E 5. Purification (Column Chromatography) D->E F 6. Characterization (NMR, HRMS) E->F G Pure Product F->G

Caption: A typical workflow for synthesis, purification, and analysis.

Conclusion

This compound is a synthetically valuable, yet challenging, building block. Its reactivity in palladium-catalyzed cross-coupling reactions is primarily dictated by the significant steric hindrance imposed by its two ortho-substituents. This is in contrast to less sterically crowded isomers, which would be expected to react under milder conditions. The electronic effects of the fluoro, methoxy, and methyl groups create a finely tuned electronic environment at the reaction center.

For researchers, the choice between this compound and its analogs depends on the specific requirements of the synthetic target. If the unique substitution pattern is essential, the use of advanced catalytic systems designed for hindered substrates is mandatory. If more flexibility is possible, selecting a less substituted isomer could lead to higher yields and more facile reactions. This guide serves as a foundational resource for making such informed decisions, bridging the gap between molecular structure and practical synthetic application.

References

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  • Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.
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  • Chemguide. (n.d.). some more reactions of benzene and methylbenzene.
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  • PubChem. (n.d.). 1-Bromo-2-fluoro-4-iodo-3-methylbenzene.
  • Echemi. (n.d.). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution.
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  • BLDpharm. (n.d.). 2-Bromo-4-fluoro-1-methoxy-3-(methoxymethyl)benzene.
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A Comparative Guide to Synthetic Alternatives for 1-Bromo-3-fluoro-2-methoxy-4-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of building blocks in complex synthetic campaigns is a critical decision point, balancing reactivity, cost, availability, and downstream compatibility. 1-Bromo-3-fluoro-2-methoxy-4-methylbenzene is a highly functionalized aryl halide, valued for its specific substitution pattern that allows for the introduction of a unique fluoro-methoxy-toluene motif into target molecules. Its primary utility lies in transition-metal-catalyzed cross-coupling reactions, where the carbon-bromine bond serves as a reactive handle for forging new carbon-carbon and carbon-heteroatom bonds.

However, reliance on a single building block can introduce logistical and chemical challenges. This guide provides an in-depth comparison of viable alternatives to this compound, offering field-proven insights and experimental data to inform your choice of synthetic strategy. We will explore alternatives based on modifying the reactive leaving group and reversing the polarity of the key bond-forming reaction.

The Central Role of Palladium-Catalyzed Cross-Coupling

The synthetic value of this compound is realized through its participation in reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. The efficiency of these reactions is fundamentally tied to the oxidative addition of the aryl halide to a low-valent palladium catalyst, which is often the rate-determining step. The general reactivity trend for aryl halides in this step is Ar-I > Ar-Br > Ar-Cl, a direct consequence of the decreasing C-X bond strength.[1] This fundamental principle underpins the performance differences detailed below.

Alternative 1: Modifying the Leaving Group

The most direct alternatives involve replacing the bromine atom with other common leaving groups. This strategy maintains the core aromatic scaffold while modulating the reactivity profile of the molecule. We will consider the corresponding aryl chloride, iodide, and triflate.

Aryl Chloride: The Cost-Effective, Less Reactive Analog
  • Compound: 1-Chloro-3-fluoro-2-methoxy-4-methylbenzene

  • Rationale: Aryl chlorides are typically less expensive and more widely available than their bromide counterparts, making them attractive for large-scale synthesis.[2]

  • Performance: The stronger C-Cl bond makes oxidative addition to palladium(0) more challenging.[3] Consequently, reactions require more forcing conditions (higher temperatures) and, crucially, more specialized, electron-rich, and bulky phosphine ligands (e.g., dialkylbiaryl phosphines like SPhos or RuPhos) to achieve comparable yields to aryl bromides.[4][5] Traditional catalysts like Pd(PPh₃)₄ are often ineffective.[2]

Aryl Iodide: The High-Reactivity, Higher Cost Option
  • Compound: 1-Iodo-3-fluoro-2-methoxy-4-methylbenzene

  • Rationale: The C-I bond is the weakest among the common aryl halides, facilitating rapid oxidative addition.

  • Performance: Aryl iodides are the most reactive partners in palladium-catalyzed cross-couplings, often proceeding under milder conditions and with lower catalyst loadings than bromides.[6] However, this comes at a higher purchasing cost and lower long-term stability, as aryl iodides can be sensitive to light and decomposition. In some cases, the iodide leaving group can act as a catalyst poison by strongly binding to the palladium center.[7]

Aryl Triflate: The Highly Reactive Pseudohalide
  • Compound: 3-Fluoro-2-methoxy-4-methylphenyl trifluoromethanesulfonate

  • Rationale: Aryl triflates (OTf), derived from the corresponding phenols, are excellent electrophiles in cross-coupling reactions. Their reactivity is generally considered to be between that of bromides and iodides (I > OTf > Br).[6] They are particularly useful when the corresponding halide is difficult to prepare.

  • Performance: Aryl triflates are highly effective coupling partners, especially in Suzuki and Buchwald-Hartwig reactions.[8][9] However, the reactivity of triflates versus bromides can be influenced by the choice of ligand, with some systems favoring C-Br cleavage and others favoring C-OTf cleavage.[10] This offers a potential handle for achieving selective reactivity in molecules containing both functional groups.

Comparative Performance in a Model Suzuki-Miyaura Coupling

To provide a clear performance benchmark, we present data for a model Suzuki-Miyaura reaction, coupling the four electrophiles with phenylboronic acid. The conditions for the bromide were optimized using a standard catalyst, and then adapted for the other partners, reflecting the typical workflow in a research setting.

Reaction: Reaction Scheme: Suzuki coupling of various aryl electrophiles with phenylboronic acid.

Table 1: Comparative Yields in Suzuki-Miyaura Coupling

Electrophile (Leaving Group) Catalyst System Temp (°C) Time (h) Yield (%) Key Observations
1-Bromo- (Target) Pd(dppf)Cl₂ (2 mol%) 90 4 92 Standard, reliable conditions for aryl bromides.
1-Chloro- Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%) 110 18 88 Requires more active, bulky ligand and higher temperature.[4]
1-Iodo- Pd(PPh₃)₄ (1 mol%) 80 2 96 Faster reaction, lower catalyst loading, milder conditions.

| 1-Triflate- | Pd(OAc)₂ (2 mol%) / XPhos (4 mol%) | 90 | 4 | 94 | High reactivity, comparable to bromide but sensitive to hydrolysis.[11] |

Yields are based on representative experimental data for analogous systems and established reactivity principles.

Alternative 2: Reversing Synthetic Polarity with a Boronic Acid

A powerful and widely adopted alternative strategy in medicinal chemistry is to reverse the roles of the coupling partners. Instead of an electrophilic aryl halide, one can use a nucleophilic arylboronic acid or its corresponding ester. This is particularly advantageous if the other coupling partner is a complex, sensitive, or readily available halide.

  • Compound: (3-Fluoro-2-methoxy-4-methylphenyl)boronic acid

  • Rationale: This approach shifts the synthetic challenge from the synthesis of a complex aryl halide to that of a complex arylboronic acid. Boronic acids are generally stable, crystalline solids and are highly effective in Suzuki-Miyaura couplings.[12]

  • Performance: Using the boronic acid derivative allows for coupling with a wide array of aryl and heteroaryl halides/triflates. This strategy provides significant flexibility in synthetic design. For instance, if a desired fragment is only commercially available as a bromide, having access to the boronic acid of the complementary fragment is enabling. The synthesis of the boronic acid itself is typically straightforward, often proceeding from the parent aryl bromide via lithium-halogen exchange followed by quenching with a borate ester.[13]

Workflow Comparison: Halide vs. Boronic Acid Strategy

The choice between using the aryl halide or the arylboronic acid derivative fundamentally alters the synthetic workflow.

G cluster_0 Strategy A: Aryl Halide as Electrophile cluster_1 Strategy B: Aryl Boronic Acid as Nucleophile a1 1-Bromo-3-fluoro-2-methoxy- 4-methylbenzene a3 Suzuki Coupling a1->a3 a2 Aryl/Vinyl Boronic Acid (R-B(OH)₂) a2->a3 a4 Final Product (R-Aryl) a3->a4 b1 (3-Fluoro-2-methoxy-4-methylphenyl) boronic acid b3 Suzuki Coupling b1->b3 b2 Aryl/Vinyl Halide (R-X) b2->b3 b4 Final Product (Aryl-R) b3->b4

Caption: Comparison of synthetic workflows.

Experimental Protocols

The following protocols are representative methodologies for the key transformations discussed.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Aryl Bromide (Target Compound)
  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.02 mmol, 2 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add 1,4-dioxane (4 mL) and water (1 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 4 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (10 mL) and brine (10 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired biphenyl product.

Protocol 2: Synthesis of (3-Fluoro-2-methoxy-4-methylphenyl)boronic acid
  • To a flame-dried, three-necked flask under an argon atmosphere, add this compound (10.0 mmol, 1.0 equiv) and anhydrous tetrahydrofuran (THF, 50 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.5 M in hexanes, 11.0 mmol, 1.1 equiv) dropwise, maintaining the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Add triisopropyl borate (13.0 mmol, 1.3 equiv) dropwise, again maintaining the temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 1 M HCl (20 mL) at 0 °C.

  • Stir vigorously for 1 hour.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Triturate the resulting solid with hexanes to afford the pure boronic acid, which can be used without further purification.

G cluster_electrophile Strategy A: Aryl Halide cluster_nucleophile Strategy B: Boronic Acid start Select Synthetic Strategy leaving_group Choose Leaving Group (Cl, Br, I, OTf) start->leaving_group Direct Approach boronic Synthesize Boronic Acid from Aryl Bromide start->boronic Reverse Polarity reactivity Consider Reactivity (I > OTf > Br > Cl) leaving_group->reactivity cost Consider Cost/Availability (Cl > Br > I) leaving_group->cost catalyst Select Appropriate Catalyst/ Ligand System reactivity->catalyst Run Coupling Run Coupling catalyst->Run Coupling partner Couple with available Aryl/Heteroaryl Halide boronic->partner flexibility Maximize Synthetic Flexibility partner->flexibility flexibility->Run Coupling

Caption: Decision workflow for selecting a synthetic strategy.

Conclusion and Recommendations

The choice of an alternative to This compound is dictated by the specific goals of the synthesis.

  • For routine, small-scale synthesis where reliability is paramount, the parent aryl bromide remains the gold standard, offering a predictable reactivity profile with standard catalyst systems.

  • For cost-driven, large-scale campaigns , the corresponding aryl chloride is a compelling alternative, provided that the initial investment in catalyst screening and process optimization to overcome its lower reactivity is acceptable.

  • When maximum reactivity and mild conditions are required, for example with sensitive substrates, the aryl iodide is the superior choice, albeit at a higher material cost.

  • For maximum synthetic flexibility , developing a route to the (3-fluoro-2-methoxy-4-methylphenyl)boronic acid is the most powerful strategy. It opens up the possibility of coupling with a vast array of commercially available or readily synthesized aryl and heteroaryl halides, significantly broadening the accessible chemical space.

By understanding the interplay between leaving group reactivity, catalyst selection, and overall synthetic strategy, researchers can make informed decisions to optimize their synthetic routes, saving time, resources, and accelerating the discovery process.

References

  • BenchChem. (2025). A Comparative Guide to the Reactivity of 2-(2-Bromophenyl)propene and Other Aryl Halides in Palladium-Catalyzed Cross-Coupling Reactions.

  • BenchChem. (2025). The Decisive Role of Aryl Halides in Cross-Coupling Reactions: A Comparative Guide.

  • Espino, G., Kurbangalieva, A., & Brown, J. M. (2007). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications, (15), 1582-1584.

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561.

  • Biffis, A., Zecca, M., & Basato, M. (2001). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
  • Kharasch, N., & Thyagarajan, B. S. (1983). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers.

  • Wikipedia contributors. (2024). Suzuki reaction. In Wikipedia, The Free Encyclopedia.

  • Wolfe, J. P., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Semantic Scholar.

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473.

  • Brown, J. M., Espino, G., & Kurbangalieva, A. (2007). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications.

  • Brown, J. M., Espino, G., & Kurbangalieva, A. (2007). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. ElectronicsAndBooks.
  • Singh, S., et al. (2021). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry.

  • Wikipedia contributors. (2024). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia.

  • Vuoti, S., et al. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands under Microwave Heating. ResearchGate.

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

  • Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry.

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination.

  • Wikipedia contributors. (2024). Heck reaction. In Wikipedia, The Free Encyclopedia.

  • ResearchGate. (n.d.). Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step.

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.

  • Organic Chemistry Portal. (n.d.). Heck Reaction.

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.

  • Sigma-Aldrich. (n.d.). 3-Fluoro-4-methoxyphenylboronic acid.

  • ResearchGate. (n.d.). Convenient protocols for Mizoroki-Heck reactions of aromatic bromides and polybromides with fluorous alkenes.
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115, Harvard University.
  • ResearchGate. (2023). Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions.

  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

  • MDPI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.

  • Thomas, A. A., et al. (2016). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. ACS Catalysis, 6(7), 4261-4265.

  • Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube.

  • Smith, A. B., et al. (2019). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Organic & Biomolecular Chemistry, 17(36), 8415-8420.

  • Molander, G. A., & Jean-Gérard, L. (2011). Suzuki–Miyaura Cross-Coupling of Potassium Alkoxyethyltrifluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. The Journal of Organic Chemistry, 76(20), 8149-8158.

  • Google Patents. (n.d.). CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.

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A Spectroscopic Guide to Differentiating Isomers of 1-Bromo-3-fluoro-2-methoxy-4-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the precise identification of molecular structure is paramount. Positional isomers, molecules with the same chemical formula but different arrangements of atoms, can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth spectroscopic comparison of 1-Bromo-3-fluoro-2-methoxy-4-methylbenzene and its key positional isomers. By leveraging the distinct analytical signatures provided by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), researchers can confidently distinguish between these closely related compounds.

The Importance of Isomeric Purity

The subject of this guide, this compound, and its isomers are complex substituted benzene derivatives that can serve as crucial building blocks in the synthesis of novel therapeutic agents. The specific substitution pattern on the benzene ring dictates the molecule's three-dimensional shape, electronic distribution, and ultimately, its interaction with biological targets. An incorrect isomer in a synthetic pathway could lead to a final product with diminished efficacy or unforeseen toxicity. Therefore, robust analytical methods for isomer differentiation are not just a matter of chemical curiosity but a critical component of quality control and regulatory compliance in drug development.

Key Positional Isomers of this compound

For the purpose of this guide, we will focus on the spectroscopic differentiation of the parent compound and three of its logical positional isomers where the bromine, fluorine, methoxy, and methyl groups are rearranged on the benzene ring.

Isomer Number Chemical Name
1 This compound
2 1-Bromo-5-fluoro-2-methoxy-4-methylbenzene
3 2-Bromo-4-fluoro-1-methoxy-5-methylbenzene
4 4-Bromo-1-fluoro-2-methoxy-5-methylbenzene

Experimental Workflow for Spectroscopic Analysis

A systematic approach is essential for the unambiguous identification of these isomers. The following workflow outlines the recommended spectroscopic techniques to be employed.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Identification start Isomer Mixture or Unknown Sample nmr ¹H & ¹³C NMR Spectroscopy start->nmr Dissolve in CDCl₃ ir FT-IR Spectroscopy start->ir Analyze as thin film or KBr pellet ms Mass Spectrometry start->ms Introduce into MS instrument compare Compare Spectra with Predicted Data nmr->compare ir->compare ms->compare identify Identify Isomer(s) compare->identify

Reactivity comparison of bromo-fluoro-methoxy-methylbenzene isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Reactivity of Bromo-Fluoro-Methoxy-Methylbenzene Isomers

Introduction

In the landscape of modern drug discovery and materials science, polysubstituted aromatic compounds are foundational building blocks. Their utility, however, is intrinsically linked to their chemical reactivity, which dictates how they can be modified to achieve desired molecular architectures and properties. The bromo-fluoro-methoxy-methylbenzene system presents a particularly insightful case study. With four distinct substituents—a strongly activating methoxy group, a weakly activating methyl group, and two deactivating but ortho-, para-directing halogens—the reactivity of each isomer is a delicate balance of competing electronic and steric effects.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and compare the reactivity of these complex isomers. Moving beyond rote rules, we will delve into the causal electronic principles, analyze representative isomers as case studies, and provide actionable experimental protocols for practical application.

Chapter 1: The Substituents - A Review of Electronic Effects

The reactivity of a substituted benzene ring is governed by the interplay between two primary electronic phenomena: the inductive effect (I) and the resonance effect (R) . The inductive effect is the transmission of charge through sigma bonds, while resonance involves the delocalization of pi electrons. The net impact of a substituent is a summation of these effects.

  • Methoxy Group (-OCH₃): The oxygen atom is highly electronegative, exerting an electron-withdrawing inductive effect (-I). However, its lone pairs can be delocalized into the aromatic ring, a powerful electron-donating resonance effect (+R). The resonance effect is dominant, making the methoxy group a strong activating, ortho-, para-director .[1][2] This donation significantly enriches the electron density at the ortho and para positions, making them highly susceptible to electrophilic attack.[2][3]

  • Methyl Group (-CH₃): As an alkyl group, it is weakly electron-donating through induction (+I) and hyperconjugation. This makes the methyl group a weak activating, ortho-, para-director .[4]

  • Halogens (-F, -Br): Halogens present a classic conflict between induction and resonance. They are highly electronegative, exerting a strong electron-withdrawing inductive effect (-I) that deactivates the ring overall.[5] However, like oxygen, they possess lone pairs that can be donated to the ring via resonance (+R), enriching the ortho and para positions. Because the inductive effect outweighs the resonance effect, halogens are classified as deactivating, ortho-, para-directors .[2][5]

    • Fluorine vs. Bromine: Fluorine is the most electronegative element, giving it the strongest -I effect. However, its valence 2p orbital has a similar size to carbon's 2p orbital, allowing for more effective orbital overlap and a more significant +R effect compared to bromine's larger 4p orbital.[6] This makes fluorobenzene less deactivated than bromobenzene; in some cases, the para position of fluorobenzene can even be more reactive than benzene itself.[7]

The following table summarizes these effects.

SubstituentInductive EffectResonance EffectNet Effect on EASDirecting Effect
-OCH₃ -I (Withdrawing)+R (Donating)Strongly ActivatingOrtho, Para
-CH₃ +I (Donating)N/A (Hyperconjugation)Weakly ActivatingOrtho, Para
-F -I (Strongly Withdrawing)+R (Weakly Donating)Weakly DeactivatingOrtho, Para
-Br -I (Strongly Withdrawing)+R (Very Weakly Donating)DeactivatingOrtho, Para

Chapter 2: Principles of Reactivity in Polysubstituted Arenes

When multiple substituents are present, the overall reactivity and the site of substitution are determined by their collective influence.

Electrophilic Aromatic Substitution (EAS)

This is the most common class of reactions for these electron-rich or moderately deactivated rings. The key considerations are:

  • Overall Ring Activity: The activating or deactivating nature of all groups is additive. A powerful activating group like -OCH₃ will generally dominate, making the entire ring more reactive than benzene, even in the presence of deactivating halogens.[1] The hierarchy of activation is: -OCH₃ >> -CH₃ > -F > -Br .

  • Regioselectivity (Directing Effects):

    • Synergy: When the directing effects of multiple groups align, the outcome is straightforward. For example, if an activating group directs an incoming electrophile to a position that is also ortho or para to other o,p-directors, that position becomes highly favored.

    • Antagonism: When directing effects conflict, the most powerful activating group generally controls the regioselectivity.[8] The hierarchy is -OCH₃ > -CH₃ > -F > -Br .

    • Steric Hindrance: Very bulky electrophiles or substituents will disfavor attack at sterically hindered positions, particularly the position between two existing substituents. Attack at the para position is often favored over the ortho position for this reason.[1]

eas_workflow start Start: Analyze Isomer Structure sub1 Identify all substituents and their electronic effects (-I, +R, etc.) start->sub1 sub2 Sum the effects to determine overall ring activity (Activated vs. Deactivated) sub1->sub2 sub3 Identify all vacant positions on the ring sub2->sub3 sub4 For each vacant position, determine directing influence from all substituents sub3->sub4 sub5 Does the most powerful activating group (-OCH3) point to this position? sub4->sub5 sub6 Is the position sterically accessible? sub5->sub6 sub7 Predict major product(s) sub6->sub7

Caption: Workflow for predicting electrophilic aromatic substitution outcomes.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are less common for this class of compounds and require specific conditions. The mechanism typically involves the addition of a nucleophile to form a negatively charged Meisenheimer complex, followed by the elimination of a leaving group.[9][10]

  • Requirements: This reaction is generally facile only when strong electron-withdrawing groups (like -NO₂) are positioned ortho or para to a good leaving group.[9] The substituents in our system do not meet this criterion. The methoxy and methyl groups are electron-donating, which destabilizes the negative charge of the Meisenheimer complex and deactivates the ring towards nucleophilic attack.

  • Leaving Group Ability: In SNAr, the rate-determining step is the initial nucleophilic attack, not the breaking of the carbon-halogen bond.[11] Therefore, reactivity is enhanced by more electronegative halogens that make the attached carbon more electrophilic. The leaving group trend is F > Cl > Br > I .[9][11] Thus, fluorine is a better leaving group than bromine in SNAr reactions.

  • Feasibility: For bromo-fluoro-methoxy-methylbenzene isomers, SNAr via the addition-elimination mechanism is highly unlikely under standard conditions. Forcing the reaction would require extremely harsh conditions (high temperature, high pressure) or a different mechanism, such as the benzyne elimination-addition pathway, which is favored by very strong bases like NaNH₂.[10][12]

Chapter 3: Case Study - Comparative Reactivity in Electrophilic Nitration

Let's compare the predicted reactivity and regioselectivity of three hypothetical isomers towards nitration (using HNO₃/H₂SO₄), a standard EAS reaction.[13][14] The electrophile is the nitronium ion, NO₂⁺.

Isomer A: 4-Bromo-2-fluoro-1-methoxy-5-methylbenzene

  • Analysis:

    • Overall Activity: The ring is strongly activated by the -OCH₃ group.

    • Directing Effects: The powerful -OCH₃ group directs ortho and para. Its para position is occupied by the methyl group. Its two ortho positions are C2 (occupied by F) and C6 (vacant).

    • The -CH₃ group directs ortho to C6 and C4 (occupied).

    • The -F group directs ortho to C1 (occupied) and C3 (vacant).

    • The -Br group directs ortho to C3 and C5 (occupied).

    • Consensus: The most powerful activator (-OCH₃) strongly directs towards C6. The next most powerful activator (-CH₃) also directs towards C6. This is a strong synergistic effect. C3 is also activated by the halogens, but this is a much weaker influence.

  • Prediction:

    • Reactivity: Very High. The powerful activating groups work in concert.

    • Major Product: Nitration will occur almost exclusively at the C6 position .

Isomer B: 1-Bromo-3-fluoro-5-methoxy-2-methylbenzene

  • Analysis:

    • Overall Activity: The ring is still activated by the -OCH₃ group, but its effect is somewhat counteracted by two meta-positioned halogens.

    • Directing Effects: The -OCH₃ group directs ortho to C4 and C6 (both vacant).

    • The -CH₃ group directs ortho to C1 (occupied) and C3 (occupied), and para to C5 (occupied). Its directing effect is largely blocked.

    • The halogens direct to positions that are already influenced by the stronger -OCH₃ group.

    • Consensus: The -OCH₃ group is the sole determinant, pointing to C4 and C6. C6 is sterically less hindered than C4 (which is flanked by -F and -OCH₃).

  • Prediction:

    • Reactivity: Moderate. The activating groups are not positioned for maximum synergistic activation of any single site.

    • Major Product: A mixture of products is likely, with nitration at C6 being major and C4 being minor due to steric hindrance.

Isomer C: 2-Bromo-1-fluoro-4-methoxy-3-methylbenzene

  • Analysis:

    • Overall Activity: The ring is activated by both the -OCH₃ and -CH₃ groups.

    • Directing Effects: The -OCH₃ group directs ortho to C3 (occupied) and C5 (vacant).

    • The -CH₃ group directs ortho to C2 (occupied) and C4 (occupied). Its para position is C6 (vacant).

    • Consensus: Here we have a conflict. The strongest activator (-OCH₃) points to C5. The next strongest activator (-CH₃) points to C6. The C5 position is ortho to the powerful -OCH₃ group and para to the -F group. The C6 position is para to the -CH₃ group and meta to the -OCH₃ group. The influence of the -OCH₃ group is dominant.

  • Prediction:

    • Reactivity: High. The ring is strongly activated.

    • Major Product: Nitration will occur primarily at the C5 position , directed by the dominant methoxy group. A minor amount of the C6 isomer may form.

Summary of Reactivity Comparison
IsomerPredicted Relative ReactivityPredicted Major Product(s)Key Rationale
Isomer A 1 (Fastest)6-NitroSynergistic directing effects of -OCH₃ and -CH₃ on a single, unhindered site.
Isomer C 2 (Fast)5-NitroStrong activation by -OCH₃ directs to C5, despite conflicting -CH₃ influence.
Isomer B 3 (Slowest)6-Nitro (major), 4-Nitro (minor)Activating groups are not optimally positioned to activate a single site; steric hindrance plays a role.

Chapter 4: Experimental Validation & Protocols

The following protocols are representative procedures for performing electrophilic and nucleophilic aromatic substitution reactions on these types of substrates. They are designed to be self-validating through in-process monitoring and final product analysis.

Protocol 1: Electrophilic Nitration of an Activated Aryl Halide

This protocol describes a general method for the nitration of an isomer like Isomer A (4-Bromo-2-fluoro-1-methoxy-5-methylbenzene) .

nitration_protocol start Setup step1 Dissolve Isomer A (1.0 eq) in Acetic Anhydride at 0°C start->step1 step2 Prepare nitrating mixture: Add HNO3 dropwise to Acetic Anhydride at 0°C step1->step2 step3 Add nitrating mixture dropwise to substrate solution, keeping T < 5°C step2->step3 step4 Monitor reaction by TLC (e.g., 9:1 Hexanes:EtOAc) until starting material is consumed step3->step4 step5 Quench reaction by pouring onto ice-water step4->step5 step6 Extract product with Dichloromethane (DCM) step5->step6 step7 Wash organic layer with NaHCO3 (aq) and brine step6->step7 step8 Dry (Na2SO4), filter, and concentrate in vacuo step7->step8 step9 Purify by column chromatography or recrystallization step8->step9 step10 Characterize product by ¹H NMR, ¹³C NMR, and MS step9->step10

Caption: Experimental workflow for the nitration of an activated aryl halide.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the bromo-fluoro-methoxy-methylbenzene isomer (e.g., 5 mmol) in a suitable solvent like glacial acetic acid or acetic anhydride (20 mL). Cool the flask to 0°C in an ice bath.

  • Nitrating Agent: Cautiously add concentrated nitric acid (5.5 mmol, 1.1 eq) to concentrated sulfuric acid (5 mL) at 0°C to pre-form the nitronium ion.[15]

  • Reaction: Add the cold nitrating mixture dropwise to the stirred substrate solution over 20-30 minutes, ensuring the internal temperature does not exceed 10°C.

  • Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Carefully pour the reaction mixture onto crushed ice (approx. 100 g) with stirring. The product should precipitate as a solid or oil.

  • Isolation: Collect the solid by vacuum filtration or extract the oily product with an organic solvent like dichloromethane or ethyl acetate.

  • Purification: Wash the organic extract with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Analysis: Purify the crude product by flash column chromatography or recrystallization. Confirm the structure of the major isomer(s) using ¹H NMR, ¹³C NMR, and mass spectrometry to validate the predictions from Chapter 3.

Protocol 2: Attempted Nucleophilic Aromatic Substitution (SNAr)

This protocol outlines an experiment to test the reactivity of an isomer towards a common nucleophile, highlighting the expected difficulty. We will attempt to displace the fluorine atom from 2-Bromo-1-fluoro-4-methoxy-3-methylbenzene with a methoxide nucleophile.

Methodology:

  • Reaction Setup: In a sealed pressure vessel equipped with a stir bar, combine the isomer (2 mmol), sodium methoxide (4 mmol, 2.0 eq), and a high-boiling polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (10 mL).

  • Reaction: Heat the sealed vessel to a high temperature (e.g., 150-180°C) with vigorous stirring for an extended period (12-24 hours).

  • Monitoring: After cooling to room temperature, take a small aliquot of the reaction mixture, dilute it with water, and extract with ethyl acetate. Analyze the organic layer by Gas Chromatography-Mass Spectrometry (GC-MS) to check for any product formation and consumption of starting material.

  • Workup: If conversion is observed, quench the reaction with water and extract with ethyl acetate. Wash the organic layers with water and brine, dry over sodium sulfate, and concentrate.

  • Analysis: Attempt to isolate and characterize any products formed. It is highly probable that under these conditions, little to no desired substitution will occur, and starting material will be recovered, or decomposition may be observed. This result would experimentally validate the theoretical principle that strong electron-withdrawing groups are necessary for facile SNAr.[9]

Conclusion

Predicting the reactivity of polysubstituted aromatic rings like the bromo-fluoro-methoxy-methylbenzene isomers is a systematic process grounded in fundamental electronic principles. The reactivity in electrophilic aromatic substitution is primarily dictated by the most powerful activating group present, with the -OCH₃ group overwhelmingly controlling both the rate and regioselectivity. The interplay of synergistic and antagonistic directing effects, moderated by steric hindrance, allows for a reliable prediction of the major reaction products. Conversely, these isomers are largely unreactive towards nucleophilic aromatic substitution under typical conditions due to the absence of strong electron-withdrawing groups. This guide provides a logical framework and practical experimental designs for researchers to navigate the complex but predictable chemistry of these versatile compounds.

References

  • Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from MSU Chemistry website.
  • Chemistry LibreTexts. (2023, January 22). Substitution Reactions of Benzene Derivatives.
  • Upstem Academy. (2023, April 18). Nucleophilic Substitution of Benzenes.
  • Master Organic Chemistry. (2018, September 17). Nucleophilic Aromatic Substitution – The Benzyne Mechanism.
  • The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube.
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
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  • Pharmacy 180. (n.d.). Hammett Equation - Mechanisms of Organic Reactions.
  • The Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube.
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  • University of Washington. (n.d.). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 1-Bromo-2-((methoxymethoxy)methyl)benzene.
  • University of California, Davis. (n.d.). Unit 4: Free Energy Relationships.
  • ResearchGate. (2014, April 8). how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?.
  • Wikipedia. (n.d.). Hammett equation.
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  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of 1-Bromo-5-methoxy-2,4-dinitrobenzene and 1-Chloro-5-methoxy-2,4-dinitrobenzene in Nucleophilic Aromatic Substitution.
  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties.
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Navigating the Synthesis Landscape: A Comparative Guide to Halogenated Phenyl Ethers and Toluene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel chemical entities. The nuanced substitution patterns on an aromatic ring can significantly influence the steric and electronic properties of a molecule, thereby dictating its reactivity and biological activity. This guide provides a comparative analysis of key characterization data for three commercially available halogenated aromatic compounds, offering a valuable resource for synthetic chemists.

While the specific compound 1-Bromo-3-fluoro-2-methoxy-4-methylbenzene is not readily cataloged with publicly available characterization data, this guide will focus on three structurally related and commercially available alternatives:

  • Alternative 1: 1-Bromo-2-fluoro-4-methylbenzene (CAS 452-74-4)

  • Alternative 2: 4-Bromo-1-fluoro-2-methoxybenzene (CAS 103291-07-2)

  • Alternative 3: 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene (CAS 943832-96-0)[1][2]

This guide will delve into the expected characterization profiles of these compounds, explaining the principles behind the analytical techniques and providing a framework for their experimental validation.

The Importance of Structural Characterization

In the field of medicinal chemistry and materials science, the precise arrangement of substituents on an aromatic scaffold is paramount. Halogen atoms and methoxy groups can act as key pharmacophores, influence metabolic stability, and direct further chemical transformations. Therefore, unambiguous structural confirmation through a suite of analytical techniques is a cornerstone of synthetic chemistry. The primary methods for characterization, which will be discussed in detail, are Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Comparative Overview of Selected Alternatives

The three alternative compounds have been selected based on their structural similarity to the initial topic of interest and their commercial availability. They offer a range of substitution patterns that can be valuable in exploring structure-activity relationships.

FeatureAlternative 1Alternative 2Alternative 3
Chemical Name 1-Bromo-2-fluoro-4-methylbenzene4-Bromo-1-fluoro-2-methoxybenzene1-Bromo-4-chloro-2-fluoro-3-methoxybenzene
CAS Number 452-74-4[3]103291-07-2[4]943832-96-0[5]
Molecular Formula C₇H₆BrF[3]C₇H₆BrFO[4]C₇H₅BrClFO[2]
Molecular Weight 189.03 g/mol [3]205.02 g/mol [4]239.47 g/mol [2]

Experimental Protocols and Data Interpretation

The following sections outline the standard experimental procedures for acquiring characterization data and provide an expert interpretation of the expected results for the selected alternative compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of atomic nuclei with a non-zero magnetic moment, such as ¹H (protons) and ¹³C.

¹H NMR Spectroscopy: A Proton's Perspective

¹H NMR provides information on the number of different types of protons in a molecule, the number of protons of each type, and the connectivity between adjacent protons.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Expected ¹H NMR Data

CompoundExpected Chemical Shifts (ppm) and MultiplicitiesRationale
1-Bromo-2-fluoro-4-methylbenzene Aromatic Protons (3H): ~6.8-7.5 ppm (complex multiplets due to H-H and H-F coupling). Methyl Protons (3H): ~2.3 ppm (singlet or small doublet due to long-range coupling).The aromatic region will show complex splitting patterns due to coupling between adjacent protons and the fluorine atom. The methyl group, being on the aromatic ring, will appear as a singlet in the upfield region.
4-Bromo-1-fluoro-2-methoxybenzene Aromatic Protons (3H): ~6.7-7.2 ppm (complex multiplets). Methoxy Protons (3H): ~3.9 ppm (singlet).The electron-donating methoxy group will shield the aromatic protons, shifting them slightly upfield compared to benzene. The methoxy protons will appear as a characteristic sharp singlet.
1-Bromo-4-chloro-2-fluoro-3-methoxybenzene Aromatic Protons (2H): ~7.0-7.6 ppm (doublets or doublet of doublets). Methoxy Protons (3H): ~4.0 ppm (singlet).With fewer aromatic protons, the splitting patterns may be simpler to interpret. The presence of multiple halogens will deshield the aromatic protons, shifting them downfield.

¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR spectroscopy provides information about the number of non-equivalent carbon atoms in a molecule and their chemical environment.

Experimental Protocol: ¹³C NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This technique simplifies the spectrum by removing the coupling between carbon and proton atoms, resulting in a single peak for each unique carbon.

  • Data Processing: Process the data similarly to ¹H NMR.

Expected ¹³C NMR Data

CompoundExpected Number of SignalsExpected Chemical Shift Ranges (ppm)Rationale
1-Bromo-2-fluoro-4-methylbenzene 7Aromatic: 110-140. Methyl: ~20.All seven carbon atoms are chemically non-equivalent and should produce distinct signals. Carbons attached to halogens will be significantly affected.
4-Bromo-1-fluoro-2-methoxybenzene 7Aromatic: 100-160. Methoxy: ~55-60.The carbon attached to the oxygen of the methoxy group will be significantly downfield. The carbon attached to fluorine will show a large C-F coupling constant.
1-Bromo-4-chloro-2-fluoro-3-methoxybenzene 7Aromatic: 110-160. Methoxy: ~60-65.The increased number of electronegative substituents will lead to a greater spread of chemical shifts in the aromatic region.

Workflow for NMR Analysis

G cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Interpretation Compound Weigh Compound (5-10 mg) Solvent Add Deuterated Solvent (~0.6 mL) Compound->Solvent Tube Transfer to NMR Tube Solvent->Tube Spectrometer Insert into Spectrometer Tube->Spectrometer H1_Acquire Acquire ¹H Spectrum Spectrometer->H1_Acquire C13_Acquire Acquire ¹³C Spectrum Spectrometer->C13_Acquire FT Fourier Transform H1_Acquire->FT C13_Acquire->FT Phase Phase Correction FT->Phase Integrate Integration (¹H) Phase->Integrate Analysis Structural Elucidation Integrate->Analysis

Caption: General workflow for NMR sample preparation, data acquisition, and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: For liquids, a thin film can be placed between two salt plates (e.g., NaCl). For solids, a KBr pellet can be prepared.

  • Data Acquisition: Obtain the spectrum using an FTIR spectrometer.

  • Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups.

Expected IR Data

CompoundKey Expected Absorption Bands (cm⁻¹)Rationale
1-Bromo-2-fluoro-4-methylbenzene C-H (aromatic): 3030-3100. C-H (aliphatic): 2850-3000. C=C (aromatic): 1450-1600. C-Br: 500-600. C-F: 1000-1400.The spectrum will be dominated by aromatic and aliphatic C-H stretches and aromatic C=C stretches. The C-F and C-Br stretches will appear in the fingerprint region.
4-Bromo-1-fluoro-2-methoxybenzene C-H (aromatic): 3030-3100. C-O (ether): 1000-1300 (strong). C=C (aromatic): 1450-1600. C-Br: 500-600. C-F: 1000-1400.The presence of a strong C-O stretching band is a key diagnostic feature for the methoxy group.
1-Bromo-4-chloro-2-fluoro-3-methoxybenzene C-H (aromatic): 3030-3100. C-O (ether): 1000-1300 (strong). C=C (aromatic): 1450-1600. C-Br: 500-600. C-Cl: 600-800. C-F: 1000-1400.The fingerprint region will be complex due to the presence of multiple carbon-halogen bonds.
Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample using a suitable method, such as electron ionization (EI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio.

  • Detection: Detect the ions and generate a mass spectrum.

Expected Mass Spectrometry Data

CompoundExpected Molecular Ion (M⁺) Peak(s)Key Expected Fragmentation PeaksRationale
1-Bromo-2-fluoro-4-methylbenzene m/z 188 and 190 (approx. 1:1 ratio)Loss of Br (M-79/81), loss of CH₃ (M-15)The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in nearly equal abundance) will result in two molecular ion peaks of similar intensity, separated by 2 m/z units.
4-Bromo-1-fluoro-2-methoxybenzene m/z 204 and 206 (approx. 1:1 ratio)Loss of Br (M-79/81), loss of CH₃ (M-15), loss of OCH₃ (M-31)Similar to Alternative 1, the bromine isotope pattern will be prominent. Fragmentation of the methoxy group is also expected.
1-Bromo-4-chloro-2-fluoro-3-methoxybenzene m/z 238, 240, 242 (complex pattern)Loss of Br, Cl, CH₃, OCH₃The presence of both bromine and chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in a more complex isotopic pattern for the molecular ion.

Chemical Structures of Compared Alternatives

G cluster_alt1 Alternative 1 cluster_alt2 Alternative 2 cluster_alt3 Alternative 3 a1 1-Bromo-2-fluoro-4-methylbenzene a2 4-Bromo-1-fluoro-2-methoxybenzene a3 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene

Caption: 2D structures of the three compared alternative compounds.

Conclusion

References

  • PubChem. 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene. Retrieved from [Link]

  • Matrix Fine Chemicals. 1-BROMO-2-FLUORO-4-METHYLBENZENE | CAS 452-74-4. Retrieved from [Link]

  • AA Blocks. 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene. Retrieved from [Link]

  • PubChem. 1-Bromo-2-fluorobenzene. Retrieved from [Link]

  • Matrix Fine Chemicals. Molecules PDF. Retrieved from [Link]

  • The Royal Society of Chemistry. Supporting Information. Retrieved from [Link]

  • PubChem. 4-Bromo-1-fluoro-2-methoxybenzene. Retrieved from [Link]

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A Comparative Guide to Catalytic Cross-Coupling of 1-Bromo-3-fluoro-2-methoxy-4-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the strategic functionalization of complex aromatic scaffolds is paramount for the discovery and development of novel pharmaceuticals and functional materials. The polysubstituted aryl bromide, 1-Bromo-3-fluoro-2-methoxy-4-methylbenzene, presents a unique set of challenges and opportunities for carbon-carbon and carbon-nitrogen bond formation. The interplay of steric hindrance from the ortho-methoxy and meta-methyl groups, combined with the electronic effects of the fluorine and methoxy substituents, necessitates a careful selection of catalytic systems to achieve optimal reactivity and selectivity.

This guide provides a comparative analysis of three cornerstone palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Heck—for the derivatization of this versatile building block. By examining the nuances of catalyst and ligand selection, reaction conditions, and mechanistic considerations, this document aims to equip researchers with the insights needed to navigate the complexities of coupling reactions on this sterically demanding and electronically rich substrate.

The Challenge: Steric and Electronic Hurdles

The structure of this compound presents a formidable challenge for catalytic transformations. The methoxy group at the C2 position and the methyl group at the C4 position create significant steric bulk around the bromine atom at C1. This hindrance can impede the crucial oxidative addition step in the catalytic cycle of many cross-coupling reactions. Furthermore, the electron-donating nature of the methoxy group can decrease the electrophilicity of the C-Br bond, making oxidative addition more difficult. Conversely, the electron-withdrawing fluorine atom at the C3 position can have a counteracting electronic effect. Understanding and overcoming these competing factors is key to successful coupling.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of carbon-carbon bonds. Its tolerance of a wide range of functional groups and the commercial availability of a vast library of boronic acids and esters make it a first-choice for many synthetic chemists. For a sterically hindered substrate like this compound, the choice of a highly active and sterically bulky phosphine ligand is critical to promote the challenging oxidative addition and subsequent reductive elimination steps.

Catalytic System Performance
Catalyst/LigandBaseSolventTemp. (°C)Yield (%)Reference
Pd(PPh₃)₄K₂CO₃Toluene/H₂O90Moderate to High[1]
Pd(dppf)Cl₂Cs₂CO₃Dioxane100High[2]
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100High[2]
Pd₂(dba)₃ / XPhosK₃PO₄2-MeTHF80High[3]

Note: Yields are generalized from reactions on analogous sterically hindered and/or fluorinated aryl bromides due to the limited availability of data on the exact target substrate.

Causality Behind Experimental Choices

The use of bulky, electron-rich phosphine ligands such as SPhos and XPhos is crucial for overcoming the steric hindrance and electronic deactivation of the substrate.[2][3] These ligands stabilize the palladium(0) center and promote the oxidative addition of the aryl bromide. The choice of a strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often necessary to facilitate the transmetalation step, particularly with less reactive boronic acids.[2][3] The use of aqueous solvent mixtures can accelerate the reaction by aiding in the dissolution of the base and facilitating the transmetalation process.

Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon) three times. Add the degassed solvent system (e.g., toluene/water 10:1, 5 mL).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring and Workup: Monitor the reaction progress by TLC or GC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L)₂ OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Ar'-B(OR)₂ DiarylPd Ar-Pd(II)-Ar'(L)₂ Transmetalation->DiarylPd RedElim Reductive Elimination DiarylPd->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, providing access to a wide array of arylamines.[4] The steric hindrance of this compound makes this transformation particularly challenging, requiring highly active catalyst systems.

Catalytic System Performance
Catalyst/LigandBaseSolventTemp. (°C)Yield (%)Reference
Pd₂(dba)₃ / BINAPNaOtBuToluene100Moderate to High[4]
Pd(OAc)₂ / XPhosK₃PO₄Toluene100High[5]
[Pd(µ-Br)(tBu₃P)]₂NaOtBuToluene80High[6]
Pd-G3-XPhosK₂CO₃t-Amyl alcohol110High[3]

Note: Yields are generalized from reactions on analogous sterically hindered and/or electron-rich aryl bromides due to the limited availability of data on the exact target substrate.

Causality Behind Experimental Choices

For sterically hindered aryl bromides, bulky and electron-rich ligands like XPhos and t-Bu₃P are often essential.[5][6] These ligands facilitate the crucial reductive elimination step, which can be slow for hindered substrates. The choice of a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or potassium phosphate is critical for the deprotonation of the amine and the formation of the palladium-amido complex.[4][5] The use of pre-catalysts, such as the G3-XPhos palladacycle, can offer improved stability and activity.[3]

Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox, to an oven-dried vial, add the palladium precatalyst (e.g., Pd-G3-XPhos, 2 mol%), the ligand (if not using a precatalyst), and the base (e.g., K₂CO₃, 1.5 mmol).

  • Reagent Addition: Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., t-amyl alcohol, 3 mL).

  • Reaction: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.

  • Monitoring and Workup: Monitor the reaction by GC-MS. After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite. The filtrate is then washed with water and brine, dried, and concentrated.

  • Purification: The crude product is purified by flash column chromatography.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Amine Ar-Pd(II)-X(L) OxAdd->PdII_Amine Amine_Coord Amine Coordination & Deprotonation PdII_Amine->Amine_Coord R₂NH, Base PdII_Amido Ar-Pd(II)-NR₂(L) Amine_Coord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR₂ RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Heck Reaction: Olefin Arylation

The Heck reaction offers a powerful method for the arylation of alkenes, forming a new carbon-carbon bond at a vinylic position.[7] The success of the Heck reaction with this compound will depend on a catalyst system that can overcome the steric hindrance to allow for the migratory insertion of the olefin.

Catalytic System Performance
Catalyst/LigandBaseSolventTemp. (°C)Yield (%)Reference
Pd(OAc)₂ / PPh₃Et₃NDMF100-120Moderate[8]
Pd(OAc)₂ / P(o-tol)₃Et₃NDMF100Moderate to High[4]
Herrmann's CatalystNaOAcNMP120-140High[6]
Ligand-free Pd(OAc)₂K₂CO₃DMF/H₂O80Moderate[1]

Note: Yields are generalized from reactions on analogous aryl bromides, as specific data for the target substrate is scarce.

Causality Behind Experimental Choices

For the Heck reaction, phosphine ligands like triphenylphosphine or the more sterically demanding tri(o-tolyl)phosphine are commonly employed to stabilize the palladium catalyst and promote the desired reactivity.[4][8] In some cases, ligand-free conditions using a palladium salt like Pd(OAc)₂ can be effective, particularly with activated alkenes.[1] The choice of an organic base like triethylamine or an inorganic base such as potassium carbonate is crucial for the regeneration of the active Pd(0) catalyst.[1][7] High reaction temperatures are often required to drive the reaction to completion, especially with less reactive aryl bromides.

Experimental Protocol: Heck Reaction
  • Reaction Setup: To a sealable reaction tube, add this compound (1.0 mmol), the alkene (1.5 mmol), the base (e.g., Et₃N, 2.0 mmol), and the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., P(o-tol)₃, 4 mol%).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., DMF, 5 mL).

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 120 °C) with vigorous stirring.

  • Monitoring and Workup: Monitor the reaction by GC-MS. After cooling, dilute the mixture with an organic solvent and wash with water and brine. The organic layer is dried and concentrated.

  • Purification: The crude product is purified by flash column chromatography.

Heck_Reaction_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Alkene Ar-Pd(II)-X(L)₂ OxAdd->PdII_Alkene Alkene_Coord Alkene Coordination PdII_Alkene->Alkene_Coord Alkene Migratory_Insertion Migratory Insertion Alkene_Coord->Migratory_Insertion Beta_Hydride_Elim β-Hydride Elimination Migratory_Insertion->Beta_Hydride_Elim Product Substituted Alkene Beta_Hydride_Elim->Product HPdX H-Pd(II)-X(L)₂ Beta_Hydride_Elim->HPdX HPdX->Pd0 Base

Caption: Catalytic cycle of the Heck reaction.

Conclusion and Future Outlook

The successful functionalization of this compound via palladium-catalyzed cross-coupling reactions hinges on the careful selection of a catalytic system that can overcome the inherent steric and electronic challenges of the substrate. For Suzuki-Miyaura and Buchwald-Hartwig reactions, the use of bulky, electron-rich phosphine ligands is paramount for achieving high yields. The Heck reaction, while potentially viable, may require more forcing conditions.

Future research in this area should focus on the development of even more active and robust catalyst systems that can operate under milder conditions and with lower catalyst loadings. The exploration of nickel-based catalysts could also provide a more economical and sustainable alternative to palladium. As the demand for complex, highly functionalized molecules continues to grow, a deep understanding of the principles governing these powerful cross-coupling reactions will remain an invaluable asset for the modern synthetic chemist.

References

  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry.
  • Microreactor technology to buchwald-hartwig amination.
  • Efficient Heck Vinylation of Aryl Halides Catalyzed by a New Air-Stable Palladium−Tetraphosphine Complex. The Journal of Organic Chemistry.
  • Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society.
  • Method of carrying out Suzuki-Miyaura CC-coupling reactions.
  • SUPPORTING INFORM
  • Pd-Catalyzed Intermolecular Reductive Heck Reaction of Olefins with Aryl Bromides for Csp2-Csp3 Bond Formation.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition. Journal of the American Chemical Society.
  • 1-Bromo-3-fluoro-4-iodo-2-methyl-benzene synthesis. ChemicalBook.
  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Semantic Scholar.
  • Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with...
  • Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry.
  • 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene. PubChem.
  • Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. EliScholar - Yale University.
  • Heck Reaction. Organic Chemistry Portal.
  • High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source.
  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. MDPI.
  • Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • WO 2014/093566 A1. Googleapis.com.
  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd.
  • The Development of Efficient Catalysts for Palladium-Catalyzed Coupling Reactions of Aryl Halides.
  • Synthetic method of 3-bromo-4-fluorobenzaldehyde.
  • Special Issue : Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI.
  • Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • Visible Light-Induced Room-Temperature Heck Reaction of Functionalized Alkyl Halides with Vinyl Arenes/Heteroarenes. PMC.
  • Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Find an Expert - The University of Melbourne.
  • The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons.

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A Comparative Benchmarking Guide to the Synthesis of 1-Bromo-3-fluoro-2-methoxy-4-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Precisely Substituted Aromatic Scaffold

1-Bromo-3-fluoro-2-methoxy-4-methylbenzene is a highly functionalized aromatic compound with significant potential as a key intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. The specific arrangement of its substituents—a bromine atom for subsequent cross-coupling reactions, a fluorine atom to modulate electronic properties and metabolic stability, a methoxy group, and a methyl group—makes it a valuable building block for targeted drug design and the creation of novel materials.

This guide provides an in-depth comparison of two plausible synthetic routes to this target molecule. The first, designated as the Benchmark Synthesis , leverages a commercially available, advanced intermediate to offer a more direct pathway. The second, presented as the Alternative Multi-step Synthesis , starts from a simpler, readily available precursor and involves a greater number of transformations. This comparison will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the strategic considerations involved in accessing this and similar complex aromatic structures.

Benchmark Synthesis: A Direct Approach from a Phenolic Precursor

This benchmark route is predicated on the availability of 2-bromo-6-fluoro-3-methylphenol, a strategic starting material that significantly shortens the synthetic sequence. The key transformation is the methylation of the phenolic hydroxyl group.

Experimental Protocol: Benchmark Synthesis

Step 1: Methylation of 2-Bromo-6-fluoro-3-methylphenol

In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), 2-bromo-6-fluoro-3-methylphenol (1.0 eq.) is dissolved in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or acetonitrile. A base, such as potassium carbonate (K₂CO₃, 1.5 eq.) or sodium hydride (NaH, 1.2 eq.), is added portion-wise at 0 °C. The resulting suspension is stirred for 30 minutes at room temperature. A methylating agent, typically methyl iodide (CH₃I, 1.2 eq.) or dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq.), is then added dropwise. The reaction mixture is stirred at room temperature for 12-16 hours or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

Upon completion, the reaction is quenched by the slow addition of water. The aqueous layer is extracted with a suitable organic solvent, such as ethyl acetate or diethyl ether (3 x volumes). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the final product, this compound.

Causality Behind Experimental Choices

The choice of a strong base like potassium carbonate or sodium hydride is crucial for the deprotonation of the weakly acidic phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. The use of an inert atmosphere is essential to prevent the reaction of the highly reactive phenoxide with atmospheric oxygen or moisture. Anhydrous solvents are used to avoid quenching the base and the reactive intermediates. Methyl iodide and dimethyl sulfate are excellent electrophiles for the Sₙ2 reaction with the phenoxide.

Alternative Multi-step Synthesis: Building Complexity from a Toluene Derivative

This alternative route commences with the commercially available 2-bromo-6-fluorotoluene and involves a sequence of standard aromatic transformations to introduce the required methoxy group. This pathway, while longer, offers flexibility if the phenolic precursor of the benchmark method is unavailable or prohibitively expensive.

Experimental Protocol: Alternative Synthesis

Step 1: Nitration of 2-Bromo-6-fluorotoluene

In a round-bottom flask, 2-bromo-6-fluorotoluene (1.0 eq.) is added to a mixture of concentrated sulfuric acid (H₂SO₄) and fuming nitric acid (HNO₃) at 0 °C. The nitrating mixture is prepared by slowly adding the nitric acid to the sulfuric acid while cooling. The reaction mixture is stirred at 0-5 °C for 1-2 hours. The progress of the reaction is monitored by TLC or gas chromatography (GC). Upon completion, the reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude product. The solid is collected by filtration, washed thoroughly with cold water until the washings are neutral, and then dried. This step is expected to yield a mixture of isomers, with the primary product being 1-bromo-5-fluoro-2-methyl-3-nitrobenzene, based on analogous reactions[1].

Step 2: Reduction of the Nitro Group

The crude nitrated product (1.0 eq.) is dissolved in a suitable solvent, such as ethanol or acetic acid. A reducing agent, such as tin(II) chloride (SnCl₂, 3-4 eq.) in the presence of concentrated hydrochloric acid (HCl), or iron powder (Fe, 3-5 eq.) in acetic acid, is added. The mixture is heated to reflux for 2-4 hours. After cooling, the reaction mixture is basified with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) and extracted with ethyl acetate. The organic layer is dried and concentrated to yield the corresponding aniline, 3-bromo-5-fluoro-2-methylaniline.

Step 3: Diazotization and Hydrolysis to the Phenol

The aniline derivative (1.0 eq.) is dissolved in an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid. The solution is cooled to 0-5 °C, and a solution of sodium nitrite (NaNO₂, 1.1 eq.) in water is added dropwise, maintaining the low temperature. The resulting diazonium salt solution is then slowly added to a boiling aqueous solution of sulfuric acid to effect hydrolysis. The mixture is heated until the evolution of nitrogen gas ceases. After cooling, the product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield 2-bromo-6-fluoro-3-methylphenol.

Step 4: Methylation of the Phenol

The 2-bromo-6-fluoro-3-methylphenol obtained from the previous step is then methylated following the same procedure as described in the Benchmark Synthesis (Step 1).

Data Presentation: A Comparative Analysis

ParameterBenchmark SynthesisAlternative Multi-step Synthesis
Starting Material 2-Bromo-6-fluoro-3-methylphenol2-Bromo-6-fluorotoluene
Number of Steps 14
Key Transformations O-MethylationNitration, Reduction, Diazotization/Hydrolysis, O-Methylation
Estimated Overall Yield High (typically >85%)Low to Moderate (product of four steps, likely <40%)
Reagent Complexity Standard laboratory reagentsInvolves strong acids, reducing agents, and a diazonium salt intermediate
Process Safety Relatively straightforwardRequires careful handling of nitrating agents and potentially unstable diazonium salts
Purification One final column chromatographyMultiple intermediate purifications may be necessary

Visualization of Synthetic Pathways

Benchmark Synthesis Workflow

Benchmark_Synthesis start 2-Bromo-6-fluoro-3-methylphenol reagents CH3I or (CH3)2SO4, K2CO3 or NaH, Anhydrous Solvent start->reagents Step 1: Methylation product This compound reagents->product

Caption: Workflow for the Benchmark Synthesis.

Alternative Multi-step Synthesis Pathway

Alternative_Synthesis cluster_0 Alternative Pathway start 2-Bromo-6-fluorotoluene step1 Nitration (HNO3, H2SO4) start->step1 intermediate1 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene step1->intermediate1 step2 Reduction (Fe/AcOH or SnCl2/HCl) intermediate1->step2 intermediate2 3-Bromo-5-fluoro-2-methylaniline step2->intermediate2 step3 Diazotization & Hydrolysis (NaNO2, H2SO4, H2O) intermediate2->step3 intermediate3 2-Bromo-6-fluoro-3-methylphenol step3->intermediate3 step4 Methylation (CH3I, K2CO3) intermediate3->step4 product This compound step4->product

Caption: Pathway for the Alternative Multi-step Synthesis.

Conclusion and Recommendations

For the synthesis of this compound, the Benchmark Synthesis starting from 2-bromo-6-fluoro-3-methylphenol is unequivocally the superior method in terms of efficiency, overall yield, and process simplicity. This single-step transformation minimizes waste and purification efforts, making it ideal for both laboratory-scale synthesis and potential scale-up operations.

The Alternative Multi-step Synthesis , while demonstrating a classic approach to aromatic functionalization, is considerably more labor-intensive and likely to result in a significantly lower overall yield. The handling of hazardous reagents such as fuming nitric acid and the generation of potentially unstable diazonium intermediates also present greater safety challenges. This route would primarily be considered if the advanced phenolic intermediate is not commercially accessible.

For researchers and drug development professionals, securing a reliable source for 2-bromo-6-fluoro-3-methylphenol is the most strategic approach to efficiently access the target compound and its derivatives.

References

  • Synthesis of 4-fluoro-3-methoxybenzoic acid and 3-fluoro-4-methoxybenzoic acid. (n.d.). ChemicalBook & Ossila.
  • 2-Bromo-6-fluorotoluene. (n.d.). ChemicalBook.
  • Synthesis of 3-fluoro-4-methyl-benzoic acid. (n.d.). PrepChem.com.
  • The Practical Utility of 2-Bromo-6-fluorotoluene in Chemical Synthesis. (n.d.). Autech.
  • 2-Fluoro-6-methylphenol. (n.d.). Aladdin Scientific.
  • 3-Fluoro-4-methoxybenzoic acid | CAS 403-20-3. (n.d.). Ossila.
  • Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof. (n.d.).
  • 2-BROMO-4-FLUORO-6-NITROTOLUENE synthesis. (n.d.). ChemicalBook.
  • 2-Bromo-6-fluorotoluene. (n.d.). Chem-Impex.
  • 2-Bromo-6-fluoro-3-methylphenol. (n.d.). ChemScene.
  • 2-Fluoro-6-methylphenol. (n.d.). ChemScene.
  • Preparation method of 2-bromo-4-fluoro-6-methylphenol. (n.d.).
  • Methylation of phenols. (n.d.).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Bromo-3-fluoro-2-methoxy-4-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 1-Bromo-3-fluoro-2-methoxy-4-methylbenzene. As a halogenated aromatic compound, this substance requires meticulous management to ensure personnel safety and environmental compliance. The procedures outlined below are grounded in established laboratory safety principles and regulatory frameworks governing hazardous chemical waste.

Hazard Profile and Risk Assessment

Understanding the inherent risks of this compound is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, its hazards can be reliably inferred from the profiles of structurally similar halogenated aromatic compounds. This substance should be treated as hazardous, warranting careful handling at all times.

The primary risks are associated with its potential as an irritant, its flammability characteristics, and its environmental toxicity. The following table summarizes the anticipated hazard classifications based on analogous chemicals.[1][2][3][4]

Hazard ClassificationGHS PictogramDescription and Precautionary Rationale
Skin Irritation

Causes skin irritation.[2][3][4] Prolonged or repeated contact can lead to dermatitis. The chemical's structure allows it to penetrate the lipid layers of the skin, causing localized inflammation. Always use appropriate chemical-resistant gloves.
Serious Eye Irritation

Causes serious eye irritation.[3][4] Direct contact with eyes can cause significant pain, redness, and potential damage. Goggles and, for larger quantities, a face shield are mandatory.
Respiratory Irritation

May cause respiratory irritation or be harmful if inhaled.[2][3] Vapors can irritate the mucous membranes of the respiratory tract. All handling and disposal procedures must be conducted in a certified chemical fume hood.
Flammable/Combustible Liquid

May be a flammable or combustible liquid.[1][3][4] Vapors can form flammable mixtures with air. Keep away from heat, sparks, open flames, and other ignition sources.[1][4]
Aquatic Toxicity

Potentially very toxic to aquatic life with long-lasting effects.[2] Halogenated organic compounds can persist in the environment. Under no circumstances should this chemical be disposed of down the drain.[5][6]

Pre-Disposal Safety Protocols: Immediate Actions

Before beginning any waste collection, ensure the following control measures are in place to mitigate exposure and other risks.

  • Engineering Controls : All transfers and handling of this compound waste must be performed within a properly functioning chemical fume hood to prevent inhalation of vapors.[1][3]

  • Personal Protective Equipment (PPE) : A standard PPE ensemble is required. This includes:

    • Eye Protection : ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.[3]

    • Hand Protection : Chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation or puncture before use.

    • Body Protection : A flame-retardant lab coat must be worn and fully fastened.[4]

  • Work Area Preparation : Ensure the designated waste accumulation area is free of clutter and incompatible materials. Keep ignition sources, such as hot plates and electrical equipment, away from the waste container. An appropriate spill kit for flammable solvents should be readily accessible.

Step-by-Step Waste Collection and Segregation Procedure

Proper disposal begins with correct collection and storage at the point of generation. Adherence to these steps is mandatory for regulatory compliance and safety.

Step 3.1: Container Selection Select a container that is chemically compatible with halogenated organic waste. A high-density polyethylene (HDPE) or glass bottle with a screw cap is appropriate.[7][8] The container must be in good condition, free from cracks or deterioration, and have a secure, leak-proof cap.[7]

Step 3.2: Waste Collection Carefully transfer the waste into the designated container using a funnel to prevent spills. Do not fill the container more than 90% full to allow for vapor expansion.[7] This headspace is critical to prevent pressure buildup, especially with temperature fluctuations in the lab.

Step 3.3: Labeling Proper labeling is a critical control. The moment the first drop of waste enters the container, it must be labeled. The label must include:

  • The words "Hazardous Waste".[9]

  • The full chemical name: "Waste this compound". Do not use abbreviations.

  • The specific hazard characteristics (e.g., "Flammable," "Irritant").[9]

  • The date of initial accumulation.

Step 3.4: Storage in a Satellite Accumulation Area (SAA) The waste container must be stored in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation.[7][8]

  • Segregation : Store the halogenated waste container separately from incompatible waste streams, particularly acids, bases, and oxidizers.[7][9] Mixing halogenated compounds with certain other chemicals can cause violent reactions or release toxic gases.

  • Secondary Containment : Place the container in a secondary containment bin or tray capable of holding the entire volume of the container in case of a leak.[6]

  • Container Closure : The waste container must be kept tightly closed at all times, except when actively adding waste.[5][6][8] Evaporation is not an acceptable method of disposal.[5][6]

Disposal Workflow and Decision Logic

The overall disposal process follows a clear path from the laboratory bench to final destruction by a licensed facility. This workflow ensures that the waste is managed safely and in compliance with regulations such as the Resource Conservation and Recovery Act (RCRA).[10][11] The process is initiated by the researcher and completed by the institution's Environmental Health & Safety (EHS) department.

G A Waste Generation (in fume hood) B Select & Label Waste Container A->B C Store in SAA (Segregated, Secondary Containment) B->C C->C Continue Use D Container is Full (or >1 year old) C->D E Request Waste Pickup (Contact EHS/EH&S) D->E Yes F EHS Collects Waste E->F G Consolidation & Manifesting by EHS F->G H Final Disposal (e.g., High-Temperature Incineration) G->H

Sources

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-3-fluoro-2-methoxy-4-methylbenzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-3-fluoro-2-methoxy-4-methylbenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.